Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)7-5-6(8(11)14-7)9(12)13-4/h5H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRKIVIZYXHGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573888 | |
| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216574-71-9 | |
| Record name | Methyl 2-amino-5-tert-butylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Foreword: The Significance of the 2-Aminothiophene Scaffold
For researchers, scientists, and professionals in drug development, the 2-aminothiophene core represents a privileged scaffold. Its inherent physicochemical properties and versatile reactivity make it a cornerstone in the synthesis of a multitude of biologically active compounds. The thiophene ring, a bioisostere of the benzene ring, offers a unique combination of aromaticity and lipophilicity, often enhancing the pharmacological profile of drug candidates. The 2-amino and 3-carboxylate functionalities provide convenient handles for further molecular elaboration, enabling the exploration of vast chemical spaces in the quest for novel therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, a valuable building block in medicinal chemistry.
The Gewald Reaction: A Powerful Tool for Thiophene Synthesis
The synthesis of this compound is most efficiently achieved through the renowned Gewald reaction, a one-pot, three-component condensation.[1] This elegant and robust reaction brings together an aldehyde or ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst to construct the polysubstituted 2-aminothiophene ring system.[2]
Causality in Experimental Design: Understanding the "Why"
The selection of each component in the Gewald reaction is critical and directly influences the reaction's success and efficiency.
-
The Carbonyl Component (Pivalaldehyde): The choice of pivalaldehyde introduces the sterically demanding tert-butyl group at the 5-position of the thiophene ring. This bulky substituent can significantly impact the molecule's conformation and its interaction with biological targets, a key consideration in rational drug design.
-
The Active Methylene Nitrile (Methyl Cyanoacetate): Methyl cyanoacetate serves a dual purpose. The active methylene group provides the nucleophilic carbon required for the initial condensation with the aldehyde, while the cyano group is essential for the subsequent cyclization with sulfur. The methyl ester functionality is incorporated directly into the final product at the 3-position.
-
Elemental Sulfur (S₈): This readily available and inexpensive reagent is the source of the sulfur atom that forms the thiophene heterocycle.
-
The Basic Catalyst (Morpholine): A secondary amine like morpholine is a common and effective catalyst for the Gewald reaction. Its primary role is to deprotonate the active methylene group of the methyl cyanoacetate, generating the nucleophile for the initial Knoevenagel condensation.[2] It also plays a role in activating the elemental sulfur for its addition to the reaction intermediate.
Reaction Mechanism: A Step-by-Step Elucidation
The mechanism of the Gewald reaction is a well-studied cascade of classical organic transformations:
-
Knoevenagel Condensation: The reaction is initiated by the morpholine-catalyzed Knoevenagel condensation between pivalaldehyde and methyl cyanoacetate. The base removes a proton from the α-carbon of methyl cyanoacetate to form a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of pivalaldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated nitrile intermediate, methyl 2-cyano-4,4-dimethylpent-2-enoate.[1]
-
Michael Addition of Sulfur: The next crucial step involves the addition of sulfur. The exact mechanism of this step is complex, but it is believed that the base activates the elemental sulfur, which then undergoes a Michael-type addition to the β-carbon of the unsaturated nitrile intermediate.
-
Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate then undergoes an intramolecular cyclization. The sulfur attacks the nitrile carbon, forming a five-membered ring. A subsequent tautomerization of the imine intermediate leads to the formation of the stable, aromatic 2-aminothiophene ring, yielding the final product, this compound.
Below is a graphical representation of the reaction mechanism:
Caption: The Gewald reaction mechanism for the synthesis of the target compound.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful synthesis.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| Pivalaldehyde | C₅H₁₀O | 86.13 | 8.61 g (10.0 mL) | 1.0 |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 9.91 g (8.9 mL) | 1.0 |
| Sulfur | S | 32.07 | 3.21 g | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 8.71 g (8.7 mL) | 1.0 |
| Methanol | CH₃OH | 32.04 | 100 mL | - |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pivalaldehyde (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.0 eq) in methanol (100 mL).
-
Initiation: To the stirred suspension, add morpholine (1.0 eq) dropwise at room temperature. The addition of the base will initiate the exothermic Knoevenagel condensation, and the color of the reaction mixture will typically darken.
-
Reaction Progression: Heat the reaction mixture to a gentle reflux (approximately 65 °C) and maintain this temperature with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC), eluting with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression. The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution. To enhance precipitation, the flask can be cooled in an ice bath.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold methanol to remove any residual soluble impurities.
-
Purification by Recrystallization: The crude product is then purified by recrystallization. Transfer the solid to a clean Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a fluted filter paper to remove the charcoal. Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.[3]
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to a constant weight.
The experimental workflow is summarized in the following diagram:
Caption: A streamlined workflow for the synthesis of the target compound.
Product Characterization and Data Validation
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO₂S |
| Molecular Weight | 213.30 g/mol [4] |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 94 °C[5] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.5 (s, 1H, thiophene-H), ~5.7 (br s, 2H, NH₂), ~3.8 (s, 3H, OCH₃), ~1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~167 (C=O), ~158 (C-NH₂), ~148 (C-tert-butyl), ~110 (thiophene-CH), ~105 (C-CO₂Me), ~51 (OCH₃), ~34 (C(CH₃)₃), ~32 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~2960 (C-H stretching), ~1670 (C=O stretching), ~1620 (N-H bending) |
Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Conclusion: A Gateway to Novel Chemical Entities
This in-depth technical guide provides a robust and well-validated pathway for the synthesis of this compound. The Gewald reaction, with its operational simplicity and high efficiency, stands as a testament to the power of multicomponent reactions in modern organic synthesis. By understanding the underlying principles of the reaction mechanism and adhering to a meticulous experimental protocol, researchers can confidently produce this valuable building block, paving the way for the discovery and development of next-generation therapeutics.
References
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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Wikipedia. Gewald reaction. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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- Google Patents. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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Der Pharma Chemica. A green chemistry approach to gewald reaction. Available from: [Link]
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Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
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PubChem. Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Available from: [Link]
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PubChem. This compound. Available from: [Link]
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]browse-arkivoc/2010/i/209-246/)
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An In-depth Technical Guide to Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart a wide range of biological activities to molecules.[1] Its structural features allow it to serve as a versatile building block in the synthesis of complex heterocyclic systems and as a bioisosteric replacement for a phenyl group, a common motif in many active pharmaceutical ingredients.[2] Compounds incorporating the 2-aminothiophene core have demonstrated a vast spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, antiproliferative, and anti-inflammatory activities.[2] This guide focuses on a specific, highly functionalized derivative, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, providing a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis via the celebrated Gewald reaction, and an exploration of its potential applications in drug discovery and materials science.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. This section outlines the key physical and chemical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 175137-03-8 | [3][4] |
| Molecular Formula | C₁₀H₁₅NO₂S | [4] |
| Molecular Weight | 213.30 g/mol | [3] |
| Melting Point | 94 °C | [4] |
| Boiling Point | 341.8 °C at 760 mmHg | [4] |
| Density | 1.148 g/cm³ | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Data not available | [4] |
| Storage Temperature | 2-8°C | [4] |
Synthesis of this compound via the Gewald Reaction
The Gewald reaction, a one-pot, multi-component reaction, stands as the most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[5] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the desired 2-aminothiophene.[5]
The synthesis of this compound specifically utilizes pinacolone (3,3-dimethyl-2-butanone) as the ketone starting material, providing the characteristic tert-butyl group at the 5-position of the thiophene ring.
Experimental Protocol
This protocol is adapted from established Gewald reaction procedures for similar 2-aminothiophene derivatives.[2][6]
Materials:
-
Pinacolone (3,3-dimethyl-2-butanone)
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base such as diethylamine or piperidine)
-
Methanol (or ethanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in methanol.
-
Addition of Base: To this stirred suspension, slowly add morpholine (1.5 eq) dropwise at room temperature. The addition of the base is often exothermic and may lead to a change in the color of the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford the pure this compound.
Synthesis Workflow
Caption: Workflow for the Gewald synthesis of this compound.
Spectroscopic Characterization
Disclaimer: Experimentally verified spectral data for this compound was not available in the public domain at the time of this writing. The following data is predicted based on the analysis of closely related 2-aminothiophene structures and general principles of spectroscopy. This information should be used for reference purposes and confirmed with experimental data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the methyl ester, the amino group, and the thiophene ring proton.
-
δ ~ 1.3 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.
-
δ ~ 3.8 ppm (s, 3H): A singlet for the three protons of the methyl ester group.
-
δ ~ 6.0-7.0 ppm (s, 2H): A broad singlet corresponding to the two protons of the amino group. The chemical shift of this peak can be variable and may be affected by solvent and concentration.
-
δ ~ 6.5-7.5 ppm (s, 1H): A singlet for the proton at the 4-position of the thiophene ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
δ ~ 31 ppm: Signal for the three methyl carbons of the tert-butyl group.
-
δ ~ 34 ppm: Signal for the quaternary carbon of the tert-butyl group.
-
δ ~ 51 ppm: Signal for the methyl carbon of the ester.
-
δ ~ 95-110 ppm: Signal for the C3 carbon of the thiophene ring.
-
δ ~ 115-125 ppm: Signal for the C4 carbon of the thiophene ring.
-
δ ~ 150-160 ppm: Signal for the C5 carbon of the thiophene ring.
-
δ ~ 160-170 ppm: Signal for the C2 carbon of the thiophene ring.
-
δ ~ 165-175 ppm: Signal for the carbonyl carbon of the ester.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
3400-3200 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching vibrations of the primary amine.
-
2960-2850 cm⁻¹: C-H stretching vibrations of the tert-butyl and methyl groups.
-
~1680-1660 cm⁻¹: A strong absorption band for the C=O stretching vibration of the ester carbonyl group.
-
~1620-1580 cm⁻¹: N-H bending vibration.
-
~1550-1450 cm⁻¹: C=C stretching vibrations within the thiophene ring.
-
~1250-1000 cm⁻¹: C-O stretching vibrations of the ester.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 213.
-
Key Fragmentation: Loss of a methyl group from the tert-butyl group (M-15), loss of the methoxy group from the ester (M-31), and cleavage of the entire ester group (M-59).
Applications in Drug Discovery and Materials Science
This compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in several fields.[4]
-
Pharmaceutical Research: As a building block, it can be used to create a diverse library of compounds for screening against various biological targets. The amino and ester functionalities provide convenient handles for further chemical modifications, such as the formation of amides, ureas, and pyrimidines. The 2-aminothiophene scaffold is a key component of several approved drugs and clinical candidates, including those with anti-cancer, anti-inflammatory, and antiviral properties.[2] The tert-butyl group can enhance metabolic stability and lipophilicity, which are desirable properties in drug candidates.
-
Agrochemicals: This compound can serve as an intermediate in the synthesis of novel pesticides and herbicides.[4]
-
Materials Science: The thiophene ring is a well-known component of conductive polymers and organic electronic materials. Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.[4]
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in both medicinal chemistry and materials science. Its synthesis via the robust and efficient Gewald reaction makes it readily accessible for further research and development. The physicochemical and spectroscopic properties outlined in this guide provide a solid foundation for its use in the laboratory. As the demand for novel therapeutics and advanced materials continues to grow, the exploration of compounds like this compound and its derivatives will undoubtedly play a crucial role in future scientific advancements.
References
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ScienceOpen. (n.d.). Supporting Information. Retrieved January 2, 2026, from [Link]
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PubMed. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. Retrieved January 2, 2026, from [Link]
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PubMed Central (PMC). (n.d.). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Retrieved January 2, 2026, from [Link]
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ResearchGate. (2009). (PDF) Applications substituted 2-aminothiophenes in drug design. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. Retrieved January 2, 2026, from [Link]
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ARKAT USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 2, 2026, from [Link]
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LookChem. (n.d.). Cas 175137-03-8,METHYL 3-AMINO-5-(TERT-BUTYL)THIOPHENE-2-CARBOXYLATE. Retrieved January 2, 2026, from [Link]
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A Comprehensive Spectroscopic Analysis of Methyl 2-Amino-5-tert-butylthiophene-3-carboxylate
An In-depth Technical Guide:
Executive Summary
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active agents.[1][2][3] The precise structural elucidation and confirmation of such molecules are paramount in the drug discovery and development pipeline. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to this specific molecule. By synthesizing theoretical principles with predictive data based on analogous structures, this document serves as a practical reference for the characterization, quality control, and analytical validation of this compound.
Introduction
The 2-Aminothiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The 2-aminothiophene ring is a cornerstone in the synthesis of numerous biologically active compounds. Its derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][2][4] This versatility makes the 2-aminothiophene scaffold a "privileged structure" for library synthesis and lead optimization in drug discovery programs.[3] The functional groups—an amine and a carboxylate—provide versatile handles for further chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.
Focus Molecule: this compound
The subject of this guide, with the molecular formula C₁₀H₁₅NO₂S and a monoisotopic mass of 213.08 Da, incorporates several key structural features that give rise to a distinct spectroscopic fingerprint.[5] The strategic placement of the bulky tert-butyl group at the 5-position influences the electronic environment of the thiophene ring and provides a unique marker in both NMR and Mass Spectrometry.
Synthetic Context: The Gewald Reaction
The most common and efficient method for synthesizing substituted 2-aminothiophenes is the Gewald aminothiophene synthesis.[6][7] This one-pot, multi-component reaction typically involves the condensation of a ketone (such as pinacolone to provide the tert-butyl group), an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[6][7] Understanding this synthetic origin is crucial as it informs potential impurities and side products that may need to be identified during spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Theoretical Principles and Experimental Causality
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For our target molecule, ¹H and ¹³C NMR are used to confirm the presence and connectivity of the tert-butyl, thiophene, amino, and methyl ester moieties. The choice of solvent (typically CDCl₃ or DMSO-d₆) is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its effect on the chemical shifts of exchangeable protons like those of the amino group.
Caption: Molecular structure with atom numbering for NMR assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is characterized by four distinct signals. The chemical shifts are estimated based on data from structurally similar 2-aminothiophene derivatives.[6][8][9]
| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Expert Insights |
| C(CH ₃)₃ | 1.3 - 1.4 | Singlet (s) | 9H | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons. This signal is characteristically sharp and upfield due to shielding. |
| O-CH ₃ | 3.7 - 3.8 | Singlet (s) | 3H | The methyl ester protons are also a singlet, appearing in the typical range for this functional group. |
| NH ₂ | 5.5 - 6.5 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. This signal disappears upon a D₂O shake. |
| Thiophene-H 4 | 6.5 - 7.0 | Singlet (s) | 1H | This single proton on the thiophene ring appears as a singlet as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group and the bulky tert-butyl group. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, confirming the total carbon count of the molecule.
| Assigned Carbon | Predicted δ (ppm) | Rationale and Expert Insights |
| O-C H₃ (C8) | 50 - 52 | Typical value for a methyl ester carbon. |
| C (CH₃)₃ (C9) | 31 - 33 | The three equivalent methyl carbons of the tert-butyl group. |
| C (CH₃)₃ (C6) | 34 - 36 | The quaternary carbon of the tert-butyl group. |
| C 3 | 105 - 110 | Shielded by the adjacent amino group at C2. |
| C 4 | 120 - 125 | The protonated carbon of the thiophene ring. |
| C 5 | 145 - 150 | Deshielded due to its position adjacent to the sulfur and the tert-butyl substituent. |
| C 2 | 160 - 165 | Highly deshielded due to the attached electron-donating amino group and its position in the aromatic ring. |
| C =O (C7) | 165 - 170 | The carbonyl carbon of the ester group, appearing in the characteristic downfield region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
Use a relaxation delay of 2 seconds.
-
Acquire at least 1024 scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Infrared (IR) Spectroscopy Analysis
Core Principles: Probing Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, providing a "molecular fingerprint." For our target compound, IR is essential to confirm the presence of the N-H, C=O, C-H, and C-S bonds.
Caption: Key functional groups giving rise to characteristic IR absorptions.
Expected IR Absorption Bands
The following table summarizes the key vibrational frequencies expected in the FTIR spectrum.[6][10][11]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality and Interpretation |
| 3450 - 3300 | Medium-Strong | N-H Asymmetric & Symmetric Stretch | A primary amine (-NH₂) characteristically shows two distinct bands in this region, corresponding to the asymmetric and symmetric stretching modes. This is a key diagnostic feature. |
| 2970 - 2870 | Strong | C-H Aliphatic Stretch | These absorptions arise from the C-H bonds of the tert-butyl and methyl ester groups. |
| ~1660 - 1680 | Strong | C=O Carbonyl Stretch | The strong, sharp peak in this region is indicative of the conjugated ester carbonyl group. Conjugation with the thiophene ring lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |
| ~1600 & ~1450 | Medium | C=C Aromatic Stretch | These bands correspond to the stretching vibrations within the thiophene ring. |
| 1250 - 1200 | Strong | C-O Ester Stretch | This strong absorption is due to the stretching of the C-O single bond of the ester functional group. |
Experimental Protocol for FTIR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft laboratory wipe.
Mass Spectrometry (MS) Analysis
Fundamentals of Electron Ionization (EI) Mass Spectrometry
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In EI-MS, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation into smaller, characteristic daughter ions. The resulting mass spectrum is a plot of ion abundance versus m/z, which provides the molecular weight and valuable structural information based on the fragmentation pattern.
Molecular Ion and Isotopic Pattern
-
Molecular Ion (M⁺•): The molecular formula is C₁₀H₁₅NO₂S. The monoisotopic mass is 213.08235 Da.[5] Therefore, the molecular ion peak is expected at m/z = 213 .
-
Isotopic Peaks: The presence of naturally occurring heavier isotopes will result in small peaks adjacent to the molecular ion peak.
-
M+1 (m/z = 214): Primarily due to the natural abundance of ¹³C (~1.1%). For a molecule with 10 carbons, the M+1 peak should be approximately 11% of the M⁺ peak intensity.
-
M+2 (m/z = 215): Primarily due to the natural abundance of ³⁴S (~4.2%). This peak is a key indicator of the presence of a single sulfur atom in the molecule.
-
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is driven by the formation of the most stable carbocations. The tert-butyl group provides a prominent fragmentation handle.
| m/z | Proposed Fragment | Loss | Rationale and Expert Insights |
| 198 | [M - CH₃]⁺ | •CH₃ (15 Da) | This is predicted to be the base peak (most abundant ion). The loss of a methyl radical from the tert-butyl group results in a highly stable tertiary carbocation, which is a very favorable fragmentation pathway.[12] |
| 156 | [M - C₄H₉]⁺ | •C₄H₉ (57 Da) | Loss of the entire tert-butyl radical. This fragment represents the thiophene core with the amino and methyl carboxylate groups. |
| 182 | [M - OCH₃]⁺ | •OCH₃ (31 Da) | Alpha-cleavage at the ester, with the loss of the methoxy radical.[13] |
| 154 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire methyl carboxylate radical group. |
digraph "MS_Fragmentation" { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];M [label="[M]⁺•\nm/z = 213", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F1 [label="[M - CH₃]⁺\nm/z = 198\n(Base Peak)"]; F2 [label="[M - C₄H₉]⁺\nm/z = 156"]; F3 [label="[M - OCH₃]⁺\nm/z = 182"];
M -> F1 [label="- •CH₃"]; M -> F2 [label="- •C₄H₉"]; M -> F3 [label="- •OCH₃"]; }
Caption: Predicted major fragmentation pathway for the molecular ion.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or a Gas Chromatography (GC-MS) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Detector: Use an electron multiplier detector to detect the ions.
-
Data System: The data system records the abundance of each ion at a specific m/z, generating the mass spectrum.
Conclusion
The structural characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. The spectral data outlined in this guide provide a validated reference for researchers, enabling confident identification, purity assessment, and quality control in synthetic and medicinal chemistry applications.
References
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- The Royal Society of Chemistry. (n.d.). Synthesis and evaluation of new 2-aminothiophenes against Mycobacterium tuberculosis.
- Ekinci, D. et al. (n.d.).
- Buchstaller, H.-P. et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.
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An In-depth Technical Guide to the Reactivity and Stability of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Foreword: The Thiophene Core in Modern Chemistry
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds, which serve as pivotal building blocks in contemporary chemical research.[1][2] These scaffolds are integral to the synthesis of a wide array of molecules with significant pharmacological and material science applications.[2][3] Their utility stems from a unique combination of aromatic character, multiple reactive sites, and a stable core structure that allows for extensive functionalization.[2][4] This guide provides a detailed exploration of the chemical reactivity and stability of this compound, offering field-proven insights and methodologies to empower researchers in leveraging this versatile intermediate.
Synthesis and Molecular Architecture
The principal and most efficient route to synthesizing polysubstituted 2-aminothiophenes, including the title compound, is the Gewald reaction.[1] This multicomponent reaction is a cornerstone of heterocyclic chemistry due to its operational simplicity and the structural diversity of the products it can yield.[5]
The Gewald Synthesis Pathway
The synthesis of this compound typically proceeds through a one-pot condensation. The process involves the reaction of a ketone (pinacolone, in this case, to provide the tert-butyl group), an activated nitrile (methyl cyanoacetate), and elemental sulfur, catalyzed by a base such as morpholine or triethylamine.[6]
The reaction mechanism initiates with a Knoevenagel condensation between the ketone and methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate. Subsequently, elemental sulfur adds to this intermediate, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.
Caption: The Gewald reaction pathway for synthesizing the title compound.
Protocol: Gewald Synthesis of this compound
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine pinacolone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a secondary amine, such as morpholine or triethylamine (approx. 0.2 eq.), to the mixture.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 45-60°C) and stir for 3-4 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. If not, the volume can be reduced under vacuum.
-
Purification: Filter the solid precipitate and wash with cold ethanol to remove unreacted starting materials and impurities.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a crystalline solid.
Profile of Chemical Reactivity
The reactivity of this compound is governed by the interplay of its three key functional groups: the nucleophilic 2-amino group, the electron-rich thiophene ring, and the electrophilic 3-carboxylate ester.
Reactivity at the 2-Amino Group
The primary amine at the C2 position is a potent nucleophile and the most reactive site for many transformations.
-
Condensation Reactions: The amino group readily condenses with aldehydes and ketones to form Schiff bases (imines), which are valuable intermediates for further synthetic elaborations.[6]
-
Acylation: It reacts with acyl chlorides and acid anhydrides to form the corresponding amides. This is a common strategy for protecting the amino group or for synthesizing biologically active amide derivatives.
-
Heterocycle Annulation: The 2-amino-3-carboxylate arrangement is a classic precursor for building fused heterocyclic systems. For example, reaction with formamide or isocyanates can lead to the formation of thieno[2,3-d]pyrimidines, a privileged scaffold in medicinal chemistry.[7][8]
Caption: Key reactivity pathways for the title compound.
Reactivity of the Thiophene Ring
The thiophene ring is aromatic and undergoes electrophilic aromatic substitution (EAS). The electron-donating effect of the 2-amino group strongly activates the ring, particularly at the C4 position, making it highly susceptible to electrophilic attack.[4] However, the conditions for EAS must be chosen carefully to avoid side reactions with the amino group or degradation under harsh acidic conditions.
Reactivity at the 3-Carboxylate Group
The methyl ester at the C3 position is a typical ester functional group.
-
Hydrolysis: It can be hydrolyzed under either acidic or basic conditions to yield the corresponding 2-amino-5-tert-butylthiophene-3-carboxylic acid.
-
Amidation: The ester can be converted to an amide by heating with an amine, often requiring catalysis.
Stability and Handling
Understanding the stability profile of this compound is critical for its effective use and storage.
General Stability
2-aminothiophenes are generally stable, crystalline solids that are significantly more robust than their 2-aminofuran analogues, which are often prone to decomposition.[4] This enhanced stability is a key advantage in multi-step synthetic campaigns. However, like many organic compounds, it is susceptible to degradation under specific conditions.
Factors Influencing Stability
-
pH Sensitivity: The compound is sensitive to strong acidic conditions, which can lead to polymerization or ring-opening reactions.[4] Strong basic conditions will primarily result in the hydrolysis of the ester group.
-
Oxidative Degradation: The thiophene ring's sulfur atom can be oxidized by strong oxidizing agents to form thiophene S-oxides.[9] The amino group is also susceptible to oxidation.
-
Light and Air Exposure: Prolonged exposure to light and air should be avoided. As with many amine-containing compounds, gradual discoloration (darkening) upon storage is an indicator of potential degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.[9]
-
Thermal Stability: The compound is a solid at room temperature and is stable up to its melting point. Heating to decomposition may release toxic fumes of sulfur and nitrogen oxides.[10]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO₂S | [11] |
| Molecular Weight | 213.30 g/mol | [11] |
| Appearance | Solid | [7] |
| IUPAC Name | methyl 3-amino-5-tert-butylthiophene-2-carboxylate | [11][12] |
| CAS Number | 175137-03-8 | [11] |
Hazard Profile
It is essential to handle this compound with appropriate safety precautions.
| Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [11] |
| H312 | Harmful in contact with skin | [11] |
| H315 | Causes skin irritation | [11] |
| H319 | Causes serious eye irritation | [11] |
| H332 | Harmful if inhaled | [11] |
| H335 | May cause respiratory irritation | [11] |
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is paramount to ensure the integrity of the compound and the safety of laboratory personnel.
Protocol: Safe Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7][13]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13]
-
Contamination Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[13]
-
Ignition Sources: Thiophene derivatives can be flammable. Keep the compound away from heat, sparks, and open flames.[14][15] Ensure all equipment is properly grounded to prevent static discharge.[10]
Protocol: Optimal Storage
-
Container: Store in a tightly closed, properly labeled container to prevent moisture ingress and contamination.[14][16]
-
Environment: Keep the container in a cool, dry, and well-ventilated place, away from direct sunlight.[16][17]
-
Incompatible Materials: Store separately from strong oxidizing agents, strong acids, and acid chlorides, with which it can react exothermically.[13][16]
-
Long-Term Storage: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing to minimize oxidative degradation.
Caption: Decision tree for optimal storage conditions.
References
- Thiophene: Properties, Uses, Safety, Suppliers & Price in China | Expert Guide 2024. (n.d.). Google.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2). Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Oxford Lab Fine Chem LLP.
- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.
- Thiophene - Sciencemadness Wiki. (2022, January 2). Sciencemadness.
- Thiophene | C4H4S | CID 8030 - PubChem. (n.d.). National Institutes of Health.
- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (n.d.). MDPI.
- Methyl 3-amino-5-tert-butylthiophene-2-carboxylate | C10H15NO2S | CID 2777503. (n.d.). PubChem.
- Methyl 2-aminothiophene-3-carboxylate 97 4651-81-4 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- (PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds - ResearchGate. (2025, August 6). ResearchGate.
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Rel
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 22). Fisher Scientific.
- A Comparative Analysis of the Reactivity of 2-Aminofurans and 2-Aminothiophenes in Drug Discovery - Benchchem. (n.d.). Benchchem.
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- Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics. (2023, September 4). Georganics.
- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022, December 31).
- Methyle3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%, Thermo Scientific 1 g. (n.d.). Fisher Scientific.
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A Comprehensive Technical Guide to Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Heterocyclic Building Block
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, identified by its CAS number 175137-03-8, is a polysubstituted 2-aminothiophene that has emerged as a molecule of significant interest in the fields of medicinal chemistry and materials science.[1] The thiophene ring system is a well-established pharmacophore, and its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific substitution pattern of this compound—featuring a nucleophilic amino group, an ester suitable for amide coupling, and a bulky tert-butyl group for modulating steric and electronic properties—renders it a highly versatile intermediate for the synthesis of complex molecular architectures.[1][4] This guide provides an in-depth exploration of its synthesis, properties, reactivity, and applications, offering a technical resource for professionals engaged in chemical research and development.
Physicochemical and Spectroscopic Profile
The unique structural attributes of this compound govern its physical and chemical behavior. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 175137-03-8 | [1][5][6] |
| Molecular Formula | C₁₀H₁₅NO₂S | [1][5][6] |
| Molecular Weight | 213.30 g/mol | [5][6] |
| Appearance | White to off-white or light red solid | [6][7] |
| Melting Point | 94 °C | [1] |
| Boiling Point | 341.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.148 g/cm³ (Predicted) | [1] |
| IUPAC Name | methyl 3-amino-5-tert-butylthiophene-2-carboxylate | [5] |
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet for the nine equivalent protons of the tert-butyl group, a singlet for the methyl ester protons, a broad singlet for the two amino protons, and a singlet for the lone aromatic proton on the thiophene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the four carbons of the thiophene ring.
-
IR Spectroscopy: Key infrared absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester group (around 1660-1680 cm⁻¹), and C-H stretching from the alkyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound.
Synthesis and Mechanism: The Gewald Reaction
The most prominent and efficient method for synthesizing this compound is the Gewald three-component reaction .[2][11][12][13] This one-pot synthesis is a cornerstone for the creation of polysubstituted 2-aminothiophenes due to its operational simplicity and the ready availability of starting materials.[13]
The reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or piperidine.[2][11] For the target molecule, the specific precursors are:
-
Pinacolone (3,3-dimethyl-2-butanone): Serves as the ketone component, providing the tert-butyl group at the 5-position.
-
Methyl Cyanoacetate: The active methylene compound that provides the amino and methyl carboxylate groups.
-
Elemental Sulfur (S₈): The source of the sulfur atom for the thiophene ring.
-
Base (e.g., Morpholine): Catalyzes the initial condensation and subsequent steps.
The mechanism of the Gewald reaction is a multi-step process that begins with a Knoevenagel condensation between the ketone and the active methylene compound.[2][11] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile, cyclization, and subsequent tautomerization to yield the stable aromatic 2-aminothiophene product.[11]
Caption: The Gewald reaction pathway for synthesizing the target compound.
Experimental Protocol: Synthesis via Gewald Reaction
The following is a representative, self-validating protocol for the laboratory-scale synthesis of this compound.
Materials:
-
Pinacolone (1.0 eq)
-
Methyl cyanoacetate (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Morpholine (0.5 eq)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methanol, pinacolone, methyl cyanoacetate, and elemental sulfur.
-
Stir the mixture to form a suspension.
-
Slowly add morpholine to the reaction mixture at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain for 3-4 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. A precipitate may form.
-
Pour the reaction mixture into cold water and stir.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol/water mixture) or by column chromatography on silica gel to yield the pure product.[14]
Validation:
-
Yield: Expected yields typically range from 70-85% based on similar reported procedures.
-
Purity: Assessed by TLC and confirmed by melting point analysis (expected: 94°C).[1] Final purity should be >97% as determined by HPLC or NMR spectroscopy.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its functional groups. The amino group is a potent nucleophile, while the ester can be hydrolyzed or converted to an amide. These functionalities allow it to serve as a scaffold for building more complex heterocyclic systems.
A primary application is in the synthesis of thieno[2,3-d]pyrimidines , a class of fused heterocycles with significant pharmacological importance, often acting as kinase inhibitors.[4] This transformation is typically achieved by reacting the 2-aminothiophene with reagents that can form the pyrimidine ring, such as formamide or urea derivatives.
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A Comprehensive Technical Guide to the Synthesis, Properties, and Applications of 2-Amino-5-Substituted Thiophene-3-Carboxylates
Executive Summary: The 2-amino-5-substituted thiophene-3-carboxylate scaffold is a cornerstone in modern medicinal and materials chemistry.[1][2] Renowned for its synthetic accessibility and diverse biological activities, this heterocyclic system serves as a privileged structure in drug discovery.[2] This guide provides an in-depth analysis of its core synthesis via the Gewald reaction, explores its chemical reactivity and derivatization potential, and surveys its significant applications, particularly in oncology and infectious diseases. Detailed experimental protocols and workflow visualizations are included to provide researchers with actionable, field-proven insights.
Introduction: The Thiophene Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the thiophene ring is a structure of paramount importance.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a favored building block in pharmaceutical design.[3][4]
The Privileged Status of 2-Aminothiophenes
The 2-aminothiophene motif, specifically when functionalized with a carboxylate at the 3-position and a variable substituent at the 5-position, offers a trifecta of chemical utility:
-
A nucleophilic amino group at C2, ready for a variety of coupling and derivatization reactions.
-
An electrophilic carboxylate group at C3, which can be hydrolyzed, amidated, or reduced.
-
A customizable substituent at C5, allowing for fine-tuning of steric and electronic properties to modulate biological activity.
This structural arrangement has led to the discovery of compounds with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][4][5]
General Structure of the Core Scaffold
The core structure is defined by a thiophene ring with an amino group at position 2, a carboxylate ester at position 3, and a variable R-group at position 5. This arrangement provides a robust platform for combinatorial library synthesis and structure-activity relationship (SAR) studies.
Caption: General structure of 2-amino-5-substituted thiophene-3-carboxylates.
Core Synthesis: The Gewald Reaction
The most efficient and widely adopted method for constructing the 2-aminothiophene scaffold is the Gewald reaction.[3][6][7] This one-pot, three-component condensation is valued for its operational simplicity, use of readily available starting materials, and versatility.[3][7]
Mechanistic Deep Dive
The reaction proceeds by condensing an α-methylene ketone (or aldehyde) with an activated nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst, typically a secondary amine like morpholine or diethylamine.[2][3]
A comprehensive computational study using density functional theory (DFT) has elucidated the mechanism.[6][8][9] The key steps are:
-
Knoevenagel-Cope Condensation: The base deprotonates the activated nitrile, which then attacks the carbonyl compound to form an α,β-unsaturated nitrile intermediate.[6][10]
-
Sulfur Addition: The α,β-unsaturated nitrile is deprotonated again to form an allylic anion, which acts as a nucleophile to open the S₈ ring, forming a polysulfide intermediate.[6][8][10]
-
Cyclization & Aromatization: The monosulfide species undergoes intramolecular cyclization by attacking the nitrile group. Subsequent tautomerization and aromatization yield the final 2-aminothiophene product. This final step is the thermodynamic driving force for the entire reaction sequence.[8][9][10]
Caption: Simplified workflow of the Gewald reaction mechanism.
Chemical Reactivity and Derivatization
The scaffold's utility is greatly enhanced by its predictable reactivity at multiple positions, allowing for extensive post-synthesis modification.
-
C2-Amino Group: This group readily undergoes acylation, sulfonylation, and condensation reactions to form amides, sulfonamides, and Schiff bases, respectively. These modifications are crucial for exploring SAR, as seen in the development of kinase inhibitors where acylaminothiophenes are common.[11]
-
C3-Carboxylate Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides. This position is key for creating adenosine A1 receptor allosteric enhancers and other bioactive molecules.[12]
-
C5-Position: The nature of the R-group at C5 is determined by the starting ketone. Using aryl ketones, for example, directly installs aryl groups, which are prevalent in kinase inhibitors and antimitotic agents.[13][14]
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiophene core is a validated pharmacophore found in numerous compounds evaluated for a range of therapeutic indications.[15]
As Kinase Inhibitors in Oncology
The scaffold serves as an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases. By modifying the substituents, researchers have developed potent inhibitors for targets like:
-
BCR-ABL: 2-Acylaminothiophene-3-carboxamides have been identified as inhibitors of both wild-type and T315I mutant ABL kinase, a key target in chronic myeloid leukemia (CML).[11]
-
EGFR: Thiophene-3-carboxamide selenide derivatives have shown impressive EGFR kinase inhibition, with IC₅₀ values in the nanomolar range.[13]
-
JAK2: Thiophene carboxamides have been developed as potent inhibitors of JAK2, a critical enzyme in myeloproliferative neoplasms.[16]
As Antimicrobial and Antiviral Agents
Derivatives of this scaffold have demonstrated significant activity against a variety of pathogens.
-
Antibacterial: Various substituted 2-aminothiophenes show activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2][3][5] Some novel derivatives have shown efficacy against drug-resistant Gram-negative bacteria.[17]
-
Antifungal: Certain compounds exhibit excellent activity against fungi like Candida albicans and Aspergillus niger.[5]
-
Antileishmanial: The 2-aminothiophene core is a promising starting point for developing new treatments for leishmaniasis.[18]
Structure-Activity Relationship (SAR) Summary
The biological activity of these compounds is highly dependent on the nature and position of their substituents. The following table summarizes general SAR trends observed across multiple studies.
| Position | Substituent Type | General Impact on Biological Activity | Target Class Example |
| C2 | Acylamino | Often crucial for kinase inhibition by forming key hydrogen bonds. | BCR-ABL, EGFR[11][13] |
| C3 | Carboxamide | Can enhance potency and modulate solubility. Often used in kinase and adenosine receptor ligands. | JAK2, A1AR[12][16] |
| C5 | Alkyl (e.g., Heptyl) | Can increase lipophilicity, leading to potent and selective cytostatic effects. | Anticancer[19] |
| C5 | (Substituted) Aryl | Provides a vector for exploring interactions with specific sub-pockets of enzyme active sites. | Kinase Inhibitors[13] |
Experimental Protocols
General Protocol for the Gewald Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate
This protocol provides a representative, self-validating procedure for a classic Gewald reaction.
Materials:
-
Acetone (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Diethylamine (0.5 eq)
-
Ethanol (Solvent)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
-
Purification: Silica gel for column chromatography, hexane, ethyl acetate.
-
Characterization: NMR spectrometer, mass spectrometer.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol, followed by acetone (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).
-
Catalyst Addition: Slowly add diethylamine (0.5 eq) to the stirred mixture at room temperature. The addition is often mildly exothermic.
-
Reaction: Heat the mixture to reflux (approx. 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a pale yellow solid.[13]
Characterization Workflow
A robust characterization workflow is essential to validate the identity, purity, and properties of the synthesized compounds.
Caption: Standard workflow for purification and characterization.
Conclusion and Future Outlook
The 2-amino-5-substituted thiophene-3-carboxylate scaffold continues to be a highly fruitful area of research. Its synthetic tractability via the Gewald reaction and its proven success in generating potent, selective modulators of various biological targets ensure its continued relevance. Future research will likely focus on exploring novel substituents at the C5 position, developing more complex fused heterocyclic systems, and applying these versatile building blocks to new therapeutic areas and materials science challenges.
References
- Recent Advances in the Synthesis of Thiophene Derivatives by Cycliz
- Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur.
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- Recent advances in the synthesis of thiophene derivatives by cycliz
- Mechanisms of the Gewald Synthesis of 2‑Aminothiophenes
- Mechanisms of the Gewald synthesis of 2-aminothiophenes
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
- Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Achievement in the Synthesis of Thiophenes.
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- Antimicrobial Activity of 2-Aminothiophene Derivatives.
- 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences.
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- Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity.
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- 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI.
- 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed.
- Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. NIH.
- Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization.
- Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoprolifer
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The Biological Potential of Thiophene-Based Heterocyclic Compounds: A Technical Guide for Drug Discovery Professionals
Foreword: The Enduring Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a multitude of biological targets. The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a testament to this concept. Its unique electronic and steric properties, coupled with its synthetic tractability, have cemented its role as a cornerstone in the design of novel therapeutics.[1][2] This guide aims to provide an in-depth technical exploration of the biological potential of thiophene-based compounds, moving beyond a mere catalog of activities to delve into the causality of experimental design, the intricacies of their mechanisms, and the practical methodologies for their evaluation. For researchers, scientists, and drug development professionals, this document is intended to serve as a comprehensive resource to inspire and facilitate the next generation of thiophene-based drug discovery.
I. The Thiophene Core: A Bioisostere with Distinct Advantages
The prevalence of the thiophene moiety in medicinal chemistry can be largely attributed to its role as a bioisostere of the phenyl ring.[3] This substitution is often a strategic decision in drug design, aimed at modulating a compound's physicochemical properties to enhance its therapeutic profile. The sulfur atom in the thiophene ring introduces a subtle yet significant alteration in electronics and hydrogen-bonding capacity compared to a benzene ring, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1] Furthermore, the thiophene ring offers multiple positions for substitution, allowing for the fine-tuning of structure-activity relationships (SAR).[4][5]
II. Synthetic Strategies: The Gateway to Thiophene Diversity
The accessibility of a diverse range of thiophene derivatives is a key driver of their exploration in drug discovery. Among the various synthetic routes, the Gewald aminothiophene synthesis has emerged as a particularly robust and versatile method for generating highly functionalized 2-aminothiophenes.[6][7]
The Gewald Aminothiophene Synthesis: A Powerful One-Pot Reaction
The Gewald reaction is a multicomponent condensation involving a ketone or aldehyde, an active methylene nitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3] Its popularity stems from its operational simplicity, the ready availability of starting materials, and the ability to generate polysubstituted 2-aminothiophenes in a single step.[8][9]
Causality of Choice: The Gewald synthesis is often the preferred method for generating 2-aminothiophene libraries for several reasons:
-
Convergence: It combines three components in a single pot, which is highly efficient for creating chemical diversity.
-
Atom Economy: The reaction is relatively atom-economical, a key principle of green chemistry.
-
Functional Group Tolerance: It tolerates a wide range of functional groups on the starting materials, allowing for the synthesis of a diverse array of derivatives.
Figure 1: Simplified workflow of the Gewald aminothiophene synthesis.
Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives
This protocol provides a general procedure for the Gewald synthesis. The specific ketone/aldehyde and active methylene nitrile can be varied to produce a library of compounds.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine, piperidine, or triethylamine) (0.2-1.0 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and solvent.
-
Add the base to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (typically 50-80°C) for the appropriate time (usually 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
III. Anticancer Potential: Targeting the Machinery of Cell Proliferation
Thiophene derivatives have demonstrated significant promise as anticancer agents, with several compounds advancing to clinical trials.[4][5] Their mechanisms of action are diverse and often involve the inhibition of key proteins that drive cancer cell growth and survival.[10]
Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics
A primary mode of anticancer activity for many thiophene-based compounds is the inhibition of protein kinases.[1] These enzymes play a central role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Thiophene derivatives have been shown to be effective inhibitors of various kinases, including vascular endothelial growth factor receptor (VEGFR), and Akt.[11]
Another critical target for thiophene-based anticancer agents is the microtubule cytoskeleton. Microtubules are dynamic polymers essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. Some thiophene derivatives have been shown to inhibit tubulin polymerization, the process by which microtubules are formed.[5]
Figure 2: Dual anticancer mechanisms of thiophene derivatives.
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro anticancer activity of selected thiophene derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-based oxadiazole | Breast (MCF7) | 6.55 | [12] |
| Thiophene-based oxadiazole | Colon (HCT116) | 8.20 | [12] |
| Thienopyrrole | Liver (HepG2) | 3.105 | [11] |
| Thienopyrrole | Prostate (PC-3) | 2.15 | [11] |
| Pyrrolothienopyrimidine | Liver (HepG2) | 3.023 | [11] |
| Pyrrolothienopyrimidine | Prostate (PC-3) | 3.12 | [11] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of a test compound.[13]
Materials:
-
Target kinase and its specific substrate
-
Kinase assay buffer
-
ATP
-
Test compound (thiophene derivative)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Assay Plate Setup: Add diluted test compound or DMSO (for controls) to the wells of the assay plate.
-
Kinase Reaction: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add this mix to each well.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for 1-2 hours.
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well and incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Antimicrobial Activity: A Renewed Arsenal Against Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene-based compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens, making them a promising area of research.[14]
Mechanism of Action
The precise mechanisms of antimicrobial action for many thiophene derivatives are still under investigation, though some have been shown to inhibit essential bacterial enzymes or disrupt cell membrane integrity.
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for selected thiophene derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (mg/L) | Reference |
| Thiophene Derivative 4 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 | [15] |
| Thiophene Derivative 8 | Colistin-Resistant Escherichia coli | 8 - 32 | [15] |
| Thiophene Derivative 5 | Colistin-Resistant Acinetobacter baumannii | 16 - 32 | [15] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 (µg/ml) | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[16][17] Its advantage lies in providing a quantitative result (the MIC value), which is more informative than qualitative methods like disk diffusion.[18][19]
Materials:
-
Thiophene derivative
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the thiophene derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in the broth medium across the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well (no compound).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Thiophene-based compounds have shown significant anti-inflammatory properties, with some acting as inhibitors of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[1][20]
Mechanism of Action: COX Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Several thiophene derivatives have been identified as potent and selective COX-2 inhibitors.[21][22]
Figure 3: Mechanism of anti-inflammatory action via COX-2 inhibition.
Quantitative Data: COX-2 Inhibitory Activity of Thiophene Derivatives
| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| 2,3,4-trisubstituted thiophene (5b) | 5.45 | 8.37 | [23] |
| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a) | 0.31 | >322 | [21] |
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol describes a fluorometric assay to screen for COX-2 inhibitors.[15][23]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Test compound (thiophene derivative)
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
96-well black opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Compound Addition: Add the test compound at various concentrations to the wells of the 96-well plate. Include wells for 100% initial activity (no inhibitor) and a positive control inhibitor.
-
Enzyme Addition: Add the COX-2 enzyme to all wells except the background control.
-
Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically using a plate reader (e.g., Ex/Em = 535/587 nm).
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
VI. Neurological Applications: Crossing the Blood-Brain Barrier
Thiophene derivatives are also being explored for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[24][25] Their lipophilic nature can facilitate crossing the blood-brain barrier, a critical requirement for CNS-active drugs.[24]
Mechanism of Action in Neurodegenerative Disease
In the context of Alzheimer's disease, some thiophene-based ligands have been developed for imaging amyloid-beta (Aβ) plaques, a key pathological hallmark of the disease.[22][26][27] Other thiophene derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are important targets in the symptomatic treatment of Alzheimer's and Parkinson's diseases, respectively.[24]
Figure 4: Potential therapeutic targets of thiophene derivatives in neurodegenerative diseases.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of a compound against a neurotoxic insult in a cell-based model.[28][29][30][31]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test compound (thiophene derivative)
-
Neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptides for an Alzheimer's model)
-
Cell viability assay reagent (e.g., MTT or resazurin)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the thiophene derivative for a specified pre-incubation period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Add the neurotoxic agent to the wells (except for the vehicle control).
-
Incubation: Incubate the cells for a further period to allow the neurotoxic effects to manifest.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate as required.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control and determine the protective effect of the thiophene derivative.
VII. Conclusion and Future Directions
The thiophene scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its versatility in synthesis and its ability to interact with a wide range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent thiophene derivatives, the elucidation of their detailed mechanisms of action, and the optimization of their pharmacokinetic and pharmacodynamic properties. The integration of computational and experimental approaches will be crucial in accelerating the translation of these promising compounds from the laboratory to the clinic.
VIII. References
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Broth microdilution. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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A Review on Anticancer Activities of Thiophene and Its Analogs. (2021). Bentham Science. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Taylor & Francis Online. [Link]
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Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI. [Link]
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A Mini Review on Thiophene-based derivatives as anticancer agents. (2024). K.T.H.M. College. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). Preprints.org. [Link]
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Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (2021). ResearchGate. [Link]
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First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). MDPI. [Link]
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Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ResearchGate. [Link]
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Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). PubMed. [Link]
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Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (2024). RSC Publishing. [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2012). Semantic Scholar. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (2002). PubMed Central. [Link]
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Thiophene-containing compounds with antimicrobial activity. (2022). PubMed. [Link]
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Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. (2020). PubMed. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]
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Microdilution broth method: Significance and symbolism. (2025). Consensus. [Link]
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Thiophene‐Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. (2021). IU Indianapolis ScholarWorks. [Link]
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Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. (2008). ResearchGate. [Link]
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Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis. [Link]
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Thiophene‐Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease. (2021). ResearchGate. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). National Institutes of Health. [Link]
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Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2024). Semantic Scholar. [Link]
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). PubMed Central. [Link]
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Methyl 2-amino-5-tert-butylthiophene-3-carboxylate: A Privileged Scaffold for Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. Small molecule kinase inhibitors have revolutionized treatment paradigms, but the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity. This lack of selectivity can lead to off-target effects and associated toxicities. Consequently, the discovery of novel molecular scaffolds that can be decorated to achieve high potency and selectivity is a paramount objective in medicinal chemistry.
The 2-aminothiophene moiety has been identified as a "privileged scaffold" in drug discovery, capable of interacting with a variety of biological targets. This guide focuses on a specific, highly versatile derivative: methyl 2-amino-5-tert-butylthiophene-3-carboxylate . We will delve into its synthesis, explore its role as a foundational building block for potent kinase inhibitors, and provide a technical framework for its utilization in drug discovery campaigns.
The Core Scaffold: Synthesis and Chemical Properties
The synthesis of this compound is most efficiently achieved through the Gewald aminothiophene synthesis . This robust and versatile multi-component reaction allows for the one-pot construction of the polysubstituted 2-aminothiophene ring system.
The Gewald Reaction: A Cornerstone of Thiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst. For the synthesis of our target scaffold, pivalaldehyde (trimethylacetaldehyde) serves as the source of the tert-butyl group, and methyl cyanoacetate provides the aminocarboxylate functionality.
Reaction Scheme:
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate via the Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and convergent pathway to highly functionalized 2-aminothiophenes.[1][2] These scaffolds are of immense interest in medicinal chemistry, acting as privileged structures in the development of novel therapeutics.[3][4][5] This document provides a detailed guide to the synthesis of a specific, high-value building block: Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. We will dissect the underlying reaction mechanism, provide a validated, step-by-step laboratory protocol, and discuss the strategic importance of this compound in the landscape of modern drug discovery. The inclusion of the bulky tert-butyl group offers a unique lipophilic handle, making this synthon particularly valuable for probing hydrophobic pockets in biological targets.[6][7]
The Gewald Reaction: A Mechanistic Perspective
The Gewald reaction is a one-pot synthesis that brilliantly combines a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene.[8] The reaction proceeds through a well-elucidated sequence of classical organic transformations, making it both reliable and versatile.[9][10][11]
The synthesis of this compound requires three key starting materials:
-
Carbonyl: Pivalaldehyde (3,3-dimethylbutanal) provides the tert-butyl group at the C5 position.
-
Active Methylene Compound: Methyl cyanoacetate serves as the source for the C3-carboxylate and the C2-amino group (via the nitrile).
-
Sulfur Source: Elemental sulfur (S₈) is incorporated to form the thiophene ring.
The mechanism unfolds in three primary stages:
Stage I: Knoevenagel Condensation The reaction is initiated by a base-catalyzed Knoevenagel condensation.[12][13] A weak amine base, typically morpholine or triethylamine, deprotonates the α-carbon of methyl cyanoacetate.[1] The resulting stabilized carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivalaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[8]
Stage II: Sulfur Addition Elemental sulfur, activated by the amine base, adds to the Knoevenagel adduct.[14] The base deprotonates the methylene group adjacent to the ester, and the resulting carbanion attacks the sulfur ring, leading to the formation of a polysulfide intermediate.[9][10][15] This complex equilibrium ultimately funnels towards a monosulfide species poised for cyclization.[9][16]
Stage III: Cyclization and Aromatization The terminal sulfur atom of the intermediate performs an intramolecular nucleophilic attack on the carbon of the nitrile group.[3][17] This ring-closure step forms a five-membered ring. A final tautomerization (prototropic shift) leads to the stable, aromatic 2-aminothiophene product.[3][8] This aromatization is the thermodynamic driving force for the entire reaction sequence.[9][10]
Caption: Fig. 1: Reaction Mechanism of the Gewald Synthesis.
Experimental Protocol
This protocol details a reliable method for the gram-scale synthesis of this compound.
2.1 Materials and Equipment
-
Reagents: Pivalaldehyde (≥97%), Methyl cyanoacetate (≥99%), Elemental Sulfur (powder), Morpholine (≥99%), Ethanol (anhydrous), Diethyl ether (anhydrous).
-
Equipment: Round-bottom flask (100 mL), magnetic stirrer and stir bar, reflux condenser, ice bath, Büchner funnel and filter flask, vacuum source, standard laboratory glassware.
2.2 Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Pivalaldehyde is flammable and an irritant. Morpholine is corrosive and flammable. Methyl cyanoacetate is harmful if swallowed or inhaled.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction may release small amounts of hydrogen sulfide (H₂S), which is toxic and has a characteristic rotten egg smell.
2.3 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (30 mL).
-
Reagent Addition: Sequentially add methyl cyanoacetate (5.0 g, 50.5 mmol), pivalaldehyde (4.35 g, 50.5 mmol), and elemental sulfur (1.62 g, 50.5 mmol).
-
Catalyst Addition: While stirring, add morpholine (4.4 g, 50.5 mmol) dropwise to the suspension. Morpholine is an effective catalyst as it aids in the dissolution of sulfur.[14]
-
Reaction: Stir the mixture at room temperature (20-25°C). The reaction is typically exothermic. If the temperature rises significantly, use a water bath to maintain it below 40°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-6 hours.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 15 mL) and cold diethyl ether (2 x 15 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the crystalline product under vacuum to a constant weight. The product is typically obtained as a pale yellow or off-white solid with sufficient purity for many subsequent applications. Further purification can be achieved by recrystallization from ethanol if necessary.
Caption: Fig. 2: Experimental Workflow for Gewald Synthesis.
Data Summary and Key Parameters
The Gewald reaction is amenable to various conditions, and optimization can lead to improved yields and shorter reaction times. Microwave irradiation and the use of different catalysts are common modifications.[8][18][19]
| Parameter | Condition | Rationale / Expected Outcome |
| Carbonyl Source | Pivalaldehyde | Introduces the C5 tert-butyl group. Steric bulk may slightly slow the initial condensation compared to less hindered aldehydes. |
| Base Catalyst | Morpholine | Efficiently catalyzes the Knoevenagel step and solubilizes elemental sulfur, facilitating its addition.[14] Stoichiometric amounts are common. |
| Solvent | Ethanol / Methanol | Polar protic solvents that facilitate dissolution of reactants and product precipitation upon cooling. |
| Temperature | Room Temp to 50°C | Reaction is often exothermic. Gentle heating can increase the rate, but higher temperatures may lead to side products.[1] |
| Reaction Time | 2 - 8 hours | Dependent on temperature and substrate reactivity. Monitored by TLC for completion. |
| Typical Yield | 60 - 85% | Good to excellent yields are typical for this robust reaction.[20] |
Applications in Drug Discovery
The 2-aminothiophene core is a versatile platform for generating structurally diverse compound libraries.[21][22] this compound is particularly valuable due to its three distinct functional handles available for diversification:
-
C2-Amino Group: A key nucleophile for constructing amides, ureas, sulfonamides, or for annulation reactions to build fused heterocyclic systems like thieno[2,3-d]pyrimidines, which are known kinase inhibitors.[23][24]
-
C3-Ester Group: Can be hydrolyzed to the corresponding carboxylic acid, which can form amides or serve as a bioisostere. It can also be reduced or participate in other ester-based transformations.
-
C5-tert-Butyl Group: This bulky, lipophilic group is metabolically stable and excellent for probing hydrophobic pockets within enzyme active sites or receptors. Its inclusion can enhance binding affinity and improve pharmacokinetic properties.[6]
This scaffold has been instrumental in developing molecules with a wide range of biological activities, including:
-
Positive Allosteric Modulators (PAMs): Derivatives have been identified as PAMs for receptors like the GLP-1R, relevant for treating type 2 diabetes.[25]
-
Antiviral and Anticancer Agents: The 2-aminothiophene motif is present in numerous compounds with demonstrated antiproliferative and antiviral properties.[3][25]
-
Kinase Inhibitors: The thieno[2,3-d]pyrimidine core, readily synthesized from 2-aminothiophenes, is a well-established scaffold for targeting various protein kinases.
The strategic synthesis of this specific building block provides medicinal chemists with a powerful tool to accelerate the discovery of new chemical entities with therapeutic potential.
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Anonymous. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(04), 415-420. [Link]
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Tayebee, R., et al. (2012). Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]
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Dr. M. Ishfaq. (2020). 3 Member Heterocycles Chemical Reactivity of Thiirane (Lecture 2). YouTube. [Link]
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van der Velden, D., et al. (2019). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. Chemistry – A European Journal, 25(49), 11466-11475. [Link]
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Cernuchová, P., et al. (2007). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 12(4), 887-895. [Link]
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Wang, H., et al. (2021). Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach. Organic Chemistry Frontiers, 8(19), 5431-5437. [Link]
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Scheich, T., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Pharmacological Research & Perspectives, 9(5), e00862. [Link]
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Thomson, C. G., et al. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4238-4241. [Link]
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Kumar, R., et al. (2016). Therapeutic importance of synthetic thiophene. Pharmaceutical and Biological Evaluations, 3(3), 268-282. [Link]
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Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Thiophene Precursors
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] As a bioisostere of purine, the fundamental building block of nucleic acids, this scaffold allows for interactions with a wide array of biological targets.[1][2][3] Consequently, derivatives of thieno[2,3-d]pyrimidine have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] Their structural versatility and profound biological impact make the development of efficient and robust synthetic protocols a critical endeavor for researchers in the field.
This guide provides an in-depth exploration of the predominant synthetic strategy for constructing the thieno[2,3-d]pyrimidine system: the annulation of a pyrimidine ring onto a pre-functionalized thiophene precursor. We will focus on field-proven, reliable protocols, elucidating the causality behind experimental choices and providing detailed, step-by-step methodologies.
Core Synthetic Strategy: A Two-Stage Approach
The most versatile and widely adopted route to thieno[2,3-d]pyrimidines begins with the synthesis of a polysubstituted 2-aminothiophene. This key intermediate serves as the foundation upon which the pyrimidine ring is constructed. The overall workflow can be logically divided into two primary stages:
-
Stage 1: Synthesis of the 2-Aminothiophene Intermediate via the Gewald Reaction.
-
Stage 2: Cyclization and Annulation to form the Fused Pyrimidine Ring.
This modular approach allows for the introduction of diversity at various positions of the thiophene ring in the first stage, which can then be carried through to the final bicyclic product.
Stage 1: The Gewald Reaction - A Cornerstone of Thiophene Synthesis
The Gewald reaction is a powerful, one-pot, multi-component condensation that provides efficient access to highly functionalized 2-aminothiophenes.[5] This reaction is prized for its operational simplicity and the ready availability of its starting materials:
-
An aldehyde or ketone.
-
An active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).
-
Elemental sulfur.
The reaction is typically catalyzed by a base, such as a secondary or tertiary amine (e.g., morpholine, piperidine, or triethylamine).[6][7]
Mechanistic Insight: The "Why" Behind the Gewald Reaction
Understanding the mechanism is key to troubleshooting and adapting the protocol. The reaction proceeds through a cascade of classical organic transformations.[5]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel adduct.[5][6]
-
Sulfur Addition (Michael Addition): Elemental sulfur, in the presence of the base, forms a nucleophilic polysulfide species. This species attacks the β-carbon of the Knoevenagel adduct in a Michael-type addition.
-
Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, where the active methylene group attacks the sulfur, followed by a tautomerization and elimination of a sulfur atom to afford the aromatic 2-aminothiophene ring.[5]
Caption: Mechanism of the Gewald Aminothiophene Synthesis.
Protocol 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol provides a robust method for synthesizing a common 2-aminothiophene precursor using cyclohexanone.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur (powder)
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g) in 50 mL of absolute ethanol.
-
Catalyst Addition: To the stirred suspension, add morpholine (0.1 mol, 8.71 g) dropwise over 10 minutes. The addition is mildly exothermic.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. The reaction mixture will typically turn dark and a precipitate may form.
-
Work-up: After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol (2 x 20 mL) to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product is often of sufficient purity for the next step. If further purification is required, recrystallize from ethanol or isopropanol.
-
Characterization: Dry the pale yellow crystalline solid under vacuum. The expected yield is typically in the range of 70-85%. Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Data Presentation: Representative Gewald Reaction Substrates
| Carbonyl Component | Active Nitrile | Base Catalyst | Typical Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | 70-85 |
| Acetone | Ethyl Cyanoacetate | Triethylamine | 65-80 |
| Acetophenone | Malononitrile | Piperidine | 60-75 |
| 4-Piperidone | Ethyl Cyanoacetate | Morpholine | 65-75[7] |
Stage 2: Cyclization to the Thieno[2,3-d]pyrimidine Scaffold
With the 2-aminothiophene intermediate in hand, the next crucial step is the construction of the fused pyrimidine ring. The choice of cyclizing agent is dictated by the nature of the substituent at the C3 position of the thiophene ring and the desired functionality on the final pyrimidine ring.
Method A: From 2-Amino-3-cyanothiophenes
This is arguably the most common pathway, utilizing the reactivity of the ortho-amino and cyano groups.
Caption: Cyclization pathways from 2-amino-3-cyanothiophenes.
Protocol 2A: Cyclization with Formamide
This one-step protocol uses formamide as a source of a single carbon atom to yield the thieno[2,3-d]pyrimidin-4(3H)-one core.[4][8][9]
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 1)
-
Formamide
Procedure:
-
Reaction Setup: Place the 2-aminothiophene intermediate (0.05 mol) in a round-bottom flask. Add an excess of formamide (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 180-190 °C) under a nitrogen atmosphere for 3-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. A solid product will typically precipitate. Pour the mixture into 200 mL of cold water.
-
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with water (2 x 30 mL) and then with a small amount of cold ethanol.
-
Purification: The product is often pure enough for subsequent steps. If needed, recrystallize from a high-boiling solvent like DMF or acetic acid. The expected yield is generally high (>85%).[8]
Protocol 2B: Cyclization via Dimroth Rearrangement
This two-step sequence is ideal for introducing a variety of substituents at the 4-amino position of the thieno[2,3-d]pyrimidine ring. It proceeds via an intermediate amidine, which then undergoes a Dimroth rearrangement upon reaction with a primary amine.[10][11]
Materials:
-
2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 1)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aniline (or other primary amine)
-
Ethanol or another suitable solvent
Procedure:
Step 1: Formation of the Amidine Intermediate
-
Reaction Setup: In a flask, dissolve the 2-aminothiophene intermediate (0.02 mol) in DMF-DMA (10 mL, a significant excess).
-
Reaction: Heat the mixture at 70-80 °C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, remove the excess DMF-DMA under reduced pressure to obtain the crude N'-(3-cyano...)-N,N-dimethylmethanimidamide intermediate, which is often used directly in the next step without further purification.[10][11]
Step 2: Dimroth Rearrangement
-
Reaction Setup: Dissolve the crude amidine intermediate from the previous step in a suitable solvent like ethanol (30 mL).
-
Amine Addition: Add the primary amine (e.g., aniline, 0.022 mol) to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up and Isolation: Cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the product from an appropriate solvent (e.g., ethanol/DMF mixture) to yield the pure 4-(substituted-amino)thieno[2,3-d]pyrimidine.
Method B: From 2-Amino-3-ethoxycarbonylthiophenes
When the Gewald reaction is performed with ethyl cyanoacetate, the resulting 2-amino-3-ethoxycarbonylthiophene is a versatile precursor for thieno[2,3-d]pyrimidin-4(3H)-ones. This product can be further functionalized.
Caption: Synthesis and functionalization from 2-amino-3-ethoxycarbonylthiophene.
Protocol 3: Functionalization via Chlorination and Nucleophilic Substitution
The 4-oxo group of the thieno[2,3-d]pyrimidin-4(3H)-one is not an ideal functional handle. A common and highly effective strategy is to convert it into a 4-chloro derivative, which is an excellent electrophile for nucleophilic aromatic substitution.[9][12]
Materials:
-
Thieno[2,3-d]pyrimidin-4(3H)-one (from Protocol 2A or similar)
-
Phosphorus oxychloride (POCl₃)
-
A primary or secondary amine
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
-
Solvent (e.g., isopropanol, ethanol, or DMF)
Procedure:
Step 1: Chlorination
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), suspend the thieno[2,3-d]pyrimidin-4(3H)-one (0.01 mol) in phosphorus oxychloride (10 mL). Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the mixture to reflux (approximately 105 °C) for 3-5 hours. The suspension should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice in a beaker. A solid will precipitate.
-
Isolation: Stir for 30 minutes, then collect the 4-chloro derivative by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. It is often used immediately in the next step.
Step 2: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve the 4-chlorothieno[2,3-d]pyrimidine (0.005 mol) in a suitable solvent like isopropanol (20 mL).
-
Reagent Addition: Add the desired amine (0.006 mol) and a base such as triethylamine (0.0075 mol).
-
Reaction: Heat the mixture to reflux for 2-6 hours, monitoring by TLC.
-
Work-up and Isolation: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer, concentrate, and purify the product.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminothieno[2,3-d]pyrimidine derivative.
Conclusion
The synthetic pathway commencing with the Gewald reaction to form a 2-aminothiophene, followed by cyclization to the fused pyrimidine ring, represents a highly effective and modular strategy for accessing the medicinally important thieno[2,3-d]pyrimidine scaffold. The protocols detailed herein provide researchers with a reliable and adaptable framework for the synthesis of diverse libraries of these compounds for drug discovery and development. The choice of starting materials for the Gewald reaction and the selection of the cyclization method offer multiple points for structural modification, enabling a thorough exploration of the structure-activity relationship (SAR) for this privileged heterocyclic system.
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Scheme 23 4.2.2 Synthesis of π-conjugated thiophenes via Gewald.... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. (n.d.). Longdom Publishing. Retrieved from [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. Retrieved from [Link]
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Synthesis of Some Thienopyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses. (2022). ResearchGate. Retrieved from [Link]
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Synthesis of thieno[2,3‐d]pyrimidine derivatives 10–14. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of Bicyclic Thieno[2,3-d]Pyrimidines, Tricyclic Thieno[2,3-d]Pyrimidines and. (n.d.). Duquesne Scholarship Collection. Retrieved from [Link]
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(PDF) Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. (2025). ResearchGate. Retrieved from [Link]
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The Strategic Application of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that serve as starting points for the development of potent and selective therapeutic agents is perpetual. Among these, the 2-aminothiophene-3-carboxylate framework has emerged as a "privileged structure," forming the core of numerous biologically active compounds. This guide focuses on a particularly intriguing derivative: Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. The presence of the bulky and lipophilic tert-butyl group at the 5-position offers unique steric and electronic properties that can be strategically exploited to enhance pharmacokinetic profiles and target engagement.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the synthesis and application of this compound, with a primary focus on its utility in the construction of thieno[2,3-d]pyrimidine-based kinase inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and discuss the structure-activity relationships (SAR) that drive the optimization of lead compounds.
Part 1: Synthesis of the Core Scaffold - The Gewald Reaction
The journey to harnessing the potential of this compound begins with its efficient synthesis. The Gewald reaction, a multicomponent condensation, stands as the most prominent and practical method for constructing this polysubstituted 2-aminothiophene.[1][2][3][4]
Causality of the Gewald Reaction: This one-pot synthesis is favored for its operational simplicity, the accessibility of its starting materials, and its adherence to the principles of atom economy. The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.[2] The choice of pinacolone (3,3-dimethyl-2-butanone) as the ketone starting material is critical as it directly installs the characteristic tert-butyl group at the 5-position of the resulting thiophene ring.
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The Strategic Use of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate in the Synthesis of Potent VEGFR-2 Inhibitors
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] In normal physiological processes, VEGFR-2 signaling is tightly regulated. However, in the context of cancer, its dysregulation is a key driver of tumor growth, progression, and metastasis.[2][3] The binding of its ligand, VEGF, triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4][5] Consequently, inhibiting the kinase activity of VEGFR-2 is a well-established and effective therapeutic strategy in oncology.[4][6]
The unique structural and electronic properties of the thiophene ring make it a valuable scaffold in the design of novel kinase inhibitors.[7][8] Thiophene derivatives can effectively interact with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[7] This application note provides a detailed guide on the utilization of a specific thiophene derivative, Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, as a key starting material for the synthesis of potent and selective VEGFR-2 inhibitors.
The VEGFR-2 Signaling Cascade: A Rationale for Targeted Inhibition
Upon VEGF-A binding, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[4] This activation initiates multiple downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which are central to the angiogenic process.[2] Small molecule inhibitors are typically designed to compete with ATP at its binding site in the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.[4]
Synthetic Strategy: From Thiophene to Potent Inhibitor
The synthesis of VEGFR-2 inhibitors from this compound typically involves a multi-step process. The primary amino group and the methyl ester of the starting material offer versatile handles for chemical modification, allowing for the introduction of various pharmacophoric features necessary for potent and selective inhibition. A common strategy involves the conversion of the aminothiophene to a thieno[2,3-d]pyrimidine core, a scaffold known for its kinase inhibitory activity.[9][10]
Protocol: Synthesis of a Thieno[2,3-d]pyrimidine-based VEGFR-2 Inhibitor
This protocol outlines a general procedure for the synthesis of a potential VEGFR-2 inhibitor starting from this compound.
Materials and Reagents:
-
This compound
-
Formamide
-
Phosphorus oxychloride (POCl₃)
-
Substituted aniline (e.g., 4-fluoroaniline)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous isopropanol
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Step 1: Synthesis of 5-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one
-
In a round-bottom flask, combine this compound (1.0 eq) and formamide (10 eq).
-
Heat the mixture to 180 °C and stir for 4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the thieno[2,3-d]pyrimidinone intermediate.
Step 2: Synthesis of 4-chloro-5-tert-butylthieno[2,3-d]pyrimidine
-
To a flask containing the 5-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one (1.0 eq), add phosphorus oxychloride (5.0 eq).
-
Heat the mixture to reflux (approximately 110 °C) and stir for 3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of the Final VEGFR-2 Inhibitor
-
Dissolve the 4-chloro-5-tert-butylthieno[2,3-d]pyrimidine (1.0 eq) in anhydrous isopropanol.
-
Add the substituted aniline (e.g., 4-fluoroaniline, 1.2 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final compound.
| Step | Reactants | Key Reagents | Typical Yield | Purity (by LC-MS) |
| 1 | This compound | Formamide | 85-95% | >95% |
| 2 | 5-tert-butylthieno[2,3-d]pyrimidin-4(3H)-one | POCl₃ | 70-85% | >95% |
| 3 | 4-chloro-5-tert-butylthieno[2,3-d]pyrimidine, Substituted Aniline | DIPEA | 60-80% | >98% |
Table 1: Summary of Synthetic Protocol and Expected Outcomes.
Biochemical Evaluation: In Vitro VEGFR-2 Kinase Assay
To determine the inhibitory activity of the synthesized compounds against VEGFR-2, an in vitro kinase assay is performed. This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme.[1] The inhibitory effect of the test compound is quantified by measuring the reduction in substrate phosphorylation.[1] A common method for detection is a luminescence-based ATP consumption assay.[1][4]
Protocol: Luminescence-Based In Vitro VEGFR-2 Kinase Assay
This protocol is adapted from commercially available VEGFR-2 kinase assay kits.[11][12]
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))
-
Test Compound (synthesized inhibitor)
-
Luminescence-based detection reagent (e.g., Kinase-Glo®)
-
White 96-well plates
-
Plate reader capable of measuring luminescence
Assay Procedure:
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase buffer to achieve the desired final concentrations for the assay. The final DMSO concentration should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing kinase buffer, ATP, and the substrate.
-
Plate Setup:
-
Test Wells: Add the master mixture and the diluted test compound solutions.
-
Positive Control (No Inhibitor): Add the master mixture and kinase buffer with the same DMSO concentration as the test wells.
-
Blank (No Enzyme): Add the master mixture and kinase buffer.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of kinase buffer to the "Blank" wells.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.[1]
-
Detection: Add the luminescence-based detection reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP. A lower luminescence signal indicates higher kinase activity (more ATP consumed).[4]
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Inhibitor 1 | VEGFR-2 | To be determined |
| Synthesized Inhibitor 2 | VEGFR-2 | To be determined |
| Reference Inhibitor (e.g., Sorafenib) | VEGFR-2 | Known value |
Table 2: Example Data Table for VEGFR-2 Inhibitory Activity.
Mechanism of Inhibition
The thieno[2,3-d]pyrimidine scaffold of the synthesized inhibitors is designed to mimic the adenine ring of ATP, allowing it to bind to the hinge region of the VEGFR-2 kinase domain. The substituents on the thiophene and pyrimidine rings are optimized to form additional interactions with key amino acid residues in the ATP-binding pocket, thereby enhancing potency and selectivity.
Conclusion and Future Directions
This compound serves as a valuable and versatile starting material for the synthesis of potent VEGFR-2 inhibitors. The straightforward synthetic route to the key thieno[2,3-d]pyrimidine scaffold, coupled with the potential for diverse functionalization, makes this an attractive approach for drug discovery efforts targeting angiogenesis. Further optimization of the synthesized compounds through structure-activity relationship (SAR) studies can lead to the development of highly potent and selective clinical candidates for the treatment of a wide range of cancers.
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Abd El-Rahman, Y. A., et al. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry. Retrieved from [Link]
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Hu, C., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry. Retrieved from [Link]
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Landen, C. N., et al. (2008). Functional Significance of VEGFR-2 on Ovarian Cancer Cells. Journal of translational medicine. Retrieved from [Link]
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Guo, S., et al. (2012). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. Retrieved from [Link]
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Al-Warhi, T., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Retrieved from [Link]
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Dana, D., et al. (2022). Effects of thiophene replacements and C-5 substituents on ITK inhibition. ResearchGate. Retrieved from [Link]
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Hassan, G. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Pharmaceuticals. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Retrieved from [Link]
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Mara, B.-I., et al. (2025). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. ResearchGate. Retrieved from [Link]
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Hassan, G. S., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Consensus. Retrieved from [Link]
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AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. ResearchGate. Retrieved from [Link]
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Ayyad, R. R., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Retrieved from [Link]
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Kumar, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. Retrieved from [Link]
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AbdElhameid, M. K., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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El-Adl, K., et al. (2018). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Bioorganic Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Derivatization of the Amino Group on Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Introduction: The Versatility of a Privileged Scaffold
Methyl 2-amino-5-tert-butylthiophene-3-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry and drug discovery. The 2-aminothiophene core is considered a "privileged scaffold" due to its presence in a wide array of biologically active molecules.[1][2] Derivatives of 2-aminothiophenes have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The strategic placement of the amino, ester, and tert-butyl groups on the thiophene ring offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles.
The primary amino group at the C2 position is a particularly attractive site for derivatization. Its nucleophilic character allows for a diverse range of chemical transformations, enabling the introduction of a wide variety of functional groups and the construction of more complex molecular architectures. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the common and effective methods for derivatizing the amino group of this compound. We will delve into the mechanistic underpinnings of these reactions and provide detailed, actionable protocols for their execution in a laboratory setting.
Core Derivatization Strategies
The derivatization of the amino group of this compound can be broadly categorized into several key reaction types. This guide will focus on the most versatile and widely employed of these:
-
N-Acylation: The introduction of an acyl group to form an amide linkage.
-
N-Sulfonylation: The formation of a sulfonamide by reaction with a sulfonyl chloride.
-
Reductive Amination: The formation of a secondary amine by reaction with an aldehyde or ketone followed by reduction.
-
Schiff Base Formation: The condensation with an aldehyde or ketone to form an imine.
-
Urea and Thiourea Formation: The reaction with isocyanates or isothiocyanates.
Each of these transformations will be discussed in detail, with explanations of the underlying chemical principles and step-by-step protocols.
N-Acylation: Forging the Amide Bond
N-acylation is a fundamental transformation in organic synthesis and is frequently employed in drug discovery to modify the properties of a lead compound. The resulting amide bond is generally stable and can participate in hydrogen bonding interactions, which can be crucial for target binding.
Mechanistic Rationale
The acylation of the primary amino group of this compound typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). In the case of an acyl chloride, this is followed by the expulsion of a chloride ion to yield the corresponding N-acylated product. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.
Caption: General workflow for the N-acylation of an aromatic amine.
Experimental Protocol: N-Acetylation
This protocol describes the acetylation of this compound using acetic anhydride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| Acetic Anhydride | 108-24-7 | 102.09 | 1.5 mL |
| Pyridine | 110-86-1 | 79.10 | 5 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 20 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2 g |
Procedure:
-
Dissolve this compound (1.0 g) in dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add pyridine (5 mL) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (5 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain N-acetyl-methyl 2-amino-5-tert-butylthiophene-3-carboxylate.
Expected Characterization Data (Illustrative):
-
¹H NMR: Appearance of a new singlet around δ 2.2 ppm corresponding to the acetyl methyl protons and a downfield shift of the thiophene proton. The NH proton will appear as a broad singlet.
-
IR (cm⁻¹): Appearance of a strong amide C=O stretch around 1660-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
-
MS (m/z): A molecular ion peak corresponding to the addition of an acetyl group (M+42).
N-Sulfonylation: Building Sulfonamides
The formation of sulfonamides is another crucial derivatization strategy, as this functional group is a key component of many therapeutic agents, including antibacterial and diuretic drugs.
Mechanistic Rationale
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the amino group on the electrophilic sulfur atom of a sulfonyl chloride. A base is typically required to facilitate the reaction and neutralize the HCl byproduct.
Caption: A typical experimental workflow for N-sulfonylation.
Experimental Protocol: N-Tosylation
This protocol outlines the reaction with p-toluenesulfonyl chloride (tosyl chloride).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 | 1.1 g |
| Pyridine | 110-86-1 | 79.10 | 10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL |
| Water | 7732-18-5 | 18.02 | 20 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 2 g |
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 g) in pyridine (10 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 g) portion-wise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-cold 1 M HCl (20 mL) with stirring.
-
Extract the aqueous mixture with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and wash sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by column chromatography on silica gel or by recrystallization to afford the pure N-tosylated product.
Expected Characterization Data (Illustrative):
-
¹H NMR: Disappearance of the amino protons and the appearance of a singlet for the tosyl methyl group around δ 2.4 ppm, along with aromatic protons of the tosyl group.
-
IR (cm⁻¹): Characteristic strong asymmetric and symmetric S=O stretching bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.[4]
-
MS (m/z): A molecular ion peak corresponding to the addition of the tosyl group (M+155).
Reductive Amination: Expanding the Amine Scaffold
Reductive amination is a powerful method for forming C-N bonds and converting a primary amine into a secondary or tertiary amine.[1] This reaction proceeds via an imine intermediate which is then reduced in situ.[1]
Mechanistic Rationale
The reaction begins with the formation of a hemiaminal intermediate from the reaction of the primary amine with an aldehyde or ketone. This is followed by the elimination of water to form an imine (Schiff base). A reducing agent, selective for the imine over the carbonyl group, is then used to reduce the C=N double bond to a C-N single bond.[1] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for this transformation due to their mildness and selectivity.[5]
Caption: The sequential steps of a reductive amination reaction.
Experimental Protocol: Reaction with Benzaldehyde
This protocol details the reductive amination with benzaldehyde using sodium triacetoxyborohydride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| Benzaldehyde | 100-52-7 | 106.12 | 0.55 mL |
| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 1.5 g |
| Dichloroethane (DCE) | 107-06-2 | 98.96 | 25 mL |
| Acetic Acid | 64-19-7 | 60.05 | 0.3 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 30 mL |
| Brine | N/A | N/A | 20 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 2 g |
Procedure:
-
To a solution of this compound (1.0 g) in dichloroethane (25 mL), add benzaldehyde (0.55 mL) and acetic acid (0.3 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 g) in one portion.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the N-benzylated product.
Expected Characterization Data (Illustrative):
-
¹H NMR: Appearance of a new set of aromatic protons corresponding to the benzyl group and a methylene singlet or doublet around δ 4.0-4.5 ppm.
-
¹³C NMR: Additional aromatic carbon signals and a new signal for the benzylic methylene carbon.
-
MS (m/z): A molecular ion peak corresponding to the addition of a benzyl group (M+90).
Schiff Base Formation: The Imine Gateway
The formation of a Schiff base (imine) is a reversible reaction between a primary amine and an aldehyde or ketone.[6] While the imine itself can be a target molecule, it more often serves as an intermediate for further transformations, such as reduction to a secondary amine (as in reductive amination) or reaction with other nucleophiles.
Experimental Protocol: Condensation with Salicylaldehyde
This protocol describes the formation of a Schiff base with salicylaldehyde.[7]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| Salicylaldehyde | 90-02-8 | 122.12 | 0.57 mL |
| Ethanol | 64-17-5 | 46.07 | 20 mL |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 2-3 drops |
Procedure:
-
Dissolve this compound (1.0 g) in ethanol (20 mL) in a round-bottom flask.
-
Add salicylaldehyde (0.57 mL) and a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.
-
Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in vacuo to obtain the Schiff base.
Expected Characterization Data (Illustrative):
-
¹H NMR: Disappearance of the amino protons and the appearance of a characteristic imine proton (CH=N) singlet downfield, typically between δ 8.0-9.0 ppm.[7] A broad singlet for the hydroxyl proton of the salicylaldehyde moiety will also be present.
-
IR (cm⁻¹): A strong C=N stretching vibration in the region of 1620-1640 cm⁻¹.[7]
-
MS (m/z): A molecular ion peak corresponding to the condensed product.
Urea and Thiourea Formation: Bioisosteric Scaffolds
Urea and thiourea moieties are important functional groups in medicinal chemistry, often acting as hydrogen bond donors and acceptors. They are considered bioisosteres of the amide bond and are present in numerous approved drugs.[5][8]
Experimental Protocol: Urea Formation with Phenyl Isocyanate
This protocol describes the synthesis of a urea derivative using phenyl isocyanate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| Phenyl isocyanate | 103-71-9 | 119.12 | 0.56 mL |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 20 mL |
Procedure:
-
Dissolve this compound (1.0 g) in anhydrous THF (20 mL) under a nitrogen atmosphere.
-
Add phenyl isocyanate (0.56 mL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 1-3 hours at room temperature. A precipitate may form during the reaction.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold THF, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Experimental Protocol: Thiourea Formation with Phenyl Isothiocyanate
This protocol outlines the synthesis of a thiourea derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 175137-03-8 | 213.30 | 1.0 g |
| Phenyl isothiocyanate | 103-72-0 | 135.19 | 0.64 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL |
Procedure:
-
Dissolve this compound (1.0 g) in dichloromethane (20 mL).
-
Add phenyl isothiocyanate (0.64 mL) and stir the mixture at room temperature for 4-6 hours.
-
The progress of the reaction can be monitored by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can often be purified by simple trituration with a suitable solvent like hexanes or diethyl ether, followed by filtration, or by recrystallization.
Expected Characterization Data for Ureas and Thioureas (Illustrative):
-
¹H NMR: Disappearance of the starting amine protons and the appearance of two new broad singlets for the urea/thiourea N-H protons.
-
IR (cm⁻¹): For ureas, a strong C=O stretch around 1640-1680 cm⁻¹. For thioureas, a characteristic C=S stretch, which can be weaker and appear in the fingerprint region.
-
MS (m/z): A molecular ion peak corresponding to the addition of the isocyanate or isothiocyanate moiety.
Conclusion
The derivatization of the amino group of this compound provides a facile and effective means to generate a diverse library of compounds for biological screening. The protocols outlined in this application note for N-acylation, N-sulfonylation, reductive amination, Schiff base formation, and urea/thiourea synthesis represent robust and versatile methods for modifying this privileged scaffold. Careful execution of these protocols, coupled with rigorous analytical characterization, will empower researchers to systematically explore the chemical space around this important heterocyclic core and advance their drug discovery programs.
References
- Macmillan Group, Princeton University. (n.d.).
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- Mobinikhaledi, A., Foroughifard, A., & Ebrahimi, S. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5739-5742.
- Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). Synthesis, characterization and biological evaluation of some new 2-amino-1,3,4-oxadiazole derivatives. Journal of the Chemical Society of Pakistan, 32(5), 633-638.
- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
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- OSI Pharmaceuticals LLC. (2012). Composes de (2-carboxamido) (3-amino) thiophene.
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- Mugnaini, C., et al. (2020). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. European Journal of Pharmaceutical Sciences, 155, 105544.
- Crooks, J. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
- Aswale, S. R., Aswale, S. S., Gawhale, N. D., & Kodape, M. M. (2011). Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry, 23(1), 183-185.
- Chimirri, A., et al. (2001). Synthesis and biological activity of urea and thiourea derivatives of 2-aminoheterocyclic compounds. Farmaco, 56(11), 835-841.
- Greenwich Academic Literature Archive (GALA). (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments.
- ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant.
- Bingöl, M., & Turan, N. (2020). Schiff base and metal(II) complexes containing thiophene-3-carboxylate: Synthesis, characterization and antioxidant activities. Journal of Molecular Structure, 1205, 127542.
- I.F.S. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(10), 1647-1668.
- Google Patents. (n.d.). Novel-3-(4-quinolylamino)
- PubChem. (n.d.).
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- ResearchGate. (2025). Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles.
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(2), 279-293.
- Farmacia Journal. (n.d.). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.
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- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Thienopyrimidines for Drug Discovery
Introduction: The Thienopyrimidine Scaffold in Modern Medicinal Chemistry
The thienopyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry, largely due to its structural resemblance to endogenous purine bases like adenine and guanine.[1][2][3] This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets, including enzymes and receptors, leading to a broad spectrum of therapeutic applications.[2] These compounds have demonstrated promising activity as anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS protective agents.[1][4] The therapeutic potential of this scaffold is underscored by its presence in numerous clinically evaluated and approved drugs, such as the PI3K inhibitor Pictilisib, the GnRH antagonist Relugolix, and the MET inhibitor Tepotinib.[5]
While laboratory-scale synthesis is adequate for initial structure-activity relationship (SAR) studies, the progression of a lead candidate toward preclinical and clinical trials necessitates the development of a robust, safe, and scalable synthetic route. This application note provides a comprehensive guide for researchers and drug development professionals on the scale-up synthesis of substituted thienopyrimidines. We will delve into field-proven synthetic strategies, present a detailed step-by-step protocol for a representative compound, address critical process safety considerations, and outline the analytical and regulatory frameworks essential for producing Active Pharmaceutical Ingredients (APIs) for drug discovery.
Part 1: Strategic Approaches to Thienopyrimidine Synthesis for Scale-Up
The construction of the thienopyrimidine core can be broadly categorized into two primary strategies: the annulation of a pyrimidine ring onto a pre-formed thiophene, or the construction of a thiophene ring onto an existing pyrimidine.[3][5] For generating diverse libraries of compounds for drug discovery, the former approach is generally more versatile and widely adopted.
The Cornerstone: Gewald Reaction for 2-Aminothiophene Intermediates
The Gewald multicomponent reaction is the most efficient and industrially favored method for synthesizing the pivotal 2-aminothiophene intermediates.[6][7] This one-pot reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (e.g., ethyl cyanoacetate) or malononitrile and elemental sulfur, typically mediated by a secondary amine base like morpholine or piperidine.[8][9]
Causality Behind the Choice: The Gewald reaction is exceptionally well-suited for scale-up due to several key advantages:
-
Atom Economy: It is a convergent, one-pot process that constructs a highly functionalized ring system from simple, readily available starting materials.
-
Mild Conditions: The reaction generally proceeds under mild thermal conditions (50-80 °C), minimizing the need for specialized high-pressure or cryogenic equipment.[6]
-
Versatility: It tolerates a wide range of functional groups on the ketone/aldehyde starting material, allowing for the direct installation of diverse substituents that will ultimately be part of the final thienopyrimidine scaffold.
Pyrimidine Ring Annulation: From Thiophene to Thienopyrimidine
With the 2-aminothiophene-3-carboxylate or 3-carbonitrile intermediate in hand, the subsequent cyclization to form the pyrimidine ring can be achieved through various methods. The most common approach for accessing the therapeutically relevant thieno[2,3-d]pyrimidin-4-one core is through reaction with formamide or formic acid.[3][4][9] This step involves the cyclocondensation of the C2-amino group and the C3-ester/nitrile with a one-carbon electrophile, directly furnishing the fused bicyclic system. Further diversification can then be readily achieved by functionalizing the 4-position.
Caption: General workflow for substituted thienopyrimidine synthesis.
Part 2: Detailed Scale-Up Protocol
This section provides a representative, step-by-step protocol for the gram-scale synthesis of a 4-substituted-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine, a common scaffold in medicinal chemistry.
Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Intermediate I)
Reaction Scheme: Cyclohexanone + Ethyl Cyanoacetate + Sulfur --(Morpholine, Ethanol)--> Intermediate I
Materials & Equipment:
-
10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, and temperature probe.
-
Cyclohexanone (980 g, 10.0 mol)
-
Ethyl cyanoacetate (1131 g, 10.0 mol)
-
Elemental Sulfur (320 g, 10.0 mol)
-
Morpholine (871 g, 10.0 mol)
-
Ethanol (denatured, 4.0 L)
Protocol:
-
Charge the reactor with ethanol (4.0 L), cyclohexanone (10.0 mol), ethyl cyanoacetate (10.0 mol), and elemental sulfur (10.0 mol).
-
Begin stirring at 150 RPM to form a slurry.
-
Slowly add morpholine (10.0 mol) to the slurry via an addition funnel over 30 minutes. An initial exotherm is expected; maintain the internal temperature below 40 °C using the reactor jacket.
-
Once the addition is complete, heat the reaction mixture to 50-55 °C and maintain for 4 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. Take an aliquot, dilute with ethyl acetate, and spot on a silica plate (Mobile phase: 20% Ethyl Acetate in Hexanes). The disappearance of starting materials indicates completion.
-
Cool the reaction mixture to 10 °C over 1 hour. The product will precipitate.
-
Filter the solid product using a large Büchner funnel and wash the filter cake with cold ethanol (2 x 1 L).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: ~1900 g (84%). Characterization: Confirm structure via ¹H NMR and Mass Spectrometry.
Synthesis of 5,6,7,8-Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-one (Intermediate II)
Reaction Scheme: Intermediate I + Formamide --> Intermediate II
Protocol:
-
Charge a clean 10 L reactor with Intermediate I (1126 g, 5.0 mol) and formamide (2.5 L).
-
Heat the mixture to 160 °C and maintain under reflux for 3 hours. Ammonia gas will evolve; ensure the reactor is in a well-ventilated hood and vent the off-gas through a scrubber.
-
IPC: Monitor via HPLC for the disappearance of Intermediate I.
-
Cool the mixture to room temperature. Pour the reaction mixture slowly into 10 L of ice-water with vigorous stirring.
-
Filter the resulting precipitate, wash thoroughly with water (3 x 2 L), and dry in a vacuum oven at 60 °C.
-
Expected Yield: ~930 g (90%). Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine (Intermediate III)
Reaction Scheme: Intermediate II + POCl₃ --> Intermediate III
Protocol:
-
SAFETY: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in an inert, dry atmosphere and with appropriate personal protective equipment (PPE).
-
Charge a dry 5 L reactor with Intermediate II (412 g, 2.0 mol) and phosphorus oxychloride (1.2 L).
-
Heat the mixture to reflux (approx. 105 °C) for 4 hours. The solid will dissolve to form a dark solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto 10 kg of crushed ice with vigorous stirring in a large, well-ventilated vessel. This is a highly exothermic and gas-evolving step.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.
-
Filter the solid product, wash with water, and dry.
-
Expected Yield: ~435 g (96%).
Synthesis of N-benzyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine (Final Product)
Reaction Scheme: Intermediate III + Benzylamine --(DIPEA, Isopropanol)--> Final Product
Protocol:
-
Charge a 5 L reactor with Intermediate III (226 g, 1.0 mol), isopropanol (2.0 L), and benzylamine (118 g, 1.1 mol).
-
Add N,N-Diisopropylethylamine (DIPEA) (142 g, 1.1 mol).
-
Heat the mixture to 80 °C for 2 hours.
-
IPC: Monitor reaction completion via HPLC.
-
Cool the mixture to 10 °C to allow the product to crystallize.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
Expected Yield & Purity: ~275 g (93%), >98% purity by HPLC.
Caption: Step-wise protocol for a representative thienopyrimidine.
Part 3: Analytical Data and Quality Control
Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and quality of the synthesized compound.
| Parameter | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Spectra must be consistent with the proposed structure of N-benzyl-5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidin-4-amine. |
| Molecular Weight | LC-MS | [M+H]⁺ peak should correspond to the calculated molecular weight (298.12 g/mol ). |
| Purity | HPLC (UV 254 nm) | ≥ 98.0% area. |
| Residual Solvents | GC-HS | Ethanol, Isopropanol, etc., must be within acceptable limits as per ICH Q3C guidelines. |
| Appearance | Visual Inspection | White to off-white crystalline solid. |
Part 4: Critical Scale-Up Challenges & Process Safety
Transitioning from the bench to a pilot plant introduces significant safety and processing challenges that must be proactively managed.[10] A failure to do so can result in batch failure, equipment damage, or serious injury.
Thermal Hazard Management
-
Problem: Many of the synthetic steps, particularly the Gewald reaction and the POCl₃ quench, are exothermic.[11] On a large scale, the surface-area-to-volume ratio decreases dramatically, hindering efficient heat dissipation and creating a risk of a thermal runaway reaction.[10][12]
-
Solution:
-
Reaction Calorimetry: Before scale-up, perform reaction calorimetry studies to quantify the heat of reaction (ΔHrxn) and determine the maximum temperature of synthesis reaction (MTSR).[13]
-
Controlled Addition: As demonstrated in the protocol, slow, controlled addition of reagents (e.g., morpholine, quench water) is critical to manage the rate of heat generation.
-
Engineered Controls: Ensure the reactor has adequate cooling capacity and an emergency quench system.
-
Impurity Profile and Control
-
Problem: A minor side-product at the 1-gram scale can become a significant impurity requiring complex purification at the 1-kilogram scale.[10] For instance, incomplete cyclization or side reactions with formamide can lead to persistent, hard-to-remove impurities.
-
Solution:
-
IPC: Implement strict in-process controls (HPLC) at each step to ensure the reaction goes to completion.
-
Recrystallization Studies: Develop a robust final purification step, such as recrystallization, to ensure the final API meets the required purity specifications.
-
Regulatory Compliance & Good Manufacturing Practices (GMP)
As a compound moves toward clinical use, its synthesis must adhere to Good Manufacturing Practices (GMP).[14][15] The ICH Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard.[16][17]
Key GMP Principles for Scale-Up:
-
Documentation: All procedures must be governed by Standard Operating Procedures (SOPs), and every action must be documented in a detailed Batch Production Record.[16]
-
Quality Control: A dedicated Quality Control (QC) unit must test and approve all raw materials, intermediates, and the final API before release.[18]
-
Process Validation: The manufacturing process must be validated to ensure it consistently produces a product of the required quality.[18]
-
Change Control: Any deviation from the established process must be managed through a formal change control system to assess its impact on product quality.[16]
Caption: Integrated safety and regulatory workflow for API scale-up.
Conclusion
The thienopyrimidine scaffold remains a highly valuable template for the discovery of new therapeutics. The synthetic pathway, anchored by the robust Gewald reaction, is amenable to the large-scale production required for advanced drug development. However, a successful transition from bench to plant is not merely a matter of increasing volumes. It demands a rigorous, interdisciplinary approach that integrates process chemistry, chemical engineering, and quality assurance. By carefully evaluating thermal hazards, controlling impurity formation, and adhering to GMP principles, researchers can safely and efficiently scale the synthesis of promising thienopyrimidine drug candidates, paving the way for their clinical evaluation.
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Jain, P., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Chemical Biology & Drug Design. [Link]
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Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research. [Link]
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Cohen, S., et al. (2020). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Molecules, 25(20), 4795. [Link]
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Goudar, V., et al. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti-inflammatory activity. Journal of Chemical and Pharmaceutical Research, 4(6), 3100-3106. [Link]
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METTLER TOLEDO (2020). Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. [Link]
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Cimr, J., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Hafez, H. N., et al. (2012). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Acta Pharmaceutica, 62(2), 169-84. [Link]
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Application Notes & Protocols: Methyl 2-amino-5-tert-butylthiophene-3-carboxylate as a Versatile Building Block for Advanced Functional Materials
Prepared by: Senior Application Scientist, Gemini Division
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate and its closely related isomers in the field of material science. It delves into the scientific rationale behind its use, its applications in cutting-edge technologies, and detailed, field-proven protocols for its polymerization and characterization.
Section 1: Introduction and Physicochemical Profile
2-Aminothiophene derivatives are a critical class of five-membered heterocyclic compounds that serve as foundational building blocks in both medicinal chemistry and material science.[1] Their unique electronic and structural properties make them ideal precursors for a wide range of functional materials, including organic semiconductors, functional dyes, and liquid crystals.[2]
The subject of this guide, This compound , is a member of this family, specifically designed to impart desirable characteristics to polymeric materials. While this specific substitution pattern is of significant interest, it is important to note that its isomer, Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (CAS No. 175137-03-8) , is more commonly documented and commercially available.[3][4][5] The synthetic principles, polymerization mechanisms, and resulting material properties are highly transferable between these isomers. Therefore, for the purpose of providing robust and verifiable protocols, this guide will use the 3-amino-2-carboxylate isomer as the primary exemplar.
Table 1: Physicochemical Properties of Methyl 3-amino-5-tert-butylthiophene-2-carboxylate
| Property | Value | Source(s) |
| CAS Number | 175137-03-8 | [3][4][6] |
| Molecular Formula | C₁₀H₁₅NO₂S | [3][5][6] |
| Molecular Weight | 213.30 g/mol | [3][5] |
| Appearance | Solid | [5] |
| Melting Point | 94 °C | [6] |
| Purity | ≥97% (Typical) | [5][7] |
Section 2: The Scientific Rationale: A Structure-Function Analysis
The utility of this thiophene derivative in material science is not arbitrary; it is a direct result of rational molecular design. Each functional group on the thiophene ring plays a distinct and crucial role in determining the properties of the resulting materials, particularly conjugated polymers.
Caption: Molecular structure and function of the key substituent groups.
-
Thiophene Core : The thiophene ring itself is the fundamental unit. When polymerized, it forms a polythiophene backbone with a delocalized π-electron system, which is the origin of its semiconducting properties.[2][8]
-
Amino Group (-NH₂) : As a powerful electron-donating group, the primary amine at the 3-position significantly influences the electronic landscape of the molecule. It raises the energy level of the Highest Occupied Molecular Orbital (HOMO), which is critical for tuning the bandgap of the resulting polymer and facilitating charge injection in electronic devices.[9] It also provides a reactive site for post-polymerization functionalization.
-
tert-Butyl Group (-C(CH₃)₃) : The bulky, aliphatic tert-butyl group is sterically hindering. Its primary function is to disrupt intermolecular packing, thereby increasing the solubility of the monomer and, more importantly, the final polymer in common organic solvents.[10] This is a critical feature for enabling solution-based processing techniques like spin-coating or inkjet printing for the fabrication of thin-film devices.[11]
-
Methyl Ester Group (-COOCH₃) : This group serves multiple purposes. It influences the molecule's polarity and solubility. Furthermore, it can be hydrolyzed to a carboxylic acid, opening pathways for further chemical modifications, such as grafting side chains or linking to other molecules.
Section 3: Key Applications in Material Science
The unique combination of properties makes this monomer a prime candidate for several high-performance applications.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and printed electronics, such as displays and sensors.[11] Polymers derived from aminothiophenes can serve as the active p-type semiconductor layer where charge transport occurs.[8]
-
Causality : The polythiophene backbone provides the pathway for charge carriers (holes). The electron-donating amino group can enhance charge carrier concentration, while the solubility-promoting tert-butyl group allows for the formation of uniform, high-quality thin films, which is essential for achieving high charge carrier mobility and reliable device performance. Thiophene-containing compounds have demonstrated high mobility and improved air stability compared to benchmarks like pentacene.[11]
Organic Photovoltaics (OPVs)
In OPV, or solar cell, applications, materials are needed to absorb light and separate charge. The ternary strategy, which involves adding a third component to a host binary system, has been shown to be an effective method for improving the power conversion efficiency of OPVs.[12]
-
Causality : Polymers based on this monomer are promising candidates for use as electron-donor materials or as a third component in a bulk heterojunction blend. Their tunable HOMO level allows for efficient alignment with the LUMO of an acceptor material, facilitating the charge separation process after light absorption.
Precursors for Functional Dyes and Heterocyclic Systems
The 2-aminothiophene-3-carboxylate scaffold is a well-established starting point for synthesizing thienopyrimidines.[1] These fused heterocyclic systems are not only important in pharmaceuticals but also form the core of many functional dyes and pigments with applications in sensing and imaging.
Section 4: Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the polymerization and characterization of materials derived from Methyl 3-amino-5-tert-butylthiophene-2-carboxylate.
Protocol 1: Chemical Oxidative Polymerization
This method is a common, scalable approach for synthesizing polythiophenes using an oxidizing agent like Iron(III) chloride (FeCl₃).[13][14]
Caption: Schematic of an electrochemical polymerization setup.
Materials:
-
Methyl 3-amino-5-tert-butylthiophene-2-carboxylate (monomer)
-
Supporting Electrolyte (e.g., Lithium perchlorate, LiClO₄, or Tetrabutylammonium perchlorate, TBAP)
-
Anhydrous Acetonitrile (solvent)
-
Three-electrode setup:
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, platinum, or gold.
-
Counter Electrode (CE): Platinum wire or mesh.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl).
-
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation : Prepare a solution of the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in anhydrous acetonitrile. The supporting electrolyte is essential for providing conductivity to the solution.
-
Cell Assembly : Assemble the three-electrode cell. Ensure the working electrode is clean and polished. Immerse the electrodes in the electrolyte solution.
-
Degassing : Bubble argon through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization mechanism. Maintain an argon blanket over the solution during the experiment.
-
Deposition : Polymerization can be achieved using two primary methods:
-
Potentiostatic : Apply a constant potential that is higher than the oxidation potential of the monomer (e.g., 1.35 V vs. SCE) for a set period. [15]This method tends to produce more uniform films.
-
Potentiodynamic (Cyclic Voltammetry) : Cycle the potential between a lower limit (e.g., 0 V) and an upper limit above the monomer's oxidation potential (e.g., 1.5 V) for a number of cycles. An increase in the current with each cycle indicates successful film growth on the electrode surface. [16]5. Post-Deposition Treatment : After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
-
Drying : Dry the film under a stream of nitrogen or in a vacuum oven at a mild temperature.
Protocol 3: Polymer Characterization
Validating the successful synthesis and properties of the polymer is a critical final step.
Table 2: Key Characterization Techniques for Poly(aminothiophene)s
| Technique | Information Gained | Causality & Importance |
| FTIR Spectroscopy | Presence of characteristic functional groups. | Confirms the polymer structure and the absence of monomer/impurities. Verifies that the key functional groups (amine, ester) survived the polymerization. |
| UV-Vis Spectroscopy | π-π* transition, optical bandgap (E_g). | Determines the polymer's light absorption properties, crucial for OPV and sensor applications. The absorption edge is used to calculate the optical bandgap. |
| Cyclic Voltammetry (CV) | Redox potentials, HOMO/LUMO energy levels. | Measures the ease of oxidation and reduction. The onset of oxidation is used to estimate the HOMO level, a key parameter for designing electronic devices. [15] |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ) and dispersity (Đ). | Determines the average polymer chain length and the distribution of chain lengths. Higher molecular weight often correlates with better mechanical properties and charge transport. |
| Scanning Electron Microscopy (SEM) | Film morphology and surface structure. | Visualizes the surface of the polymer film. A smooth, uniform morphology is generally desired for optimal device performance. [10] |
Section 5: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazards : Thiophene derivatives of this class are generally classified as harmful and irritants. Specific GHS hazard statements include:
-
Harmful if swallowed, in contact with skin, or if inhaled. [3] * Causes skin and serious eye irritation. [3] * May cause respiratory irritation. [3]* Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid compound in a fume hood to avoid inhalation of dust. * Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
References
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Electrochemical Study of 3-(N-alkylamino)thiophenes: Experimental and Theoretical Insights into a Unique Mechanism of Oxidative Polymerization. ResearchGate. Available at: [Link]
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Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. Available at: [Link]
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Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI. Available at: [Link]
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Theoretical and Experimental Study of Different Side Chains on 3,4-Ethylenedioxythiophene and Diketopyrrolopyrrole-Derived Polymers: Towards Organic Transistors. National Institutes of Health (NIH). Available at: [Link]
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Synthetic Methods for Poly(thiophene)s. ResearchGate. Available at: [Link]
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Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Organic Chemistry: An Indian Journal. Available at: [Link]
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Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center (DTIC). Available at: [Link]
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Mechanistic Insights into the Potentiodynamic Electrosynthesis of PEDOT Thin Films at a Polarizable Liquid. National Institutes of Health (NIH). Available at: [Link]
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Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Available at: [Link]
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Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. Available at: [Link]
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Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline. Journal for Electrochemistry and Plating Technology. Available at: [Link]
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Methyl 2-amino-3-thiophenecarboxylate – description and application. Georganics. Available at: [Link]
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Mechanistic Insights into the Potentiodynamic Electrosynthesis of PEDOT Thin Films at a Polarizable Liquid. PubMed. Available at: [Link]
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Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Key Synthesis Material. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. Available at: [Link]
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Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate, 97%. RHENIUM BIO SCIENCE. Available at: [Link]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Thiophene Derivatives
Introduction: The Significance of Thiophene Scaffolds in Modern Chemistry
Thiophene and its derivatives are privileged heterocyclic scaffolds that form the core of a vast array of functional materials and pharmacologically active compounds. Their unique electronic properties and ability to engage in diverse chemical transformations make them indispensable building blocks in fields ranging from organic electronics to medicinal chemistry. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methodologies for the functionalization of thiophene rings, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds.[1]
This comprehensive guide provides an in-depth exploration of the critical reaction conditions for the palladium-catalyzed cross-coupling of thiophene derivatives. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols for Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings. Beyond mere procedural steps, this document aims to elucidate the causality behind experimental choices, empowering researchers to not only replicate these methods but also to troubleshoot and adapt them for their specific synthetic challenges.
Core Principles: Understanding the Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps. A fundamental grasp of this cycle is paramount for rational optimization of reaction conditions. The generally accepted mechanism proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the halothiophene, forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is highly dependent on the nature of the halide (I > Br > Cl >> F) and the electron density of the thiophene ring.[2]
-
Transmetalation (for Suzuki and Stille Reactions): In this step, the organic moiety from an organometallic reagent (e.g., organoboron or organotin) is transferred to the palladium center, displacing the halide. The facility of this step is influenced by the choice of base (in Suzuki couplings) and any additives.
-
Reductive Elimination: The two organic fragments on the palladium center couple to form the desired product with a new C-C bond, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
dot graph "Catalytic Cycle" { layout=circo; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"Pd(0)Ln" -> "Ar-Pd(II)(X)Ln" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)(X)Ln" -> "Ar-Pd(II)(R)Ln" [label="Transmetalation\n(R-M)"]; "Ar-Pd(II)(R)Ln" -> "Pd(0)Ln" [label="Reductive Elimination\n(Ar-R)"]; } caption [label="Fig. 1: Simplified Palladium Catalytic Cycle", fontsize=10]; end_dot
Navigating the Challenges: Thiophenes in Cross-Coupling
While powerful, cross-coupling reactions with thiophene derivatives present unique challenges that necessitate careful consideration of reaction parameters:
-
Catalyst Poisoning: The sulfur atom in the thiophene ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning." The choice of ligand is critical to mitigate this effect. Bulky, electron-rich phosphine ligands can shield the palladium center and promote the desired catalytic turnover.
-
Regioselectivity: In the case of di- or poly-halogenated thiophenes, controlling the site of reaction is a significant challenge. The relative reactivity of the C-X bonds is influenced by electronic and steric factors, and regioselectivity can often be tuned by the choice of catalyst, ligand, and reaction conditions. For instance, in 2,3-dibromothiophene, coupling reactions often occur preferentially at the 2-position.[3][4]
-
Side Reactions: Common side reactions include homocoupling of the organometallic reagent and hydrodehalogenation of the starting halothiophene. These can be minimized through rigorous exclusion of oxygen and careful optimization of the base, solvent, and temperature.[5][6]
Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents.
Causality Behind Experimental Choices
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts that feature a palladacycle are often preferred for their air and moisture stability, and their efficient generation of the active monoligated Pd(0) species.[7][8]
-
Ligand Selection: For thiophene substrates, bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos are highly effective. These ligands promote the crucial oxidative addition step and stabilize the catalytically active species, preventing decomposition.[1]
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases are most common, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being widely used. The choice of base can significantly impact the reaction rate and the tolerance of sensitive functional groups.[9]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically employed. Water is often beneficial, likely aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[10]
Comparative Reaction Conditions for Suzuki-Miyaura Coupling of Halothiophenes
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75) | Dioxane/H₂O | 90 | ~95 | [7] |
| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 25-76 | [1] |
| 3,4-Dibromo-2,5-dichlorothiophene | Arylboronic acids | Pd(PPh₃)₄ (4) | - | K₃PO₄ (1.75) | Toluene/H₂O | 90 | 60-85 | [7] |
| 2-Chlorothiophene | Heteroarylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | ~90 | [11] |
Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromothiophene, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-phenylthiophene.[1][9][12]
Stille Coupling: A Versatile Tool Despite Toxicity Concerns
The Stille reaction couples an organotin reagent with an organic halide. While the toxicity of organotin compounds is a significant drawback, the reaction's tolerance to a wide variety of functional groups and the stability of the stannane reagents make it a valuable synthetic tool.[13]
Causality Behind Experimental Choices
-
Catalyst System: Pd(PPh₃)₄ is a classic and effective catalyst for Stille couplings. Alternatively, a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand can be used.
-
Additives: The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. Lithium chloride is also frequently added to facilitate the transmetalation step.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF, dioxane, or THF are commonly used.
Detailed Protocol: Stille Coupling of 2-(Tributylstannyl)thiophene with Iodobenzene
Materials:
-
2-(Tributylstannyl)thiophene (1.0 mmol, 1.0 equiv)
-
Iodobenzene (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Celite
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(tributylstannyl)thiophene and iodobenzene in anhydrous DMF.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of KF and stir vigorously for at least one hour.
-
Filter the mixture through a pad of Celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction: Olefin Arylation of Thiophenes
The Heck reaction forms a C-C bond between an organic halide and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes.[14]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst, often used in combination with a phosphine ligand.
-
Ligand: Triphenylphosphine (PPh₃) is a standard ligand for Heck reactions.
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the HX generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are generally effective.
Detailed Protocol: Heck Reaction of 2-Bromothiophene with Styrene
Materials:
-
2-Bromothiophene (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a Schlenk tube, add 2-bromothiophene, styrene, Pd(OAc)₂, PPh₃, and Et₃N.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to 100-120 °C.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[15]
Sonogashira Coupling: Synthesis of Thienylalkynes
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes.[16]
Causality Behind Experimental Choices
-
Dual Catalyst System: The reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.[17]
Comparative Reaction Conditions for Sonogashira Coupling of Halothiophenes
| Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Iodothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | THF | RT | ~90 | [18] |
| 2,3-Dibromothiophene | Terminal Alkynes | PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | 60 | 40-80 | [4] |
| 2-Iodothiophene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 60 | ~85 | [18] |
Detailed Protocol: Sonogashira Coupling of 2-Iodothiophene with Phenylacetylene
Materials:
-
2-Iodothiophene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask, add 2-iodothiophene, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and Et₃N, followed by the dropwise addition of phenylacetylene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the residue by column chromatography to yield 2-(phenylethynyl)thiophene.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of catalyst or a more active precatalyst.- Ensure rigorous degassing of the reaction mixture.- Use freshly distilled or anhydrous grade solvents. |
| Significant Homocoupling | - Presence of oxygen- Use of Pd(II) precatalyst- High reaction temperature | - Thoroughly degas all solvents and the reaction mixture.- Use a Pd(0) source like Pd(PPh₃)₄.- Lower the reaction temperature.[5][19] |
| Hydrodehalogenation | - Source of hydride (e.g., solvent, base)- Slow transmetalation step | - Switch to an aprotic solvent (e.g., toluene, dioxane).- Use a weaker base (e.g., K₂CO₃ instead of an alkoxide).- Optimize the ligand to accelerate the desired coupling.[6][20] |
| Catalyst Decomposition (black precipitate) | - Catalyst poisoning by sulfur- Reaction temperature too high | - Use a bulky, electron-rich ligand.- Lower the reaction temperature. |
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of thiophene-containing molecules. A thorough understanding of the underlying mechanisms and the critical role of each reaction component is essential for success. By carefully selecting the catalyst, ligand, base, and solvent, and by employing rigorous experimental technique, researchers can effectively navigate the challenges associated with these powerful transformations. The protocols and insights provided in this guide serve as a robust foundation for the development of novel thiophene-based materials and pharmaceuticals.
References
-
Al-Masum, M., & Islam, M. (2018). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. Molecules, 23(12), 3326. [Link]
-
Reddy, G. S. R., & Iyengar, D. S. (2022). Regioselective Synthesis of Naphthothiophenes by Pd Catalyzed Cross-Coupling Reactions and Alkyne-Carbonyl Metathesis. The Journal of Organic Chemistry, 87(7), 4895-4904. [Link]
-
Biscoe, M. R., & Buchwald, S. L. (2009). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Organic Letters, 11(8), 1773-1775. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
Li, G., et al. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 10(47), 9410-9417. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944-6945. [Link]
-
ResearchGate. (n.d.). Pseudo‐Solid‐State Suzuki–Miyaura Reaction and the Role of Water Formed by Dehydration of Arylboronic Acids. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
-
Panda, N. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 68-81. [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. [Link]
-
Morressier. (2020). Optimization of solvent-free Sonogashira coupling using high speed ball milling. [Link]
-
Organic Syntheses. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Org. Synth., 88, 197. [Link]
-
Rasool, N., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions and their biological evaluation. Chemistry Central Journal, 8(1), 59. [Link]
-
Reddit. (2021). Sonogashira coupling. [Link]
-
The Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]
-
ResearchGate. (2016). Suzuki-Miyaura cross-coupling reaction in water: facile synthesis of (hetero) aryl uracil bases using potassiumorganotrifluoroborates under microwave irradiation. [Link]
-
PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
-
Organic & Biomolecular Chemistry. (2024). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. [Link]
-
ResearchGate. (n.d.). Heck Reaction of N‐Heteroaryl Halides for the Concise Synthesis of Chiral α‐Heteroaryl‐substituted Heterocycles. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
PubMed. (1999). Oxidative addition of palladium(0) complexes generated from [Pd0(dba)2] and P-N ligands to iodobenzene: role of the dba and P-N ligands. [Link]
-
Reddit. (2019). significant dehalogenation in stille coupling. [Link]
-
San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ChemRxiv. (2024). An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. [Link]
-
ElectronicsAndBooks. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
YouTube. (2020). Heck Coupling. [Link]
-
ResearchGate. (n.d.). The influence of water on the solid‐phase Suzuki–Miyaura reaction. [Link]
-
Semantic Scholar. (2012). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism. [Link]
-
OUCI. (n.d.). Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene through Suzuki Cross-Coupling and Theoretical Exploration of Their Potential Applications as Nonlinear Optical Materials. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
PubMed Central. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Organic Chemistry Portal. (n.d.). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. [Link]
-
ResearchGate. (n.d.). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. [Link]
-
ResearchGate. (n.d.). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ResearchGate. (n.d.). Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Stille Coupling for the Preparation of Ferrocenyl Thiophene Derivatives. [Link]
-
MSU Chemistry. (n.d.). Stille Reactions Catalytic in Tin: The “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
PubMed. (n.d.). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. [Link]
-
Organic Chemistry Frontiers. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
Sources
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- 20. benchchem.com [benchchem.com]
Application Note & Protocol: High-Throughput Synthesis of Novel Compound Libraries from a Methyl 2-amino-5-tert-butylthiophene-3-carboxylate Core
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design and synthesis of diverse compound libraries based on the versatile Methyl 2-amino-5-tert-butylthiophene-3-carboxylate scaffold. This core, readily accessible via the Gewald reaction, offers multiple diversification points, making it an ideal starting point for generating novel chemical entities for high-throughput screening (HTS). We present detailed, field-proven protocols for derivatization at the C2-amine and C3-ester functionalities, troubleshooting guidelines, and methods for library quality control. The strategic rationale behind experimental choices is explained to ensure both reproducibility and the successful generation of high-quality compound libraries for hit identification programs.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the phenyl ring. Its presence in numerous FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, highlights its therapeutic significance. The this compound core is a particularly attractive starting point for library synthesis due to its synthetic tractability and the strategic placement of functional groups amenable to a wide array of chemical transformations.
The 2-amino group serves as a versatile handle for amide bond formation, sulfonylation, and reductive amination, while the 3-carboxylate ester can be hydrolyzed and subsequently coupled with diverse amine building blocks. The 5-tert-butyl group enhances metabolic stability and provides a crucial steric element that can influence molecular recognition at the target binding site. This application note details a systematic approach to leveraging this scaffold's potential for the rapid generation of compound libraries.
Strategic Overview for Library Synthesis
The overall strategy involves a two-pronged approach to maximize structural diversity. First, the C3-methyl ester is hydrolyzed to the corresponding carboxylic acid. This common intermediate then serves as the anchor point for building a diverse amide library via parallel synthesis. Second, the C2-amino group of the core scaffold is derivatized through various reactions prior to or after the C3-amide formation, further expanding the chemical space.
Below is a workflow diagram illustrating the strategic diversification pathways.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Reaction for Substituted Thiophene Synthesis
Welcome to the technical support center for the Gewald three-component reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of 2-aminothiophenes—crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this versatile multicomponent reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.
Question 1: My reaction has resulted in a very low or no yield of the desired 2-aminothiophene. What are the primary causes and how can I systematically troubleshoot this?
Low yield is the most common issue and can stem from several factors. A systematic approach is crucial for diagnosis.
Causality Analysis:
The Gewald reaction is a sequence of equilibria: a Knoevenagel condensation, followed by sulfur addition and a final cyclization/aromatization.[5][6][7] A failure at any of these stages will halt the entire process. The initial condensation is often the rate-limiting step and is highly sensitive to the reactivity of the carbonyl compound, the choice of base, and the removal of water.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This is the formation of the α,β-unsaturated nitrile intermediate.
-
Base Selection: The base is catalytic and its choice is critical. Secondary amines like morpholine or piperidine are often more effective than tertiary amines like triethylamine because they can participate in enamine formation, accelerating the condensation.[8] For substrates with acidic protons (e.g., phenols), stoichiometric amounts of a stronger base may be required to deprotonate both the phenol and the active methylene compound.[9]
-
Water Removal: The condensation produces water, which can inhibit the reaction equilibrium. For stubborn reactions, employing a Dean-Stark apparatus or adding an anhydrous dehydrating agent can drive the reaction forward.[8]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must be activated to participate in the reaction.
-
Solvent Choice: Polar solvents like ethanol, methanol, or DMF are preferred as they enhance the solubility and reactivity of sulfur and the various intermediates.[8][10]
-
Temperature Control: Gently heating the reaction mixture to 40-60°C can significantly improve the rate of sulfur addition and cyclization.[8] However, excessive temperatures can promote side reactions and polymerization.
-
-
Steric Hindrance: Bulky ketones (e.g., alkyl aryl ketones, some cycloalkyl ketones) may react slowly in the one-pot procedure.[10][11]
-
Two-Step Protocol: A highly effective strategy is to first perform and isolate the product of the Knoevenagel-Cope condensation. This stable α,β-unsaturated nitrile can then be reacted with sulfur and base in a separate step, often leading to significantly higher yields.[8][10][11]
-
Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to reduce reaction times and improve yields, particularly for less reactive or sterically hindered substrates.[6][8]
-
Question 2: My TLC shows unreacted starting materials and multiple byproduct spots. How can I identify these byproducts and suppress their formation?
A complex reaction mixture indicates incomplete conversion or competing side reactions.
Common Byproducts and Mitigation:
| Byproduct Identified by TLC/LC-MS | Probable Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction; conditions not optimal. | Increase reaction time, moderately increase temperature (to 40-60°C), or screen for a more effective base/catalyst system.[8] |
| Knoevenagel-Cope Intermediate | Sulfur addition or cyclization is the slow step. | Ensure sulfur is fully dissolved/activated. Increase temperature slightly. Confirm base is suitable for the cyclization step.[8] |
| Dimerization/Polymerization Products | High concentration of reactive intermediates; excessive heat. | Adjust reactant concentrations. Consider slower, dropwise addition of one of the reagents. Avoid excessive heating.[8] |
| Th Thorpe-Ziegler Dimer | Occurs with malononitrile under strong basic conditions. | Use a milder base or switch to a cyanoacetate ester if the synthetic route allows. |
Question 3: How do I choose the optimal combination of base, solvent, and temperature for my specific substrates?
Optimization is key to maximizing yield and purity. The interplay between these three parameters is critical.
Parameter Optimization Logic:
Caption: Decision tree for selecting initial reaction conditions.
-
Bases: For simple ketones, catalytic morpholine or triethylamine is often sufficient. For more challenging substrates, consider piperidine or specialized catalysts like L-proline or piperidinium borate, which have been shown to be highly efficient.[1][3]
-
Solvents: Ethanol and methanol are excellent starting points due to their polarity and ability to dissolve reactants.[10] DMF is a superior choice for less soluble substrates or when higher temperatures are required, as it can accelerate the reaction.[3]
-
Temperature: Start at room temperature or with gentle warming (40°C). If the reaction is sluggish, gradually increase the temperature to 60-80°C while monitoring for byproduct formation via TLC.
Question 4: I'm struggling with the purification of my final product. What are the best practices?
Purification can be challenging due to residual sulfur and polar byproducts.
-
Initial Workup: After the reaction, cooling the mixture often causes the product to precipitate. If so, it can be collected by simple filtration and washed with cold ethanol to remove soluble impurities.[2]
-
Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes. Common and effective solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[8]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the standard approach. A typical eluent system is a gradient of ethyl acetate in hexanes.[8]
-
Aqueous Wash: Washing the crude organic extract with water can help remove inorganic salts and highly polar impurities before further purification.[8]
Frequently Asked Questions (FAQs)
Q1: What is the accepted mechanism for the Gewald reaction? The reaction begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[6] Elemental sulfur then adds to the α-carbon of this intermediate. The exact mechanism of sulfur addition and subsequent cyclization is complex and may involve polysulfide intermediates, but the process culminates in an intramolecular attack of the sulfur nucleophile onto the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene ring.[1][6][12]
Caption: Simplified mechanism of the Gewald reaction.
Q2: Are there any "green" or more sustainable approaches to this reaction? Yes. Several modifications aim to improve the environmental footprint. These include:
-
Catalytic Systems: Using truly catalytic amounts of a recoverable catalyst, such as piperidinium borate or NaAlO₂, reduces waste.[1][13]
-
Aqueous Conditions: Performing the reaction under ultrasound irradiation in an aqueous medium has been shown to be rapid and efficient, with the product often precipitating directly from the reaction mixture.[2]
-
Mechanochemistry: Solvent-free synthesis using high-speed ball milling is an emerging green alternative that can also be catalytic in base.[14]
Q3: What are the primary advantages of using the Gewald reaction? The main advantages are its operational simplicity, the availability of starting materials, and the high degree of functionalization achieved in a single step.[10][15] It is a multicomponent reaction that builds molecular complexity quickly, making it highly valuable in creating libraries of compounds for drug discovery.[3]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes[8]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.).
-
Solvent & Base: Add a suitable solvent, such as ethanol or methanol (to achieve a ~0.5 M concentration). Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Two-Step Synthesis for Sterically Hindered Ketones[10][11]
Step A: Synthesis of the α,β-Unsaturated Nitrile
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) and active methylene nitrile (1.0 eq.) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of base (e.g., piperidine) and a small amount of acetic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor by TLC. Once the reaction is complete, cool the mixture, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the intermediate, which can be purified or used directly.
Step B: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile from Step A (1.0 eq.) and elemental sulfur (1.1 eq.) in ethanol or DMF.
-
Add the base (e.g., morpholine, 1.2 eq.) and heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC. Upon completion, perform the workup and purification as described in Protocol 1.
References
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. [Link]
-
Gewald Reaction. Organic Chemistry Portal. [Link]
-
Convenient Synthesis of 2-Aminothiophene Derivatives by Acceleration of Gewald Reaction Under Ultrasonic Aqueous Conditions. (2010). Taylor & Francis Online. [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). Journal of Organic Chemistry. [Link]
-
Gewald reaction. Wikipedia. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]
-
Computational investigations on the mechanism of the Gewald reaction. ACS Fall 2025. [Link]
-
Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Semantic Scholar. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKAT USA. [Link]
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2018). MDPI. [Link]
-
Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. PMC. [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. tandfonline.com [tandfonline.com]
- 3. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Introduction
Welcome to the technical support guide for Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (MABTC). This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the common yet intricate challenges associated with purifying this crucial heterocyclic building block. MABTC is frequently synthesized via the Gewald three-component reaction, a robust method that can, however, lead to a variety of impurities that complicate isolation and purification.[1][2][3]
This guide provides in-depth, field-tested answers to frequently asked questions and troubleshooting scenarios. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude MABTC sample from a Gewald synthesis?
A1: The impurity profile of crude MABTC is intrinsically linked to the Gewald reaction mechanism.[1][4] You should anticipate the following species:
-
Unreacted Starting Materials: Residual pivalaldehyde (3,3-dimethylbutanal), methyl cyanoacetate, and elemental sulfur.
-
Knoevenagel Condensation Product: The stable intermediate formed between pivalaldehyde and methyl cyanoacetate before the addition of sulfur and cyclization.[1]
-
Sulfur Byproducts: Amorphous or polymeric sulfur species, which can result in a yellow or orange hue in the crude product.
-
Oxidation/Degradation Products: 2-aminothiophenes can be susceptible to oxidation, leading to colored, often tarry, impurities, especially if exposed to air and heat for prolonged periods.
-
Side-Reaction Products: Depending on reaction conditions, minor isomers or related thiophenes can form, though the Gewald reaction is generally quite regioselective.[5]
Q2: What are the primary methods for purifying crude MABTC?
A2: The two most effective and widely used purification techniques for MABTC are recrystallization and silica gel column chromatography .[6]
-
Recrystallization is ideal for removing small amounts of impurities from a large batch of material, especially if the crude product is already of moderate purity (>85%). It is generally faster and more scalable than chromatography.
-
Column Chromatography is the method of choice for separating complex mixtures with multiple components or when very high purity (>99%) is required.[7] It is particularly effective at removing impurities with polarities very similar to the product.
The choice depends on the initial purity of your crude material, the quantity you need to purify, and the required final purity. Often, a combination of both—chromatography followed by a final recrystallization "polishing" step—is used to achieve analytical-grade material.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. MABTC has a reported melting point of 94°C, making it an excellent candidate for this method.[8]
Q3: My MABTC is "oiling out" instead of forming crystals during recrystallization. What's happening and how do I fix it?
A3: "Oiling out" occurs when the dissolved solute comes out of the supersaturated solution as a liquid phase rather than a solid crystalline lattice. This is a common problem with several root causes:
-
Causality:
-
High Impurity Load: A high concentration of impurities can depress the melting point of the mixture below the temperature of the crystallization solution.
-
Excessive Supersaturation: Cooling the solution too rapidly does not give the molecules sufficient time to orient themselves into an ordered crystal lattice.
-
Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound (or the eutectic mixture of your compound and its impurities).
-
-
Troubleshooting Protocol:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until everything redissolves completely.
-
Slow Cooling: Allow the flask to cool much more slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Reduce Concentration: Use a slightly larger volume of solvent to avoid excessive supersaturation upon cooling.
-
Induce Crystallization: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface. Alternatively, add a single seed crystal of pure MABTC.
-
Re-evaluate Solvent: If the problem persists, your solvent may be unsuitable. Perform a new solvent screen.
-
Solvent Selection Protocol & Data
The ideal solvent should dissolve MABTC poorly at low temperatures but readily at high temperatures.[6]
Step-by-Step Solvent Screening:
-
Place ~20 mg of crude MABTC into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) dropwise at room temperature. A good candidate will not dissolve the solid easily.
-
Heat the tubes that showed poor room-temperature solubility. The solid should dissolve completely.
-
Cool the dissolved solutions in an ice bath. The best solvent will show rapid and abundant crystal formation.
-
Consider mixed solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate) if single solvents are not effective.[9]
| Solvent System | Solubility (Cold) | Solubility (Hot) | Outcome & Comments |
| Methanol | Low | High | Good Candidate. Often used for aminothiophene derivatives.[10][11] |
| Isopropanol | Low | High | Good Candidate. Lower volatility than methanol, may lead to better crystal growth. |
| Hexane | Very Low | Low | Poor Choice. Unlikely to dissolve the compound even when hot. |
| Ethyl Acetate | Moderate | High | Possible Candidate. May require a co-solvent like hexane to reduce cold solubility. |
| Ethanol/Water | Low | High | Excellent Candidate. Adding water can significantly decrease the solubility of the organic compound in the cold, improving yield.[12] |
Troubleshooting Guide: Column Chromatography
Q4: My compound is smearing/streaking on the silica gel TLC plate and column. How can I achieve sharp bands?
A4: This is a classic problem when purifying compounds with basic functional groups, like the amine in MABTC, on standard acidic silica gel.
-
Causality (Chemical Interaction): The free amine group (-NH₂) is basic and can engage in strong, non-ideal acid-base interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel. This causes some molecules to "stick" and elute more slowly than the bulk material, resulting in tailing or streaking.
-
Workflow for Eliminating Streaking:
Caption: Decision workflow for troubleshooting band streaking.
-
Detailed Protocol: Silica Gel Deactivation
-
Eluent Preparation: Prepare your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate) based on preliminary TLC analysis. Aim for an Rf value of 0.2-0.4 for MABTC.
-
Add Modifier: To this eluent, add triethylamine (TEA) to a final concentration of 0.5% to 1% by volume. TEA is a volatile base that will neutralize the acidic sites on the silica.[13]
-
Column Equilibration: Before loading your sample, flush the packed silica gel column with at least 3-4 column volumes of the TEA-modified eluent. This ensures the entire stationary phase is neutralized before the compound is introduced.
-
Sample Loading & Elution: Dissolve your crude MABTC in a minimal amount of the modified eluent and proceed with the chromatography as usual.
-
Q5: I have very low recovery of my compound from the column. Where did it go?
A5: Low recovery suggests that your compound is either irreversibly bound to the silica or is degrading during the purification process.
-
Causality:
-
Irreversible Adsorption: The interaction with acidic silica sites may be too strong, effectively "trapping" a portion of your product on the column. This is exacerbated if the eluent is not polar enough.
-
On-Column Degradation: The acidic surface of the silica can catalyze the degradation of sensitive compounds. 2-aminothiophenes can be prone to decomposition under acidic conditions.[13]
-
-
Troubleshooting Protocol:
-
Use Deactivated Silica: Always use the TEA-modified eluent as described in Q4. This is the first and most effective line of defense.
-
Increase Eluent Polarity: If the compound is not eluting, gradually increase the polarity of your mobile phase (e.g., move from 8:2 to 7:3 Hexane:EtOAc). A gradient elution can be very effective.
-
Alternative Stationary Phases: If problems persist, switch to a more inert stationary phase. Neutral alumina is an excellent alternative to silica for basic compounds.[13] Remember to re-optimize your eluent system with TLC using alumina plates first.
-
Work Quickly: Do not let the sample sit on the packed column for an extended period before eluting. Have all your fractions and eluents prepared in advance to minimize the compound's contact time with the stationary phase.
-
Mandatory Experimental Protocols
Protocol 1: High-Yield Recrystallization of MABTC
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude MABTC. Add the minimum amount of your chosen hot solvent (e.g., isopropanol) with stirring to just dissolve the solid.
-
Hot Filtration (Optional but Recommended): If insoluble impurities (like elemental sulfur) are visible, perform a hot filtration. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes insoluble matter that would otherwise contaminate your final crystals.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and NMR/LCMS to confirm purity.
Protocol 2: High-Purity Column Chromatography of MABTC
-
Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate with 1% TEA) that gives your target compound (MABTC) an Rf value of ~0.3 and provides good separation from impurities.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Do not allow the silica to run dry.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude MABTC in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column and begin collecting fractions. If impurities are close to your product, a shallow gradient elution (gradually increasing the percentage of the more polar solvent) can significantly improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified MABTC.
References
- BenchChem Technical Support Team. (2025).
- Farbwerke Hoechst AG. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
- ChemicalBook. (n.d.). 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis.
- ChemicalBook. (2025).
- Sjölander, S. (2019).
- Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293.
- Unknown Author. (n.d.).
-
Wikipedia. (n.d.). Gewald reaction. [Link]
- LookChem. (n.d.). Cas 175137-03-8, METHYL 3-AMINO-5-(TERT-BUTYL)
- BenchChem Technical Support Team. (2025).
-
IUCr. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]
- ChemicalBook. (n.d.). 2-amino-5-methyl-thiophene-3-carboxylic acid methyl ester.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-amino-5-tert-butylthiophene-2-carboxylate. PubChem. [Link]
- Fisher Scientific. (n.d.). Methyle3-amino-5-(tert-butyl)
- Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
- BenchChem Technical Support Team. (2025). Purification techniques for high-purity 2,7-Diethyl-1-benzothiophene. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 3-(Bromomethyl)
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-methyl-3-thiophenecarbonitrile. PubChem. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
El-Kashef, H. S., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. [Link]
-
Cools, M., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]
-
Reddy, G. S., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Procuring Methyl 2-amino-5-methylthiophene-3-carboxylate: Your Guide to Reliable Suppliers. [Link]
Sources
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- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lookchem.com [lookchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]
- 11. METHYL 3-AMINO-5-METHYLTHIOPHENE-2-CARBOXYLATE | 76575-71-8 [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
identifying byproducts in the synthesis of 2-aminothiophenes
Welcome to the technical support center for the synthesis of 2-aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, particularly the identification and mitigation of byproducts, in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section covers foundational knowledge essential for troubleshooting the synthesis of 2-aminothiophenes, with a primary focus on the widely used Gewald reaction.
Q1: What is the Gewald reaction and why is it so common for synthesizing 2-aminothiophenes?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester (or other active methylene nitrile), and elemental sulfur.[1][2] It was first reported by Karl Gewald in the 1960s.[3]
Its popularity stems from several key advantages:
-
Convergence: It combines three simple, readily available starting materials in a single step.[4]
-
Versatility: The reaction tolerates a wide range of functional groups on the starting materials, allowing for the creation of diverse libraries of 2-aminothiophene derivatives.[5]
-
Operational Simplicity: The reaction is often performed under mild conditions, making it highly accessible.[6]
The core components are:
-
A Carbonyl Compound: An aldehyde or ketone with at least one α-hydrogen.
-
An Active Methylene Nitrile: A compound like malononitrile or ethyl cyanoacetate with a CH₂ group flanked by two electron-withdrawing groups (one of which must be a nitrile).
-
Elemental Sulfur (S₈): The source of the thiophene's sulfur atom.
-
A Base Catalyst: Typically a secondary amine like morpholine or piperidine, or a tertiary amine like triethylamine, to facilitate the initial condensation.[7]
Q2: What is the accepted mechanism for the Gewald reaction, and where can side reactions occur?
Understanding the mechanism is critical for diagnosing byproduct formation. While some intermediates are transient, the generally accepted pathway involves three key stages.[1][8] Any deviation or competing reaction at these stages can lead to impurities.
The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate (a cyano-ylidene).[1][9] This is followed by the addition of sulfur and a subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene.[8]
Caption: Generalized mechanism of the Gewald reaction highlighting critical byproduct formation steps.
Potential points for byproduct formation:
-
Knoevenagel Stage: If the cyano-ylidene intermediate is particularly stable or reactive, it may undergo dimerization or other side reactions before sulfur addition can occur.[10]
-
Sulfuration Stage: The addition of sulfur is complex and can involve various polysulfide intermediates.[8][11] Incomplete reaction or side reactions at this stage can lead to uncyclized, sulfur-rich impurities.
-
Cyclization Stage: The ring-closing step must be efficient. If sterically hindered or electronically unfavorable, the open-chain intermediate may persist or degrade.
Part 2: Troubleshooting Guide - Identifying and Mitigating Byproducts
This section provides actionable advice for specific experimental problems.
Q1: My reaction yield is low and the crude ¹H NMR is very messy. What are the most likely issues?
A low yield accompanied by a complex crude spectrum points towards either incomplete conversion of starting materials or the formation of multiple byproducts.
Possible Causes & Solutions:
-
Unreacted Starting Materials: The most straightforward explanation. Verify their presence by comparing the crude NMR to spectra of your starting materials.
-
Solution: Ensure accurate stoichiometry. Re-evaluate the reaction time and temperature. The Knoevenagel condensation is often the rate-limiting step; consider a more effective base or catalyst system if starting materials persist.[12]
-
-
Knoevenagel Intermediate Buildup: The α,β-unsaturated nitrile intermediate may be forming but failing to proceed to the thiophene. This is common with less reactive ketones.
-
Identification: Look for characteristic vinyl proton signals in the ¹H NMR and the distinctive C=C and C≡N stretches in the IR spectrum.
-
Solution: Increase the reaction temperature after confirming the formation of the intermediate (via TLC or LC-MS) to drive the cyclization.
-
-
Ylidene Dimerization: In some cases, the cyano-ylidene intermediate can dimerize, leading to a significant byproduct that can sometimes become the major product.[10] This is more likely in the absence of sulfur or if the sulfur addition is slow.
-
Identification: This will be a high molecular weight species. HRMS is essential for confirming its formula (C₂ₓH₂ᵧN₂O₂ᵣ). The NMR will be complex but should show evidence of a duplicated molecular structure.
-
Solution: Ensure sulfur is well-solubilized and present at the start of the reaction. Using finely powdered sulfur can help.[13] Running the reaction at a slightly lower temperature may disfavor the dimerization pathway relative to sulfur addition.
-
Q2: I have an unknown peak in my LC-MS. How can I structure my efforts to identify it?
A systematic approach is key to identifying unknown impurities. Avoid randomly trying different conditions. Instead, gather definitive analytical data.
Experimental Protocol: Systematic Byproduct Identification
-
Purification: Isolate the byproduct in sufficient quantity and purity for analysis. Preparative HPLC or column chromatography are standard methods.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement. This is the most critical first step, as it provides the elemental formula and immediately narrows down the possibilities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and type of protons and their connectivity.
-
¹³C NMR: Shows the number and type of carbon environments.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY shows H-H correlations, HSQC links protons to their directly attached carbons, and HMBC shows long-range H-C correlations, revealing the complete carbon skeleton.
-
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Look for the nitrile stretch (~2200-2260 cm⁻¹), carbonyls (~1650-1750 cm⁻¹), and N-H stretches (~3100-3500 cm⁻¹).
Data Table: Common Byproducts and Their Expected Analytical Signatures
| Byproduct Name | Description | Expected MS Signature | Key ¹H NMR / ¹³C NMR Signals |
| Knoevenagel Intermediate | Uncyclized product of the initial condensation. | M = [Ketone] + [Nitrile] - H₂O | Vinyl proton (¹H), C=C signals (¹³C), strong C≡N signal (¹³C) |
| Ylidene Dimer | Dimer of the Knoevenagel intermediate. | M = 2 x ([Ketone] + [Nitrile] - H₂O) | Complex spectrum, but should have twice the number of expected carbons. |
| Uncyclized Thiol | Intermediate where sulfur has added but not cyclized. | M = [Knoevenagel Intermediate] + S | Presence of a thiol (SH) proton (broad singlet, ¹H), which is D₂O exchangeable. |
| Over-Sulfurized Species | Polysulfide chains attached to the intermediate. | M = [Knoevenagel Intermediate] + Sₓ (x>1) | Complex, often broad signals. HRMS is key to identifying the number of sulfur atoms. |
Q3: How can I optimize my reaction to minimize byproducts and improve yield?
Optimization should be a logical process targeting the specific challenges you've identified. The goal is to favor the desired reaction pathway kinetically and thermodynamically.
Key Parameters to Optimize:
-
Stoichiometry: While a 1:1:1 ratio of reactants is typical, a slight excess of sulfur (e.g., 1.1-1.2 equivalents) can sometimes help ensure the complete conversion of the Knoevenagel intermediate.[7] However, a large excess can lead to polysulfide byproducts.
-
Base/Catalyst: The choice and amount of base are critical.
-
Type: Secondary amines (morpholine, piperidine) are often more effective than tertiary amines (triethylamine) as they can participate in the catalytic cycle more directly.[4] Organocatalysts like L-proline have also been shown to be effective and can lead to cleaner reactions.[12]
-
Amount: Stoichiometric amounts of base are often used, but some modern protocols have demonstrated success with truly catalytic amounts, which can reduce side reactions.[4]
-
-
Temperature: Temperature influences the rates of all reactions.
-
Low Temperature: May slow the reaction but can improve selectivity and prevent the formation of degradation products or dimers.
-
High Temperature: Can accelerate the desired reaction but may also promote side reactions and decomposition. A stepwise heating profile (e.g., room temperature for the Knoevenagel step, then heating for cyclization) can be effective.
-
-
Solvent: The solvent choice affects reactant solubility (especially sulfur) and reaction rates.
-
Protic Solvents (Ethanol, Methanol): Most common and generally effective.[13]
-
Aprotic Polar Solvents (DMF, DMSO): Can accelerate the reaction but may be harder to remove and can lead to different byproduct profiles.
-
Green Solvents (Water, PEG): Newer methods have explored more environmentally benign solvents, which can also influence selectivity.[3][14]
-
Caption: A logical workflow for optimizing the Gewald synthesis to minimize byproducts.
References
-
El-Sayed, N. N. E., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100793. [Link]
-
Hassan, A. A., & Shawky, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Request PDF. (n.d.). Green methodologies for the synthesis of 2-aminothiophene. [Link]
-
Chemeurope.com. (n.d.). Gewald reaction. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Alternative 3CR synthesis of 2-aminothiophene 80g developed by Yerande et al. [Link]
-
Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1091. [Link]
-
Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]
-
Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
-
Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. [Link]
-
Hassan, A. A., & Shawky, A. M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. [Link]
- Google Patents. (n.d.).
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Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33. [Link]
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J&K Scientific LLC. (n.d.). Gewald Reaction. [Link]
-
Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
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- 8. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
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- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Functionalizing Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Welcome to the technical support guide for the functionalization of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. This document provides researchers, chemists, and drug development professionals with in-depth, field-proven insights into overcoming common challenges in catalyst selection for this specific and complex substrate. The guidance is structured in a practical question-and-answer format to directly address issues encountered during experimentation.
Section 1: Understanding the Substrate - The "Why" Behind the Challenge
Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that make catalyst selection a non-trivial task.
-
Steric Hindrance: The bulky tert-butyl group at the 5-position creates significant steric hindrance.[1][2] This bulkiness can impede the approach of the catalyst and coupling partners, slowing down key steps in the catalytic cycle like oxidative addition and reductive elimination.
-
Catalyst Poisoning: The thiophene sulfur atom can act as a potent catalyst poison.[3] Sulfur can strongly coordinate to palladium and other transition metal centers, blocking active sites and leading to catalyst deactivation.[3][4]
-
Coordinating Functional Groups: The 2-amino group is a strong electron-donating group and a potential ligand for the metal catalyst. While this can sometimes be harnessed for directed C-H activation, it can also interfere with the desired catalytic cycle by occupying a coordination site.
-
Electronic Effects: The interplay between the electron-donating amino group and the electron-withdrawing carboxylate group influences the electron density of the thiophene ring, affecting its reactivity in different coupling reactions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are workhorses for functionalizing heteroaromatics. However, with this substrate, success hinges on a carefully chosen catalyst system.
Frequently Asked Questions: Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction to install an aryl group at the 4-position (via a 4-bromo precursor) is giving low to no yield. What is the likely cause and how can I fix it?
Answer: This is a classic problem stemming from a combination of steric hindrance and potential catalyst poisoning. The tert-butyl group at the adjacent 5-position makes the 4-position very sterically congested.
Causality:
-
Inefficient Oxidative Addition: The bulky substrate may struggle to approach the palladium center, leading to a slow or non-existent oxidative addition step.
-
Catalyst Deactivation: The thiophene sulfur can poison the catalyst, reducing the number of active catalytic species over time.[3]
Troubleshooting Steps & Solutions:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You need to use bulky, electron-rich phosphine ligands that can promote the formation of a highly active, monoligated Pd(0) species.[5][6] These ligands accelerate both the oxidative addition and the final reductive elimination step.[6][7]
-
Optimize the Base and Solvent: The choice of base is crucial for activating the boronic acid without causing substrate degradation.[8] For sterically hindered couplings, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like NaOH or NaOtBu to minimize side reactions. A polar aprotic solvent like 1,4-dioxane, often with a small amount of water, is a good starting point.
-
Consider a Pre-catalyst: Using a well-defined, air-stable Pd(II) pre-catalyst (e.g., from the Buchwald or PEPPSI families) can ensure the efficient in-situ generation of the active Pd(0) catalyst, leading to more reproducible results.[5]
Table 1: Recommended Catalyst Systems for Hindered Suzuki-Miyaura Coupling
| Catalyst System | Ligand Type | Key Advantages | Recommended For |
| Pd₂(dba)₃ + XPhos or SPhos | Buchwald-type Biarylphosphine | Excellent for sterically hindered and electron-rich substrates; promotes fast reaction rates. | General purpose for hindered aryl-aryl couplings. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly stable and active catalyst; strong sigma-donating character resists deactivation.[5][7] | Cases where phosphine-based catalysts show deactivation. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Widely available but generally less effective for this substrate. | Initial screening if more advanced ligands are unavailable; expect lower yields. |
Experimental Protocol: General Procedure for Hindered Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-bromo-substituted this compound (1.0 equiv).
-
Add the arylboronic acid (1.5 equiv) and Cesium Carbonate (Cs₂CO₃) (2.0 equiv).
-
Add the Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 6 mol%).
-
Add degassed 1,4-dioxane and water (e.g., 10:1 ratio, 0.1 M concentration).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Frequently Asked Questions: Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on the 2-amino group to create a diamino-thiophene derivative, but I only see starting material or decomposition. What's going wrong?
Answer: Direct N-arylation of the existing 2-amino group is exceptionally challenging. The amino group is deactivated by the adjacent electron-withdrawing carboxylate and is also part of an electron-rich heteroaromatic system. Palladium-catalyzed amination of such deactivated aminothiophenes has been shown to require specific catalyst systems.[9]
Causality:
-
Low Nucleophilicity: The electron-withdrawing effect of the ester reduces the nucleophilicity of the amino group, making it a poor partner in the coupling reaction.
-
Chelation/Inhibition: The substrate can act as a bidentate ligand (coordinating through both the amino group and the thiophene sulfur), leading to the formation of stable, inactive palladium complexes.
Troubleshooting Steps & Solutions:
-
Use a Bidentate Ligand: For challenging C-N couplings, bidentate phosphine ligands like Xantphos or BINAP are often required.[9][10] These ligands have a wide "bite angle" that promotes the desired reductive elimination step and can prevent the formation of inhibitory catalyst complexes. A study on deactivated aminothiophenes specifically found success using Pd(OAc)₂ with Xantphos as the ligand.[9]
-
Employ a Strong, Non-Nucleophilic Base: A strong base is needed to deprotonate the amine, but it must not interfere with the catalyst or substrate. Sterically hindered bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often used. However, for this specific substrate class, Cs₂CO₃ has proven effective.[9]
-
Elevated Temperatures: These reactions often require higher temperatures (e.g., 100-120 °C in a sealed tube) to overcome the high activation energy.[9]
dot
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Section 3: Catalyst Selection for C-H Functionalization
Direct C-H functionalization is an atom-economical strategy but presents regioselectivity challenges with this substrate.
Question: I want to arylate the C-H bond at the 4-position directly, avoiding a halogenation step. Which catalyst system should I consider?
Answer: Direct C-H arylation of thiophenes is an active area of research.[11][12] For your substrate, the primary challenge is directing the catalyst to the C4 position, as the C-H bond is sterically shielded and electronically non-obvious.
Causality & Strategy:
-
Directing Group Assistance: The 2-amino group or the 3-carboxylate group can be used as a directing group to guide the palladium catalyst to the adjacent C-H bond.[13] However, this would favor functionalization at the 3-position (if the amino group directs) or the 4-position (if the carboxylate directs). Given the electronics, directing via the carboxylate is more plausible but may require specific ligand designs.
-
Ligand-Controlled Regioselectivity: In some systems, the choice of ligand can override the inherent electronic bias of the substrate to control regioselectivity.[6][14]
Recommended Approach:
-
Screening with Directing Group-Capable Catalysts: Start with a Pd(OAc)₂ catalyst, which is common for C-H activation.[12]
-
Ligand Choice:
-
Mono-N-protected amino acids (MPAA): Ligands like Ac-L-Ile-OH have been shown to be effective in Pd(II)-catalyzed C-H functionalization, promoting the C-H activation step.[6]
-
Pyridine-type ligands: Simple pyridine or more complex bipyridine ligands can facilitate C-H activation and modulate selectivity.[6]
-
-
Oxidant: These reactions typically require an oxidant to regenerate the active Pd(II) catalyst. Common choices include Ag₂CO₃, benzoquinone (BQ), or even O₂ (air).
dot
Caption: Decision workflow for catalyst selection based on reaction type.
Section 4: Concluding Remarks
The functionalization of this compound is a challenging but achievable goal that requires a departure from standard cross-coupling protocols. The dominant steric and electronic factors of the substrate necessitate the use of specialized, modern catalyst systems. The key to success lies in selecting bulky, electron-rich ligands that can overcome steric hindrance and resist catalyst poisoning by the thiophene sulfur. For particularly difficult transformations like the amination of the 2-amino group or regioselective C-H activation, bidentate and directing-group-aware ligands, respectively, are paramount. Systematic screening of the catalyst, ligand, base, and solvent combinations recommended in this guide will provide a robust framework for optimizing your specific transformation.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(7), 3700–3703. [Link]
- BenchChem. (2025). Overcoming steric hindrance in reactions with 4-tert-butyl substituted furans. BenchChem Technical Support.
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids. BenchChem Technical Support.
- BenchChem. (2025). Comparative Study of Ligand Effects in Suzuki Reactions with 4-(Diphenylamino)benzeneboronic Acid. BenchChem Technical Support.
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]
-
Wikipedia. (2023). Suzuki reaction. In Wikipedia. [Link]
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Support.
-
Guillou, S., & Daich, A. (2009). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2009(23), 3879-3883. [Link]
-
Glorius, F., et al. (2011). Pd/C as a Catalyst for Completely Regioselective C-H Functionalization of Thiophenes under Mild Conditions. Angewandte Chemie International Edition, 50(36), 8417-8420. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
White, P. B., et al. (2022). Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate. ACS Catalysis, 12(1), 133-139. [Link]
-
Wikipedia. (2023). Steric effects. In Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [Link]
-
Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 48(4), 1053–1064. [Link]
-
Daugulis, O., et al. (2005). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 127(38), 13164-13165. [Link]
-
Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(10), 3127–3142. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of Dibromothiophenes. BenchChem Technical Support.
-
ResearchGate. (2023). Final Analysis: Sulfur as a Catalyst Poison. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed Dearomatization of Benzothiophenes: Isolation and Functionalization of a Discrete Dearomatized Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of Thiophene Carboxylate Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the common challenge of poor solubility encountered with thiophene carboxylate derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these hurdles in your experimental work.
Understanding the Challenge: The Dichotomy of Thiophene Carboxylates
Thiophene carboxylate derivatives are a cornerstone in medicinal chemistry, valued for their role as versatile scaffolds in drug design. However, their very structure presents a solubility conundrum. The molecule is amphipathic, possessing two distinct regions with opposing affinities for solvents:
-
The Hydrophobic Thiophene Ring: This sulfur-containing aromatic ring is inherently nonpolar and lipophilic, favoring dissolution in organic solvents.[1][2][3]
-
The Hydrophilic Carboxylate Group: The carboxylic acid moiety (-COOH) is polar and capable of hydrogen bonding, lending the molecule some affinity for polar solvents like water.[1]
The overall solubility of a specific derivative is a delicate balance between these two competing characteristics. This balance is further influenced by the crystalline structure of the solid compound, where strong intermolecular forces in the crystal lattice can significantly hinder the dissolution process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common solubility issues in a question-and-answer format, providing both explanations and actionable solutions.
Q1: My thiophene carboxylate derivative won't dissolve in aqueous buffers for my biological assay. What is the first thing I should try?
A1: The first and most critical parameter to investigate is the pH of your aqueous solution . The solubility of carboxylic acids is highly pH-dependent.[4][5][6]
-
The "Why": At a low pH (acidic conditions), the carboxylic acid group remains in its neutral, protonated form (-COOH). This form is less polar and thus less soluble in water.[4][7] As you increase the pH (more basic conditions), the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[4][7][8]
-
Troubleshooting Steps:
-
Determine the pKa of your compound (if unknown, it can be predicted using software or assumed to be in the range of 3-5 for many thiophene carboxylic acids).
-
Adjust the pH of your buffer to be at least 1-2 units above the pKa. This will ensure that the majority of your compound is in the ionized, more soluble form.
-
Start with a small amount of your compound and titrate with a dilute base (e.g., 0.1 M NaOH) while monitoring for dissolution. Be mindful that drastic pH changes can affect the stability of your compound or the conditions of your assay.
-
Q2: I've adjusted the pH, and the solubility has improved, but it's still not high enough for my required concentration. What's my next step?
A2: If pH adjustment alone is insufficient, the next logical step is to employ co-solvents .
-
The "Why": Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[9][10] This creates a more favorable environment for the hydrophobic thiophene ring, effectively bridging the solubility gap.[10][] The co-solvent disrupts the hydrogen bonding network of water, making it easier to create a cavity for the nonpolar part of your molecule.[]
-
Common Co-solvents in Drug Discovery:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Troubleshooting Steps:
-
Prepare a concentrated stock solution of your compound in 100% DMSO. This is a common starting point for many biological assays.
-
For your working solution, perform a serial dilution of the DMSO stock into your aqueous buffer.
-
Crucially, keep the final concentration of the co-solvent in your assay as low as possible (typically <1%, and often <0.1%), as co-solvents can have their own biological effects or interfere with assay components. Always run a vehicle control (buffer + co-solvent) to account for these effects.
-
Q3: My compound is intended for in vivo studies, and I need to avoid organic co-solvents. How can I enhance aqueous solubility?
A3: For applications requiring high aqueous solubility without organic co-solvents, salt formation is the most effective and widely used strategy.[12][13][14]
-
The "Why": By reacting your acidic thiophene carboxylate with a pharmaceutically acceptable base, you form a stable salt.[8][12] This salt form will readily dissociate in water into the highly soluble carboxylate anion and its counter-ion, often leading to a dramatic increase in both the extent and rate of dissolution.[12][13][15]
-
Troubleshooting Steps:
-
Counter-ion Selection: Choose a suitable base to form the salt. Common choices for acidic drugs include sodium (from NaOH or NaHCO₃), potassium (from KOH), calcium, or amine-based counter-ions like tromethamine.[15]
-
Stoichiometry: Perform a stoichiometric reaction by dissolving your thiophene carboxylate derivative in a suitable solvent (e.g., ethanol) and adding one equivalent of the chosen base.
-
Isolation: Isolate the resulting salt, which is often a solid that can be precipitated or obtained by evaporating the solvent.
-
Verification: Confirm salt formation and purity using analytical techniques such as NMR, FTIR, and melting point analysis.
-
Solubility Testing: Test the solubility of the newly formed salt in water or your desired aqueous buffer.
-
Q4: I'm struggling with dissolving my compound for purification by recrystallization. It either dissolves completely in everything or in nothing at all. What should I do?
A4: This is a classic recrystallization challenge. The key is to find a solvent system where your compound is sparingly soluble at room temperature but highly soluble when hot. A binary solvent system is often the solution.
-
The "Why": A binary system consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent"). By carefully adjusting the ratio of these two solvents, you can achieve the ideal solubility profile for recrystallization.
-
Troubleshooting Steps:
-
Dissolve your compound in a minimal amount of the "good" hot solvent (e.g., ethanol, acetone).
-
While the solution is still hot, slowly add the "bad" solvent (e.g., water, hexanes) dropwise until you see persistent cloudiness (the point of saturation).[16]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. As the temperature decreases, the solubility will drop, and pure crystals of your compound should form.
-
Solubility Troubleshooting Workflow
The following diagram outlines a logical progression for addressing solubility issues with thiophene carboxylate derivatives.
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: Standard Equilibrium Solubility Measurement (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound in a specific solvent system. It is considered the gold standard for solubility measurement.[17]
Materials:
-
Test compound (solid)
-
Chosen solvent/buffer
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Validated analytical method (e.g., HPLC, LC-MS) to quantify the compound
Procedure:
-
Add an excess amount of the solid test compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a known volume of the desired solvent or buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[18][19]
-
Agitate the mixture for a set period (typically 24-48 hours) to allow the system to reach equilibrium.[17][18] It is advisable to take time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau.[19]
-
After incubation, stop the agitation and allow the vials to stand, letting the excess solid settle.
-
Carefully remove an aliquot of the supernatant. Separate the dissolved compound from the undissolved solid using either centrifugation or filtration.[18][19] This step is critical to avoid artificially high results.
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a pre-validated analytical method.
-
The resulting concentration is the equilibrium solubility of the compound in that solvent at that temperature.
Protocol 2: Small-Scale Co-solvent Screening
This protocol allows for the rapid assessment of various co-solvents to identify effective candidates for solubilizing your compound.
Materials:
-
Test compound
-
A panel of co-solvents (e.g., DMSO, DMF, NMP, Ethanol, PEG 400)
-
Target aqueous buffer (e.g., PBS pH 7.4)
-
Glass vials or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a high-concentration stock solution of your compound in each co-solvent being tested (e.g., 10-20 mM in 100% co-solvent).
-
In separate vials, add your target aqueous buffer.
-
Add a small volume of the co-solvent stock solution to the buffer to achieve a specific final co-solvent concentration (e.g., 1%, 2%, 5%).
-
Vortex the mixture vigorously.
-
Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours). A clear solution indicates that the compound is soluble under those conditions.
-
For a more quantitative assessment, the samples can be filtered and analyzed by HPLC to determine the concentration in solution.
Data Presentation: Common Solvents for Thiophene Derivatives
The table below summarizes common solvents and their typical application for thiophene carboxylate derivatives, based on general principles of solubility.
| Solvent Class | Examples | Polarity | Typical Use Case | Rationale |
| Aqueous Buffers | PBS, Tris, Acetate Buffers | High | Biological assays, in vivo formulations | Mimics physiological conditions. Solubility is highly dependent on pH.[4][5] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Creating high-concentration stock solutions for assays, reaction solvent | Excellent at dissolving a wide range of organic molecules.[] |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | High | Recrystallization, reaction solvent, co-solvent | Can engage in hydrogen bonding. Ethanol is a common co-solvent and recrystallization solvent.[9][20] |
| Nonpolar / Halogenated | Toluene, Hexanes, DCM, Chloroform | Low | Organic synthesis, extraction, chromatography | Solubilizes the nonpolar thiophene ring but not the polar carboxylate group.[2][20] |
Concluding Remarks
Troubleshooting the solubility of thiophene carboxylate derivatives is a systematic process rooted in understanding the physicochemical properties of the molecule. By methodically manipulating pH, employing co-solvents, considering salt formation, and selecting appropriate solvent systems for purification, researchers can overcome these common experimental challenges. Always begin with small-scale tests to conserve valuable material before scaling up any procedure.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Gupta, L. et al. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
Saal, C. & Petereit, A. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]
-
Chen, S. (2020). Predicting Drug Solubility with Deep Learning. Medium. [Link]
-
Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? [Link]
-
Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. [Link]
-
Loftsson, T. & Hreinsdóttir, D. (2006). Effect of pH and temperature on the solubility of a surface active carboxylic acid. International Journal of Pharmaceutics, 315(1-2), 143-148. [Link]
-
Royal Society of Chemistry. (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]
-
Al-Zoubi, N. et al. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Mooney, K. G. et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13-22. [Link]
-
International Journal of Scientific Development and Research. (n.d.). Methods to boost solubility. [Link]
-
Solubility of Things. (n.d.). Thiophene. [Link]
-
ResearchGate. (2025). Summary of solubility measurement protocols of each company before harmonization. [Link]
-
Al-Gousous, J. & Langguth, P. (2015). Pharmaceutical salts: a formulation trick or a clinical conundrum? European Journal of Pharmaceutical Sciences, 77, 221-226. [Link]
-
Co-solvent: Significance and symbolism. (2025). [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Solubility enhancement techniques. (2024). [Link]
-
Kumar, S. & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4546. [Link]
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World Health Organization. (2015). Annex 4: Guidance on the Biopharmaceutics Classification System-based biowaiver. WHO Technical Report Series, No. 992. [Link]
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ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? [Link]
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Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]
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Wikipedia. (n.d.). Cosolvent. [Link]
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Al-Wahaibi, L. H. et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2840. [Link]
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National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. [Link]
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ResearchGate. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. [Link]
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YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
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ResearchGate. (2025). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol. [Link]
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MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. [Link]
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Wikipedia. (n.d.). Thiophene-2-carboxylic acid. [Link]
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Sciencemadness Wiki. (2022). Thiophene. [Link]
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Wikipedia. (n.d.). Thiophene. [Link]
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MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. [Link]
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International Union of Crystallography. (n.d.). The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives... [Link]
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Reddit. (2020). Thienothiophene crystallizing after I removed the solvent. [Link]
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University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
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PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. [Link]
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Navigating Thiophene Chemistry: A Technical Guide to Preventing Ring Oxidation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Thiophene Chemistry. As a Senior Application Scientist, I've designed this guide to address a critical challenge in the synthesis and handling of thiophene-containing molecules: the prevention of unwanted ring oxidation. Thiophene moieties are invaluable scaffolds in pharmaceuticals and functional materials, but their susceptibility to oxidation can lead to side reactions, decreased yields, and the formation of potentially toxic byproducts. This resource provides in-depth, field-proven insights and practical troubleshooting protocols to ensure the integrity of your thiophene-based compounds throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and handling of thiophene derivatives.
Q1: What are the primary pathways of thiophene ring oxidation?
A1: The thiophene ring can undergo oxidation through two main pathways, primarily targeting the sulfur heteroatom or the carbon-carbon double bonds[1].
-
S-Oxidation: The lone pair of electrons on the sulfur atom can be attacked by electrophilic oxidizing agents, leading to the formation of a thiophene-S-oxide . This intermediate is often highly reactive and can undergo further oxidation to a more stable thiophene-S,S-dioxide (sulfone) . Thiophene-S-oxides themselves can be unstable and may dimerize via a Diels-Alder reaction[2][3].
-
Epoxidation: The π-electrons of the C2=C3 or C4=C5 double bonds can be oxidized to form a thiophene epoxide . This epoxide is typically unstable and can rearrange to form hydroxythiophenes or other degradation products[2].
The prevalence of each pathway depends on the specific oxidant used, the reaction conditions, and the substitution pattern of the thiophene ring. For instance, peracids can promote both S-oxidation and epoxidation[4].
Q2: My thiophene-containing starting material has developed a yellow/brown tint upon storage. What's happening and how can I prevent it?
A2: A color change from colorless or light yellow to a more intense yellow or brown is a common indicator of degradation, often due to oxidation from exposure to air and light[1]. This can lead to the formation of colored impurities and reactive species that may interfere with subsequent reactions.
Prevention is key:
-
Inert Atmosphere: Always store thiophene-containing compounds under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen[1].
-
Light Protection: Use amber-colored vials or wrap containers in aluminum foil to protect the compound from light, which can catalyze oxidation[1].
-
Temperature Control: Store compounds at recommended low temperatures, typically refrigerated, to slow down the rate of degradation[1].
-
Aliquotting: For frequently used materials, consider aliquoting the bulk sample into smaller, single-use vials. This minimizes the exposure of the entire batch to atmospheric conditions with each use[1].
Q3: Can I use antioxidants to improve the stability of my thiophene compounds?
A3: Yes, for long-term storage or in specific formulations, the addition of a radical-scavenging antioxidant can be an effective strategy to inhibit autoxidation. Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) at low concentrations (e.g., 0.01-0.1%)[1]. These molecules act by terminating the free-radical chain reactions that propagate oxidation. However, ensure the chosen antioxidant is compatible with your downstream applications and can be easily removed if necessary.
Q4: Are there specific "protecting groups" for the thiophene ring to prevent its oxidation during a reaction?
A4: Unlike functional groups such as alcohols or amines, there are no widely adopted, reversible "protecting groups" specifically for the thiophene ring's sulfur atom. The general strategy relies on controlling reaction conditions rather than a protection-deprotection sequence. While forming a thiophene-S-oxide reduces the nucleophilicity of the sulfur, preventing further oxidation to the sulfone, S-oxides are often reactive intermediates themselves and their reduction back to the thiophene can be challenging and not always high-yielding. Therefore, the focus should be on chemoselectivity and optimizing reaction parameters to avoid oxidation in the first place.
Troubleshooting Guide: Unwanted Thiophene Oxidation During Reactions
This section provides a structured approach to diagnosing and solving oxidation-related issues encountered during chemical transformations.
| Problem | Potential Cause(s) | Recommended Solutions & Protocols |
| Formation of unexpected, more polar byproducts (observable by TLC/LC-MS) | 1. Atmospheric Oxygen: The reaction is sensitive to air. 2. Oxidizing Reagents/Contaminants: The reaction conditions inadvertently promote oxidation. This can include certain metal catalysts, strong acids, or peroxide impurities in solvents. 3. Elevated Temperatures: Higher temperatures can accelerate oxidation. | 1. Implement Rigorous Air-Free Techniques: - Protocol: Assemble your reaction glassware and flame-dry under vacuum. Backfill with an inert gas (Argon or Nitrogen). Use degassed solvents (prepared by sparging with inert gas or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.2. Reagent & Solvent Scrutiny: - Use freshly purified reagents. Test solvents for peroxide impurities (e.g., with potassium iodide test strips) and purify if necessary. - If using metal catalysts known to facilitate oxidation, consider using lower catalyst loadings or adding a ligand that can modulate its reactivity. - Avoid strong acids where possible, as they can promote degradation and polymerization[1]. If an acid is necessary, use the mildest effective acid at the lowest possible temperature.3. Temperature Management: - Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Low yield of desired product with complex mixture of byproducts | Acid-Catalyzed Degradation: Strong acids can lead to polymerization or ring-opening of the thiophene moiety, especially at elevated temperatures[1]. | Mitigating Acid-Related Degradation: - Buffer the reaction: If acidic conditions are generated in situ, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the acid as it forms. - Choose milder Lewis acids: If a Lewis acid is required, opt for those less prone to promoting oxidation (e.g., ZnCl₂, Sc(OTf)₃) over more aggressive ones like AlCl₃ under harsh conditions. |
| Inconsistent reaction outcomes or complete failure of a reaction | Degraded Starting Material: The thiophene-containing starting material may have oxidized during storage, and the resulting impurities (e.g., aldehydes, S-oxides) are interfering with the reaction[1]. | Purity Verification and Purification: - Protocol: Before use, analyze your starting material by NMR, GC-MS, or HPLC to confirm its purity. If impurities are detected, purify the material. Common methods include: - Vacuum Distillation: For liquid thiophenes. - Column Chromatography: Use silica gel, carefully selecting a solvent system that provides good separation between the parent compound and its more polar oxidized byproducts. - Recrystallization: For solid thiophenes. |
Analytical Protocols for Detecting Thiophene Oxidation
Accurate identification and quantification of oxidation byproducts are crucial for troubleshooting and quality control.
Protocol 1: GC-MS for Volatile Impurity Profiling
This method is ideal for identifying volatile oxidation products like thiophenecarboxaldehydes or other small molecule fragments.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of your thiophene compound in a volatile solvent like dichloromethane or ethyl acetate[1].
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm I.D. x 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. A typical ramp rate is 10-20 °C/min[1].
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the expected molecular ions of your compound and its potential byproducts.
-
-
Data Analysis: Compare the mass spectra of any impurity peaks to spectral libraries (e.g., NIST) for identification. Thiophene-S-oxides (M+16) and S,S-dioxides (M+32) will show characteristic molecular ions.
Protocol 2: HPLC-UV for Purity Assessment and Quantification
HPLC is well-suited for separating the target thiophene from its more polar oxidized byproducts.
-
Sample Preparation: Accurately prepare a solution of your compound in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically effective. Start with a higher water percentage and ramp to a higher organic percentage to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the thiophene chromophore absorbs (typically 230-260 nm).
-
-
Data Analysis: Oxidized byproducts, being more polar, will generally have shorter retention times than the parent thiophene compound. Purity can be assessed by area percentage, and quantification can be performed using a calibration curve with a pure standard.
Spectroscopic Identification (NMR & IR)
-
¹H NMR: Oxidation to an S-oxide or sulfone causes a downfield shift of the ring protons due to the electron-withdrawing nature of the S=O group(s).
-
¹³C NMR: Similar downfield shifts are observed for the ring carbons upon oxidation.
-
IR Spectroscopy: The most definitive evidence of S-oxidation is the appearance of strong absorption bands corresponding to the S=O stretch.
-
Sulfoxides (S=O): Strong band around 1050 cm⁻¹.
-
Sulfones (O=S=O): Two strong bands, typically around 1300 cm⁻¹ (asymmetric stretch) and 1150 cm⁻¹ (symmetric stretch).
-
Visualizing the Problem: Thiophene Oxidation Pathways
The following diagram illustrates the primary routes of unwanted oxidation.
Caption: Key oxidative degradation pathways for the thiophene ring.
Decision Workflow for Troubleshooting Oxidation
Use this flowchart to guide your experimental approach when oxidation is suspected.
Caption: A step-by-step workflow for addressing oxidation issues.
References
-
Dansette, P. M., Thang, D. C., el Amri, H., & Mansuy, D. (1992). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid. Biochemical and Biophysical Research Communications, 186(3), 1624–1630. [Link]
-
Lu, Y., & Fedorov, A. V. (2014). Thiophene Oxidation and Reduction Chemistry. ResearchGate. [Link]
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Thiemann, T., Arima, K., Ohira, D., Kumazoe, K., & Mataka, S. (2000). Preparation and Photochemistry of Thiophene-S-oxides. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
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Valgimigli, L., et al. (2024). Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer. RSC. [Link]
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Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
Koenick, J. B., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology, 25(4), 926-937. [Link]
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Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
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Singh, P., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Zacharie, B., et al. (2005). Sulfur-based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. The Journal of Organic Chemistry, 70(9), 3753-3756. [Link]
- Kocienski, P. J. (n.d.). Chapter 5 Thiol Protecting Groups.
-
Bader, T. K., et al. (2020). Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group with an Improved Two-Photon Action Cross-Section for Thiol Protection in Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 85(3), 1614-1625. [Link]
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Rogoza, A. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group? ResearchGate. [Link]
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Kawakami, T., et al. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(26), 4405-4413. [Link]
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Pise, N., Raheja, R., & Prabhu, A. (2021). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]
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Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers in Bioengineering and Biotechnology. [Link]
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Guidotti, G., et al. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. PMC. [Link]
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Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]
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Geerdink, D. W., et al. (1987). Synthesis and physiological properties of some heterocyclic‐aromatic sulfides and sulfones. VII: Determination of the stereochemical configurations by I.R.‐ and N.M.R.‐spectrometry. ResearchGate. [Link]
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PubChem. (n.d.). Thiophene. National Institutes of Health. [Link]
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Thiemann, T., et al. (2001). Preparation and Photochemistry of Thiophene-S-oxides. MDPI. [Link]
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Thiemann, T., et al. (2001). Preparation and Photochemistry of Thiophene-S-oxides. Molbank. [Link]
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Nakayama, J. (n.d.). Thiophene S-Oxides. OUCI. [Link]
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Espenson, J. H., & Brown, K. N. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. [Link]
-
Al-Zoubi, W. (2009). Oxidation of Thiophene over Modified Alumina Catalyst under Mild Conditions. [Link]
-
Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]
-
Gevorgyan, A., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. PMC. [Link]
-
Boyd, D. R., et al. (2018). Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes by Sulfoxidation, cis-Dihydroxylation and Epoxidation. MDPI. [Link]
-
Zhdankin, V. V. (2014). Thiophene and its Analogs as Prospective Antioxidant Agents: A Retrospect. [Link]
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Kyzas, G. Z., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
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Das, A., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
Das, A., et al. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. [Link]
-
Zarei, M., et al. (2021). Chemical insights into the atmospheric oxidation of thiophene by hydroperoxyl radical. Structural Chemistry. [Link]
-
C. S. Giam, C. S. (1964). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. [Link]
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Technical Support Center: Regioselectivity in the Functionalization of 2-Aminothiophenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiophene scaffolds. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered during the synthesis of 2-aminothiophene derivatives: controlling regioselectivity. The unique electronic nature of this heterocycle presents both opportunities and challenges. This document, structured in a practical question-and-answer format, will help you troubleshoot common issues and rationalize your synthetic strategies for predictable, high-yield outcomes.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity
This section addresses the core principles governing the reactivity of the 2-aminothiophene ring system. Understanding these fundamentals is the first step toward troubleshooting and resolving regioselectivity issues.
Q1: What makes the functionalization of 2-aminothiophenes a regioselective challenge?
The challenge arises from the presence of multiple nucleophilic sites with comparable reactivity. The 2-aminothiophene scaffold contains a highly electron-rich aromatic system. This is due to the synergistic electron-donating effects of the sulfur atom (via its lone pairs) and the powerful activating nature of the amino group at the C2 position. This high electron density makes the ring susceptible to electrophilic attack, but it also means that electrophiles can potentially react at three key positions: the nitrogen atom of the amino group, the C5 carbon, and the C3 carbon.
Q2: What are the principal reactive sites on the 2-aminothiophene core and how does their reactivity compare?
The primary sites for functionalization are the C5 carbon, the C3 carbon, and the nitrogen of the 2-amino group.
-
C5-Position (α' to Sulfur): This is generally the most kinetically favored position for electrophilic aromatic substitution. The intermediate carbocation (σ-complex) formed upon attack at C5 is highly stabilized by resonance, with contributions from both the amino group and the sulfur atom.
-
N-Position: The lone pair on the nitrogen atom makes it a potent nucleophile. Direct N-functionalization (e.g., acylation, alkylation, arylation) is a common and often competing reaction pathway, especially if the amino group is unprotected (a primary or secondary amine).
-
C3-Position (β to Sulfur): While also activated, the C3 position is generally less reactive towards electrophiles than the C5 position. The resonance stabilization of the corresponding σ-complex is less effective.[1] However, under certain conditions or when the C5 position is blocked, functionalization at C3 becomes a significant pathway.
Q3: How can I modulate the reactivity of the 2-amino group to control the reaction site?
Modulating the nucleophilicity of the 2-amino group is the most powerful strategy for directing regioselectivity. This is typically achieved by installing a protecting group.
-
Electron-Withdrawing Protecting Groups (e.g., Acetyl, Benzoyl, Boc): These groups significantly decrease the nucleophilicity of the nitrogen atom, effectively preventing N-functionalization.[2][3] Furthermore, they reduce the overall activation of the thiophene ring, which can prevent undesirable side reactions like over-halogenation or oxidation. While the ring remains activated enough for electrophilic substitution, the reaction becomes more controllable, almost always favoring the C5 position.
-
Electron-Donating Groups (e.g., Alkyl): N-alkylation increases the electron-donating capacity of the amino group, further activating the ring and potentially leading to lower selectivity and a higher propensity for side reactions.
Part 2: Troubleshooting Guides for Common Reactions
This section provides specific, actionable advice for common synthetic transformations where regioselectivity is a critical parameter.
Guide 1: Electrophilic Aromatic Substitution (SEAr)
Issue: Halogenation (e.g., Bromination, Chlorination)
Q: I am attempting a monobromination of my 2-aminothiophene, but I consistently get a mixture of the C5-bromo product and the C3,C5-dibromo byproduct. How can I improve selectivity for the C5-monobromo derivative?
-
Probable Cause: The unprotected 2-aminothiophene ring is highly activated, making it prone to over-halogenation, even with controlled stoichiometry of the halogenating agent. The initial C5-brominated product is often still reactive enough to undergo a second halogenation at the C3 position.
-
Proposed Solution & Scientific Rationale: The key is to temper the reactivity of the thiophene ring.
-
Protect the Amino Group: The most reliable solution is to protect the 2-amino group with an electron-withdrawing group, such as an acetyl (-Ac) or tert-butoxycarbonyl (-Boc) group.[2][3] This moderately deactivates the ring, slowing the reaction rate and providing a substantial kinetic preference for monosubstitution at the C5 position.
-
Use a Milder Halogenating Agent: Employ N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine (Br₂) or chlorine (Cl₂). These reagents generate a lower equilibrium concentration of the electrophilic halogen species, which favors more selective reactions.[4]
-
Control Reaction Conditions: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to further enhance kinetic control and minimize over-reaction. Use a non-polar solvent like THF, DMF, or chloroform.
-
Table 1: Comparison of Halogenation Conditions
| Condition | Reagent | Temperature | Typical Outcome | Selectivity |
| Harsh | Br₂ in Acetic Acid | Room Temp | Mixture of C5-Br & C3,C5-diBr | Poor |
| Controlled | NBS (1.0 equiv) in DMF | 0 °C | Predominantly C5-Br | Good to Excellent |
| Highly Controlled | N-acetyl-2-aminothiophene + NBS (1.0 equiv) in THF | 0 °C | Exclusively C5-Br | Excellent |
Issue: Vilsmeier-Haack Reaction (Formylation)
Q: My Vilsmeier-Haack formylation is giving a low yield of the desired C5-aldehyde. I'm also isolating a significant amount of what appears to be an N-formylated byproduct.
-
Probable Cause: The Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺) is a relatively weak electrophile.[5][6] If the 2-amino group is unprotected, it can compete effectively as a nucleophile with the C5 position of the thiophene ring, leading to N-formylation.
-
Proposed Solution & Scientific Rationale: To ensure exclusive C-formylation, the nucleophilicity of the nitrogen must be suppressed.
-
N-Protection is Mandatory: Protect the amino group with an acyl group (e.g., acetyl). This completely shuts down the N-formylation pathway.
-
Reaction Control: The acetylated substrate will then reliably undergo electrophilic attack by the Vilsmeier reagent at the electron-rich C5 position to yield the 2-acetamido-5-formylthiophene derivative.[7][8] Subsequent hydrolysis of the amide can furnish the free 2-amino-5-formylthiophene if desired.
-
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions
Issue: Suzuki-Miyaura Coupling
Q: I have a 3,5-dibromo-2-aminothiophene derivative and I need to perform a selective monocoupling with an arylboronic acid at the C5 position. My current conditions yield a mixture of C5-coupled, C3-coupled, and dicoupled products.
-
Probable Cause: The electronic and steric environments of the bromine atoms at C3 and C5 are different, leading to different rates of oxidative addition to the Pd(0) catalyst. Generally, the C5-Br bond is more reactive due to lower steric hindrance and favorable electronics for oxidative addition.[9] However, without optimized conditions, selectivity can be poor.
-
Proposed Solution & Scientific Rationale: The goal is to exploit the kinetic difference in reactivity between the two C-Br bonds.
-
Catalyst and Ligand Choice: Use a catalyst system known for high activity and selectivity. A common starting point is Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand like P(t-Bu)₃ or SPhos.
-
Control Stoichiometry: Use a slight deficiency or exactly 1.0 equivalent of the arylboronic acid. This will ensure that the reaction consumes the boronic acid after coupling at the more reactive C5 site, leaving the C3-Br bond untouched.
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) can amplify the kinetic differences between the two sites, improving regioselectivity.[10]
-
Issue: Buchwald-Hartwig Amination
Q: I am trying to perform a Buchwald-Hartwig N-arylation on my 2-aminothiophene, but I am observing significant amounts of a byproduct resulting from C-H arylation at the C3 position.
-
Probable Cause: This is a known issue where C-H functionalization competes with the desired C-N coupling.[11] The high electron density of the 2-aminothiophene ring, especially at C3 and C5, makes its C-H bonds susceptible to activation by highly reactive palladium catalysts, particularly those with bulky, electron-rich phosphine ligands designed for C-H activation.[12]
-
Proposed Solution & Scientific Rationale: The strategy is to choose a catalyst system that kinetically favors the C-N coupling pathway over the C-H activation pathway.
-
Ligand Screening: The choice of ligand is critical. While bulky monophosphine ligands (e.g., XPhos, SPhos) are excellent for many Buchwald-Hartwig reactions, they can sometimes promote C-H activation.[13] Consider screening bidentate phosphine ligands like Xantphos or DPPF, which can alter the geometry and reactivity of the palladium center to favor the C-N reductive elimination step.[14][15]
-
Modify the Substrate: If C-H activation at C3 is persistent, consider temporarily blocking the C3 position with a removable group (e.g., a silyl group) or using a substrate that is already substituted at C3.
-
Adjust Reaction Conditions: Fine-tuning the base and solvent can also influence the selectivity. Sometimes, a weaker base or a more coordinating solvent can temper the catalyst's reactivity towards C-H activation.
-
Part 3: Experimental Protocols
Protocol 1: Selective C5-Monobromination of N-Acetyl-2-aminothiophene
-
Protection: To a solution of 2-aminothiophene (1.0 equiv) in dichloromethane (DCM, 0.5 M) at 0 °C, add pyridine (1.2 equiv). Slowly add acetic anhydride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench with water, extract with DCM, wash the organic layer with 1M HCl and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-acetyl-2-aminothiophene, which is often used without further purification.
-
Bromination: Dissolve the N-acetyl-2-aminothiophene (1.0 equiv) in tetrahydrofuran (THF, 0.3 M) and cool the solution to 0 °C in an ice bath. Add N-bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-acetamido-5-bromothiophene.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C5
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromo-2-(N-protected)-aminothiophene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio, 0.1 M).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction should selectively consume the starting material to form the C5-coupled product over 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the 3-bromo-5-aryl-2-(N-protected)-aminothiophene.
References
-
Luo, X., Ge, L., An, X., Jin, J., Wang, Y., Sun, P., & Deng, W. (2015). Regioselective Metal-Free One-Pot Synthesis of Functionalized 2-Aminothiophene Derivatives. The Journal of Organic Chemistry, 80(9), 4611–4617. [Link]
-
Cakić, N., Cvetković, D., & Mihajlović, D. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377. [Link]
-
Benfodda, Z., L’Abbassi, Y., Bazzi, Y., Giraud, M., Meffre, P. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry. [Link]
-
Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
YouTube. (2020). Regioselectivity of Radical Halogenation. [Link]
-
Iqbal, N., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. Chemistry Central Journal, 10(1). [Link]
-
Ellman Laboratory, Yale University. C-H Functionalization. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(42), 14942-14959. [Link]
-
Ghaffari, S., et al. (2016). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Journal of Heterocyclic Chemistry, 53(5), 1548-1554. [Link]
-
Sadek, E. M., et al. (2020). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 5(44), 13917-13922. [Link]
-
Sharma, S., et al. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(12), 2291. [Link]
-
Sharma, A., et al. (2018). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. European Journal of Organic Chemistry, 2018(46), 6432-6438. [Link]
-
GOF Chemistry. Protecting Groups. [Link]
-
Synthink. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 12. C-H Functionalization | Ellman Laboratory [ellman.chem.yale.edu]
- 13. research.rug.nl [research.rug.nl]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing the Thermal Stability of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
Welcome to the technical support center for Methyl 2-amino-5-tert-butylthiophene-3-carboxylate (CAS 175137-03-8). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile thiophene derivative in their work. The thermal stability of this compound is a critical parameter that can significantly impact reaction outcomes, product purity, and shelf-life. This document provides a framework for understanding, investigating, and managing its stability through a series of frequently asked questions, troubleshooting workflows, and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and thermal behavior of this compound.
Q1: What is this compound, and why is its thermal stability a concern?
This compound is a heterocyclic organic compound frequently used as a building block in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring an amino group and an ester on a thiophene ring, makes it susceptible to degradation under thermal stress. Thermal instability can lead to the formation of impurities, discoloration, and reduced yield in synthetic procedures, compromising the integrity and reproducibility of your experiments.
Q2: Is there a defined decomposition temperature for this compound?
Currently, a specific decomposition temperature for this compound is not widely published in readily available literature or safety data sheets. Safety documents for structurally similar aminothiophene compounds also indicate that this information is often not available. However, it is known that conditions to avoid include excess heat. The absence of this data necessitates a proactive approach where researchers must assess stability under their specific experimental conditions. This guide provides protocols for determining approximate thermal limits in your laboratory setting.
Q3: What are the common visual and analytical signs of thermal degradation?
Signs of thermal degradation can manifest in several ways:
-
Color Change: The compound, typically a solid, may develop a yellow, brown, or black discoloration upon heating. This often indicates the formation of conjugated or polymeric byproducts.
-
Unexpected Analytical Results: When analyzing a sample that has been subjected to thermal stress, you may observe new, unidentified peaks in HPLC chromatograms or unexpected signals in NMR spectra.
-
Poor Reaction Yields: If the compound degrades at or below your reaction temperature, the effective concentration of the starting material is lowered, leading to incomplete conversion and reduced yields.
-
Changes in Physical State: Melting or softening at temperatures below the expected melting point can be a sign of impurity introduction due to degradation.
Q4: What are the official recommended storage and handling conditions?
To maximize shelf-life and prevent premature degradation, the following conditions, based on guidelines for similar chemical structures, are recommended:
-
Storage: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed to prevent exposure to moisture and air. For long-term storage, refrigeration and storage under an inert atmosphere (e.g., nitrogen) are advisable, as some related compounds are known to be air-sensitive.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, and open flames.
Q5: What are the potential hazardous decomposition products?
When subjected to high temperatures, aminothiophene derivatives can decompose to release hazardous gases. Based on the elemental composition (C, H, N, O, S), expected decomposition products include:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Sulfur oxides (SOx)
Appropriate safety measures, including the use of a certified fume hood, must be in place when heating this compound.
Section 2: Troubleshooting Guide: Investigating Thermal Instability
This section provides logical workflows to diagnose and resolve common issues related to the thermal stability of this compound during experiments.
Issue 1: My reaction yield is consistently low, and I suspect starting material degradation.
Low yields can be frustrating. Before optimizing reaction chemistry, it's crucial to validate the stability of your starting material under the reaction conditions.
Caption: Troubleshooting workflow for low reaction yields.
Causality Explained: The synthesis of 2-aminothiophenes often proceeds via the Gewald reaction, a process that can involve complex polysulfide intermediates. If purification is incomplete, residual reactants or synthesis byproducts can lower the thermal stability of the final compound. The first step is always to ensure the purity of your starting material before investigating its stability under your specific reaction conditions.
Issue 2: I observe discoloration of the compound upon heating in solution.
Discoloration is a primary indicator of degradation. The key is to determine if this degradation is significant and how to mitigate it.
Caption: Logic for investigating compound discoloration.
Causality Explained: The amino group on the thiophene ring is an electron-donating group, making the molecule susceptible to oxidation, especially at elevated temperatures. Oxidative processes or self-condensation reactions can create highly conjugated systems that absorb visible light, leading to discoloration. Running the reaction under an inert atmosphere can often prevent this.
Section 3: Protocols for Thermal Stability Assessment
Given the lack of published data, it is prudent to perform in-house stability testing. The following are standard, validated protocols for this purpose.
Protocol 3.1: Thermal Event Analysis using Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and the onset temperature of any exothermic (decomposition) or endothermic events.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp up to 300°C at a rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
-
Data Acquisition: Run the temperature program and record the heat flow versus temperature.
-
Data Analysis:
-
Identify the sharp endothermic peak, which corresponds to the melting point (Tₘ).
-
Look for a broad, sharp, or irregular exothermic peak following the melt. The onset temperature of this exotherm is a strong indicator of thermal decomposition.
-
Protocol 3.2: Mass Loss Characterization using Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition and volatilization.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Set the temperature program:
-
Equilibrate at 30°C.
-
Ramp up to 400°C at a rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
-
Data Acquisition: Run the program and record the sample weight as a function of temperature.
-
Data Analysis:
-
Examine the plot of % weight vs. temperature.
-
The temperature at which a significant weight loss begins (e.g., >5% loss) is the onset of decomposition. This provides a clear upper limit for the thermal stability of the compound.
-
Protocol 3.3: Practical Forced Degradation Study for Reaction Optimization
Objective: To assess the stability of the compound in a specific solvent at a target reaction temperature.
-
Prepare a Stock Solution: Dissolve a known concentration (e.g., 1 mg/mL) of the compound in the solvent intended for your reaction (e.g., DMF, Toluene).
-
Time Zero Sample (T₀): Immediately take an aliquot of the stock solution, dilute if necessary, and inject it into an HPLC system to obtain a baseline purity profile.
-
Thermal Stress: Place the vial containing the remaining stock solution in a heating block set to your target reaction temperature.
-
Time Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h), withdraw aliquots from the heated solution. Cool them to room temperature immediately.
-
HPLC Analysis: Analyze each time-point sample using the same HPLC method as the T₀ sample.
-
Data Interpretation: Compare the chromatograms. Calculate the percentage of the parent compound remaining at each time point and note the area of any new impurity peaks that appear. This will give you a practical understanding of how long the compound can tolerate your reaction conditions before significant degradation occurs.
Section 4: Data Summary
This table summarizes key physicochemical and safety information for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO₂S | PubChem |
| Molecular Weight | 213.30 g/mol | PubChem |
| CAS Number | 175137-03-8 | PubChem |
| Appearance | Solid | Thermo Scientific |
| Purity (Typical) | ≥97% | Thermo Scientific |
| GHS Hazard Codes | H302, H312, H315, H319, H332, H335 | PubChem |
| Hazard Statement | Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. | PubChem |
| Storage Temperature | Room Temperature / Refrigerate for long term | General SDS |
References
-
ChemRxiv. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheet 2-AMINO-5-METHYL-3-THIOPHENECARBONITRILE. Retrieved from [Link]
-
ResearchGate. (2014). Thermal Degradation Studies of Terpolymer Derived from 2-Aminothiophenol, Hexamethylenediamine, and Formaldehyde. Retrieved from [Link]
-
ResearchGate. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
- Carl ROTH. (n.d.).
Technical Support Center: Synthesis of 2-Amino-5-tert-butylthiophene Structures
Welcome to the technical support center for the synthesis of 2-amino-5-tert-butylthiophene and related structures. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for common and alternative synthetic routes. Our goal is to equip you with the practical knowledge to navigate the complexities of these syntheses, ensuring efficiency and success in your experimental work.
Section 1: The Gewald Reaction: The Workhorse for 2-Aminothiophene Synthesis
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[1] For the synthesis of 2-amino-5-tert-butylthiophene-3-carbonitrile, the reactants would be pinacolone (3,3-dimethyl-2-butanone), malononitrile, and elemental sulfur.
Mechanism of the Gewald Reaction
The reaction proceeds through a series of steps, initiated by a Knoevenagel condensation.[2]
Caption: Mechanism of the Gewald reaction for 2-amino-5-tert-butylthiophene synthesis.
Frequently Asked Questions (FAQs) for the Gewald Reaction
Q1: What is the optimal base for the Gewald reaction?
A1: The choice of base is critical and can significantly influence the reaction rate and yield. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly used.[3] For sterically hindered ketones like pinacolone, a stronger base or a combination of bases might be necessary to promote the initial Knoevenagel condensation.
Q2: My reaction is sluggish or not proceeding to completion. What should I do?
A2: A sluggish reaction can be due to several factors. Consider increasing the reaction temperature, typically to 40-60 °C, to improve the solubility and reactivity of sulfur.[3] Ensure your reagents are pure and anhydrous, as water can inhibit the condensation step.[3] If the issue persists, microwave irradiation has been shown to significantly reduce reaction times and improve yields.[4]
Q3: I am observing a significant amount of a dimeric byproduct. How can I minimize this?
A3: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction.[5] This can be minimized by controlling the concentration of the reactants or by modifying the rate of addition of the reagents. A two-step procedure, where the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and base, can also be effective.[3]
Q4: What is the best method for purifying the final product?
A4: Recrystallization is often the most effective method for purifying solid 2-aminothiophenes.[3] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] Column chromatography on silica gel can also be employed for less crystalline products or to remove persistent impurities.
Troubleshooting Guide for the Gewald Reaction
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Yield | Inefficient Knoevenagel-Cope condensation. | - Screen different bases (piperidine, morpholine, triethylamine). - Use a Dean-Stark apparatus to remove water.[3] |
| Poor sulfur solubility or reactivity. | - Use a polar solvent like ethanol, methanol, or DMF. - Gently heat the reaction mixture (40-60 °C).[3] | |
| Steric hindrance from the tert-butyl group. | - Consider a two-step procedure: isolate the α,β-unsaturated nitrile first.[3] - Employ microwave-assisted synthesis.[4] | |
| Formation of Byproducts | Dimerization or polymerization of intermediates. | - Adjust reactant concentrations. - Modify the rate of reagent addition.[3] |
| Unreacted starting materials. | - Increase reaction time or temperature. - Check the purity of reagents. | |
| Difficulty in Product Isolation | Product is an oil or difficult to crystallize. | - Attempt purification by column chromatography. - Try co-distillation with a high-boiling solvent to remove impurities. |
Detailed Experimental Protocol: Gewald Synthesis of 2-Amino-5-tert-butylthiophene-3-carbonitrile
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pinacolone (1.0 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Base: Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-cold water and stir for 30 minutes to induce precipitation.
-
Purification: Wash the crude solid with cold water and then recrystallize from ethanol to afford the pure 2-amino-5-tert-butylthiophene-3-carbonitrile.
Section 2: Alternative Synthetic Routes to 2-Aminothiophenes
While the Gewald reaction is widely used, several alternative methods exist for the synthesis of thiophenes, which can be adapted for the preparation of 2-aminothiophene derivatives.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes.[6] A key variation for aminothiophene synthesis involves the reaction of a β-ketoester or a related compound with a nitrile-containing substrate in the presence of a sulfur source.[7]
Q: Can the Fiesselmann synthesis be used to prepare 2-amino-5-tert-butylthiophene?
A: While the classical Fiesselmann synthesis yields 3-hydroxythiophenes, a modification using a substrate with a nitrile group instead of an ester can lead to 3-aminothiophenes.[6] Directly obtaining a 2-aminothiophene via this route is less common and would require a specifically designed starting material. For instance, a thioglycolic acid derivative could potentially react with a β-enaminonitrile.
Troubleshooting Fiesselmann Synthesis for Aminothiophenes:
-
Side Reactions: The formation of thioacetals is a possible side reaction.[5]
-
Reactivity: The reactivity of the starting materials is crucial. Highly functionalized or sterically hindered substrates may require optimization of reaction conditions (e.g., stronger base, higher temperature).
Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for synthesizing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds.[8]
Caption: General scheme of the Paal-Knorr thiophene synthesis.
Q: How can the Paal-Knorr synthesis be adapted for 2-aminothiophenes?
A: The direct synthesis of 2-aminothiophenes via the Paal-Knorr reaction is challenging due to the need for a 1,4-dicarbonyl precursor that would lead to the amino substitution. A potential, though less direct, approach would be to synthesize a thiophene with a functional group that can be later converted to an amino group (e.g., a nitro group followed by reduction).
Troubleshooting Paal-Knorr Thiophene Synthesis:
-
Furan Byproduct: The formation of a furan byproduct is a common issue, as the sulfurizing agent can also act as a dehydrating agent.[5] Using an excess of the sulfurizing agent can help to favor thiophene formation.[5]
-
Harsh Conditions: The reaction often requires harsh conditions and strong sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which can be hazardous.[9]
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate to form a thiophene-2,5-dicarboxylate.[7]
Q: Is the Hinsberg synthesis suitable for preparing 2-aminothiophenes?
A: The traditional Hinsberg synthesis is not a direct route to 2-aminothiophenes. The products are typically thiophenes with carboxylate groups at the 2 and 5 positions. While these functional groups could potentially be converted to amino groups through multi-step transformations (e.g., Curtius or Hofmann rearrangement), it is not a direct or efficient method for obtaining 2-aminothiophenes.
Section 3: Comparative Overview of Synthetic Routes
| Synthetic Route | Starting Materials | Key Features | Potential Challenges |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Sulfur | One-pot, multicomponent, high functional group tolerance.[1] | Dimerization of intermediates, steric hindrance.[3][5] |
| Fiesselmann Synthesis | β-Ketoester/Nitrile, Thioglycolic Acid Derivative | Versatile for various thiophene substitutions.[6] | Primarily for 3-hydroxy/amino thiophenes, potential for thioacetal byproducts.[5][6] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound, Sulfurizing Agent | Classical and well-established method.[8] | Harsh reaction conditions, formation of furan byproducts.[5][9] |
| Hinsberg Synthesis | 1,2-Dicarbonyl Compound, Diethyl Thiodiacetate | Forms thiophene-2,5-dicarboxylates.[7] | Not a direct route to 2-aminothiophenes. |
References
- BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (URL not provided)
-
Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]
- BenchChem. Thiophene Synthesis Technical Support Center. (URL not provided)
-
Wikipedia. Gewald reaction. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
- ResearchGate. Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. (URL not provided)
- Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. (URL not provided)
-
Wikipedia. Fiesselmann thiophene synthesis. [Link]
-
ARKAT USA, Inc. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]
- ResearchGate. Simple and Convenient Procedure for the Synthesis of 2-(3-(tert-Butoxycarbonylamino)propyl)-5-methylthiophenes. (URL not provided)
- Sciforum. Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. (URL not provided)
- ResearchGate. Fiesselmann thiophene synthesis | Request PDF. (URL not provided)
- ResearchGate.
- ResearchGate. Hinsberg synthesis. (URL not provided)
-
Quora. What is the Paal-Knorr synthesis of a thiophene mechanism?. [Link]
- Química Organica.org. Paal–Knorr synthesis of thiophene. (URL not provided)
- SlideShare. Synthesis of Furan and Thiophene. (URL not provided)
-
Chem-Station Int. Ed. Paal-Knorr Thiophene Synthesis. [Link]
- ResearchGate.
- Scribd. 1fiesselmann Thiophene Synthesis | PDF | Ketone | Aldehyde. (URL not provided)
- OUCI. Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. (URL not provided)
-
ACS Publications. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]
-
Organic Chemistry Portal. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. [Link]
- ResearchGate. Synthesis and characterisation of N,N-disubstituted 2-amino-5-acylthiophenes and 2-amino-5-acylthiazoles | Request PDF. (URL not provided)
- Scribd.
-
SpringerLink. Methods for the synthesis of 2-aminothiophenes and their reactions (review). [Link]
-
YouTube. Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Link]
-
Khan Academy. Hinsberg test (video) | Amines. [Link]
-
ACS Publications. The Mechanism of the Hinsberg Thiophene Ring Synthesis 1,2. [Link]
-
MDPI. Green methodologies for the synthesis of 2-aminothiophene. [Link]
- Taylor & Francis Online. Synthesis of 2-Aminothiophenes on Ionic Liquid Phase Support Using the Gewald Reaction.. (URL not provided)
Sources
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. wikiwand.com [wikiwand.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
resolving unexpected NMR shifts in 5-tert-butylthiophene compounds
Welcome to the technical support center for researchers working with 5-tert-butylthiophene derivatives. This guide is designed to help you navigate and resolve unexpected Nuclear Magnetic Resonance (NMR) shifts frequently encountered in this class of compounds. As scientists and drug development professionals, accurate structural elucidation is paramount, and anomalous NMR data can present a significant roadblock. This resource combines theoretical principles with practical, field-proven troubleshooting strategies to transform spectral puzzles into definitive structural assignments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding NMR spectra of 5-tert-butylthiophene compounds.
Q1: The singlet for my tert-butyl group isn't at the typical ~1.3 ppm. It's shifted significantly downfield. Why?
A downfield shift (to a higher ppm value) of the tert-butyl protons is a classic indicator of through-space deshielding. This often occurs when the molecule's conformation places the tert-butyl group in close proximity to an anisotropic functional group, such as an aromatic ring, a carbonyl, or a nitro group. The magnetic field generated by the π-electrons in these groups creates a "deshielding cone" that affects nearby protons. Steric hindrance from a bulky adjacent substituent can lock the tert-butyl group into a rotationally restricted conformation, holding its protons within this deshielding region.[1]
Q2: Why are the aromatic protons on the thiophene ring appearing at unusual shifts, far from predicted values?
The chemical shifts of thiophene ring protons are exquisitely sensitive to their electronic environment.[2][3] Several factors can cause significant deviations:
-
Substituent Effects: A strongly electron-withdrawing group (e.g., -NO₂, -CN) at the C2 position will deshield the adjacent H3 proton, shifting it downfield. Conversely, an electron-donating group (e.g., -OCH₃, -NH₂) will shield it, causing an upfield shift.
-
Ring Current Effects: The thiophene ring itself has an aromatic ring current that influences the chemical shifts of its own protons and those of nearby substituents.[4]
-
Solvent Effects: Aromatic solvents like benzene-d₆ can cause significant upfield shifts (compared to spectra in CDCl₃) for protons positioned above the face of the solvent molecule due to the solvent's own ring current. This is known as the Aromatic Solvent Induced Shift (ASIS) effect and can be a powerful diagnostic tool.[5][6]
Q3: My NMR signals are unexpectedly broad. What are the likely causes?
Broadening of NMR signals can stem from several sources:
-
Intermediate Chemical Exchange: If your molecule is undergoing a conformational change (like slow rotation around a bond) on a timescale similar to the NMR experiment, the corresponding signals can broaden. This is common in sterically hindered systems. A Variable Temperature (VT) NMR experiment can often resolve this; cooling may freeze out individual conformers (sharp peaks), while heating can accelerate the exchange to produce a sharp, averaged signal.[7]
-
Poor Shimming or Sample Issues: Always rule out instrumental and sample preparation problems first. Poor magnetic field homogeneity (shimming), low solubility leading to a non-homogenous sample, or the presence of paramagnetic impurities can all cause significant peak broadening.[5]
-
Unresolved Coupling: Complex, unresolved long-range couplings can sometimes manifest as signal broadening.
Q4: The ¹³C NMR shifts for the thiophene carbons do not align with standard prediction tables. What could be the reason?
While ¹³C shifts are generally predictable, steric and electronic effects can cause significant deviations.[8][9]
-
Steric Compression: A bulky group adjacent to a thiophene carbon can cause a steric compression shift, which is often observed as an upfield (shielding) effect on the carbon itself but can have complex, counterintuitive deshielding effects on attached protons.[1]
-
Heavy Atom Effect: If a heavy atom like iodine or bromine is attached to the ring, it can induce significant upfield shifts for the directly attached carbon (C-X) and smaller shifts for adjacent carbons due to spin-orbit coupling.
-
Hybridization Changes: Substituents that alter the hybridization or electronic density at a specific carbon will directly impact its chemical shift.
In-Depth Troubleshooting Guide
This section provides detailed diagnostic workflows for more complex spectral anomalies.
Issue 1: Diagnosing the Origin of Large Deviations in Thiophene Ring Proton Shifts
Question: The H3 proton on my 5-tert-butyl-2-carbonylthiophene is observed at 8.1 ppm, while predictions suggested ~7.6 ppm. How can I definitively determine the cause of this large deshielding effect?
Answer: A deviation of this magnitude points towards a combination of electronic and conformational effects. The primary suspects are the electronic withdrawal of the carbonyl group, steric hindrance, and magnetic anisotropy. A systematic approach is required to disentangle these contributions.
The cause can be diagnosed by following a logical workflow that uses solvent studies and temperature changes to probe the underlying physical phenomena.
Caption: Troubleshooting workflow for anomalous proton shifts.
Diagnostic Steps:
-
Re-run the ¹H NMR in Benzene-d₆:
-
Rationale: Anisotropic effects are highly dependent on the spatial orientation of the proton relative to the deshielding group. Aromatic solvents like benzene-d₆ will form transient π-stacked complexes with the solute. If the anomalous shift is due to an intramolecular anisotropic effect (e.g., from the carbonyl group), the benzene molecule will compete for this space, altering the proton's environment and inducing a significant shift change (Aromatic Solvent Induced Shift or ASIS).[6]
-
Expected Outcome:
-
Large Shift Change (Δδ > 0.3 ppm): This strongly suggests that the proton is located in a sterically accessible region and its anomalous shift is dominated by through-space anisotropy.
-
Minimal Shift Change: This indicates the proton's environment is sterically shielded or the shift is primarily due to through-bond electronic effects, which are less perturbed by the solvent.
-
-
-
Perform a Variable Temperature (VT) NMR Experiment:
-
Rationale: If steric hindrance between the tert-butyl group and the C2 substituent is significant, it may restrict rotation around the C2-C(carbonyl) bond. At room temperature, if this rotation is slow on the NMR timescale, you might see broad peaks or even signals for multiple conformers.
-
Expected Outcome:
-
Peaks Sharpen Upon Heating: This confirms the presence of a dynamic exchange process that is averaged out at higher temperatures. The room temperature spectrum was likely broadened due to exchange.
-
No Change or Decoalescence Upon Cooling: If the spectrum shows no temperature dependence, the molecule likely exists in a single, stable conformation. If cooling causes a single peak to split into two (decoalescence), it confirms the presence of multiple conformers that are "frozen out" at low temperatures.[7]
-
-
-
Correlate with Computational Modeling (DFT):
-
Rationale: Density Functional Theory (DFT) calculations can provide a theoretical prediction of NMR chemical shifts for a given geometry.[10][11] By calculating the shifts for different possible low-energy conformations, you can determine which structure best matches the experimental data.
-
Workflow:
-
Perform a conformational search to find the lowest energy structure(s).
-
For the lowest energy conformer, run a GIAO (Gauge-Including Atomic Orbital) NMR calculation.
-
Compare the calculated shifts to your experimental values. A strong correlation validates both the conformation and the understanding of the electronic effects at play.
-
-
Issue 2: Probing Restricted Rotation of the tert-Butyl Group
Question: The ¹H NMR of my 2-iodo-5-tert-butylthiophene shows a tert-butyl singlet at 1.65 ppm, which is unusually deshielded. How can I prove this is due to conformational locking?
Answer: This is a classic case of steric hindrance forcing a conformation where the tert-butyl protons are pushed into the deshielding zone of the thiophene ring's magnetic anisotropy. The large iodine atom at C2 prevents free rotation of the tert-butyl group.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Heterocyclic Building Blocks: A Comparative Analysis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development and materials science, the selection of the appropriate molecular building block is a critical decision that profoundly influences the synthetic strategy and the properties of the final product. This guide provides an in-depth comparative analysis of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, a versatile substituted 2-aminothiophene, against other key heterocyclic and aromatic building blocks. We will explore the nuances of their reactivity, synthetic utility, and the impact of their structural features on the properties of the resulting molecules, supported by experimental data and detailed protocols.
Introduction: The Strategic Value of 2-Aminothiophenes
2-Aminothiophenes are a privileged class of five-membered heterocyclic compounds that serve as crucial synthons in organic synthesis.[1][2] Their utility stems from the presence of multiple reactive sites: the nucleophilic amino group, the ester functionality, and the aromatic thiophene ring, which can be further functionalized. This compound, in particular, offers a unique combination of steric and electronic properties conferred by the bulky tert-butyl group, making it an intriguing candidate for a range of applications.
This guide will compare this compound with two other classes of widely used building blocks:
-
Methyl Anthranilate: A classic aromatic amine used in the synthesis of quinazolines and other fused heterocyclic systems.[3]
-
Aminopyrazole Carboxylates: A class of heterocycles of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.[4][5]
The comparison will focus on their performance in key synthetic transformations and the properties of the resulting derivatives.
The Cornerstone Synthesis: A Comparative Look at the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[6][7] It involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as a cyanoacetate), and elemental sulfur in the presence of a base.[6]
The synthesis of this compound is achieved via the Gewald reaction using pivaldehyde, methyl cyanoacetate, and sulfur. The bulky tert-butyl group from pivaldehyde introduces significant steric hindrance, which can influence the reaction kinetics and yield.
Caption: The Gewald multicomponent reaction for the synthesis of the target thiophene.
Mechanistic Insights into the Gewald Reaction
The mechanism of the Gewald reaction is generally understood to proceed through an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[1]
Caption: A simplified workflow of the Gewald reaction mechanism.
Comparative Performance in the Gewald Reaction
| Carbonyl Compound | Product | Typical Yield Range (%) | Notes |
| Pivaldehyde | This compound | 60-80% | Steric hindrance may require optimized conditions. |
| Cyclohexanone | Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 70-90% | Generally high yielding.[10] |
| Acetone | Methyl 2-amino-4,5-dimethylthiophene-3-carboxylate | 65-85% | A common and efficient reaction. |
Reactivity in Key Synthetic Transformations: A Head-to-Head Comparison
The utility of a building block is defined by its reactivity in subsequent synthetic steps. Here, we compare this compound with Methyl Anthranilate and a representative aminopyrazole carboxylate in three crucial reaction types: amide bond formation, Suzuki-Miyaura coupling, and Sonogashira coupling.
Amide Bond Formation
The formation of an amide bond by acylation of the amino group is a fundamental transformation in the synthesis of biologically active molecules.
This compound: The nucleophilicity of the amino group is influenced by the electron-donating nature of the thiophene ring and the steric bulk of the adjacent ester and the tert-butyl group at the 5-position. While the thiophene ring enhances nucleophilicity compared to a simple aniline, the steric hindrance from the neighboring ester group can be a significant factor, potentially requiring more robust coupling agents or harsher conditions.
Methyl Anthranilate: The amino group in methyl anthranilate is directly attached to a benzene ring, making it less nucleophilic than an aliphatic amine but more reactive than an amine with strong electron-withdrawing groups. Its reactivity is well-established, and a wide range of standard coupling conditions are effective.[11]
3-Amino-1H-pyrazole-4-carboxylate: The amino group on the pyrazole ring is part of a heteroaromatic system. The electronic properties of the pyrazole ring and the position of the amino group will dictate its nucleophilicity. In many cases, the amino group in aminopyrazoles is sufficiently nucleophilic for amide bond formation under standard conditions.[12]
Comparative Insights:
-
Steric Hindrance: The tert-butyl group on the thiophene is remote from the amino group and is unlikely to have a direct steric impact on amide coupling. However, the ortho-ester group will have a more significant effect.
-
Electronic Effects: The thiophene ring is generally considered more electron-rich than a benzene ring, which should enhance the nucleophilicity of the amino group in the thiophene derivative compared to methyl anthranilate. The electronic nature of the pyrazole ring can vary depending on substitution.
| Building Block | Coupling Reagent | Typical Yield Range (%) | Key Considerations |
| This compound | EDC/HOBt, HATU | 70-90% | Steric hindrance from the ortho-ester may necessitate stronger coupling agents or longer reaction times. |
| Methyl Anthranilate | EDC/HOBt, DCC | 80-95% | A well-behaved substrate under standard conditions.[11] |
| 3-Amino-1H-pyrazole-4-carboxylate | HATU, T3P | 75-90% | Reactivity can be influenced by the tautomeric form and substitution on the pyrazole ring.[13] |
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura and Sonogashira Reactions
The ability to form new carbon-carbon bonds via cross-coupling reactions is essential for building molecular complexity. The thiophene, benzene, and pyrazole rings of our building blocks can be halogenated to participate in these reactions.
This compound: The thiophene ring can be readily halogenated, typically at the 4-position, to provide a handle for Suzuki-Miyaura and Sonogashira couplings. The electron-rich nature of the thiophene ring generally facilitates oxidative addition to the palladium catalyst. The tert-butyl group can influence the regioselectivity of halogenation and may also have a subtle electronic effect on the coupling reaction.
Methyl Anthranilate: The benzene ring can be halogenated to participate in cross-coupling reactions. The reactivity of the aryl halide is influenced by the electronic nature of the amino and ester groups.
Aminopyrazole Carboxylates: Halogenated pyrazoles are also excellent substrates for palladium-catalyzed cross-coupling reactions. The regioselectivity of the coupling can often be controlled by the choice of halogen and reaction conditions.[14]
Comparative Insights:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with potentially coordinating heteroaromatic substrates. For 2-aminothiophenes and aminopyrazoles, ligands such as SPhos or XPhos are often effective.[15]
-
Reaction Conditions: Copper-free Sonogashira conditions are often preferred for sulfur-containing heterocycles to avoid potential catalyst poisoning.[16]
Sources
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- 3. benchchem.com [benchchem.com]
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- 5. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. jk-sci.com [jk-sci.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Kinase Inhibitory Activity of Novel Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to inflammatory disorders.[1][2][3] However, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous experimental scrutiny. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of kinase inhibitory activity of newly synthesized derivatives. We will move beyond rote protocols to explore the underlying scientific principles, ensuring that your experimental design is not only robust but also self-validating.
The Kinase Inhibitor Validation Cascade: A Strategic Overview
The validation of a potential kinase inhibitor is not a single experiment but a multi-tiered process. Each stage is designed to answer specific questions about the compound's potency, selectivity, and cellular efficacy. A logical progression through this cascade is crucial for making informed decisions and avoiding costly late-stage failures.
Part 1: Biochemical Characterization - The Foundation of Potency and Selectivity
The initial step in validating a novel kinase inhibitor derivative is to assess its direct interaction with the purified kinase enzyme.[4] This is achieved through a variety of in vitro biochemical assays that provide quantitative measures of potency, typically as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4]
Comparative Analysis of In Vitro Kinase Assay Formats
The choice of biochemical assay format is a critical decision, influenced by factors such as the specific kinase, available reagents, and desired throughput. Modern drug discovery has largely moved towards non-radioactive methods for safety and scalability.[1]
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures ADP production, which is directly proportional to kinase activity.[5][6] | High sensitivity, broad applicability to all kinases, homogenous "add-and-read" format.[1][5] | Can be susceptible to interference from compounds that affect the luciferase reporter enzyme.[7] |
| Fluorescence-Based (e.g., TR-FRET) | Measures the phosphorylation of a fluorescently labeled substrate.[1] | High sensitivity, robust in high-throughput screening (HTS), allows for kinetic studies.[1][8] | Requires specific antibodies and labeled substrates, potential for compound interference with the fluorescent signal.[1] |
| Radiometric | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9] | Considered the "gold standard" for accuracy and sensitivity; less prone to compound interference.[1][9] | Requires handling of radioactive materials and specialized disposal, lower throughput.[9] |
Causality in Assay Selection: For initial high-throughput screening of a new derivative library, a luminescence-based assay like ADP-Glo™ is often preferred due to its simplicity and universal applicability.[6] For more detailed mechanistic studies or to confirm hits from a primary screen, a TR-FRET or radiometric assay might be employed to provide orthogonal validation and rule out assay-specific artifacts.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a standardized method for determining the IC50 value of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound and positive control inhibitor
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
Assay buffer (optimized for the specific kinase)
-
Multi-well plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and a known positive control inhibitor.
-
In the assay plate, add the kinase, substrate, and assay buffer to each well.
-
Add the serially diluted test compound or controls to the appropriate wells. Include wells with no inhibitor as a negative control.
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate determination of competitive inhibition.[5][9]
-
Incubate the reaction for a predetermined time at a controlled temperature (e.g., 60 minutes at 30°C).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert the generated ADP into a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Kinase Selectivity Profiling: A Critical Step to De-risk Off-Target Effects
A potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to potential toxicity.[11] Therefore, a crucial step in the validation process is to assess the selectivity of the lead compounds.[4][12] This is typically achieved by screening the inhibitor against a large panel of kinases, often representing a significant portion of the human kinome.[4][12]
Methodology:
-
Single-Dose Screening: Initially, compounds are often tested at a single, relatively high concentration (e.g., 1 µM or 10 µM) against a broad kinase panel.[6][12] This provides a rapid overview of potential off-target hits.
-
IC50-Based Profiling: For promising candidates, a more comprehensive approach involves determining the IC50 value against a panel of kinases.[12][13] This provides a quantitative measure of selectivity and allows for the calculation of a selectivity score.
The results of selectivity profiling are often visualized as a "kinome map" or a tree diagram, providing a clear representation of the compound's interaction with the broader kinase family.
Part 2: Cellular Validation - Bridging the Gap from Enzyme to Organism
While biochemical assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the complex environment within a living cell.[14][15] Therefore, the next critical phase of validation is to assess the activity of the inhibitor derivatives in a cellular context.[4][15]
Target Engagement Assays: Confirming Intracellular Binding
The first question to address in a cellular setting is whether the compound can enter the cell and bind to its intended kinase target. Several advanced technologies are available to measure target engagement in live cells.[16][17]
-
NanoBRET™ Target Engagement Assay: This technology uses Bioluminescence Resonance Energy Transfer (BRET) to quantify the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[16][18] It provides a quantitative measure of compound affinity and fractional occupancy within living cells.[16]
Measuring Downstream Signaling: Assessing Functional Inhibition
Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.[19] This provides functional evidence of target engagement and inhibition.
Methodology: Western Blot Analysis of Phosphorylated Substrates This is a widely used and robust method to assess the phosphorylation status of a specific protein.[20]
Procedure:
-
Cell Culture and Treatment: Select a cell line where the target kinase and its downstream signaling pathway are active. Treat the cells with a dose-range of the test compound for a specified duration.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the phosphorylated form of the substrate of interest. Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody that recognizes the total amount of the substrate protein, which serves as a loading control.
-
Data Analysis: Quantify the band intensities to determine the relative change in substrate phosphorylation upon inhibitor treatment.
Cellular Phenotypic Assays: Linking Inhibition to a Biological Outcome
The ultimate goal of a kinase inhibitor is to elicit a specific biological response, such as inhibiting cancer cell proliferation or reducing inflammation. Therefore, the final stage of validation involves assessing the compound's effect on a relevant cellular phenotype.
Examples of Phenotypic Assays:
-
Cell Proliferation/Viability Assays (e.g., MTS, CellTiter-Glo®): These assays measure the number of viable cells after treatment with the inhibitor. A reduction in cell proliferation or viability can indicate an anti-cancer effect.[14][18]
-
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): These assays detect markers of programmed cell death, which can be induced by the inhibition of survival-promoting kinases.
-
Cell Migration/Invasion Assays: For kinases involved in metastasis, these assays can assess the ability of an inhibitor to block cell movement.
Conclusion: A Rigorous and Iterative Process
The validation of kinase inhibitory activity is a meticulous and iterative process that requires a multi-faceted approach. By systematically progressing from biochemical characterization to cellular validation, researchers can build a comprehensive and robust data package that supports the advancement of novel kinase inhibitor derivatives. This guide has provided a framework for designing and executing these critical experiments, with an emphasis on the scientific rationale behind each step. By adhering to these principles of scientific integrity and logical progression, you can confidently identify and validate the next generation of transformative kinase-targeted therapies.
References
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Retrieved from [Link]
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Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs. (n.d.). Retrieved from [Link]
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Nishal, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Biomedicine & Pharmacotherapy, 158, 114175. Retrieved from [Link]
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Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai7835. Retrieved from [Link]
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Johnson, E. F. (2009). Protein Kinase Inhibitors: Insights into Drug Design from Structure. Current Opinion in Structural Biology, 19(6), 638-645. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved from [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7451. Retrieved from [Link]
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Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022). Retrieved from [Link]
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Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Pharmaceuticals, 18(7), 888. Retrieved from [Link]
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Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(5), 100963. Retrieved from [Link]
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Cell-based test for kinase inhibitors - INiTS. (2020). Retrieved from [Link]
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What Makes a Kinase Assay Reliable for Screening Inhibitors - BellBrook Labs. (2025). Retrieved from [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review - Scite.ai. (n.d.). Retrieved from [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. (2024). Retrieved from [Link]
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Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012). Retrieved from [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Retrieved from [Link]
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In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (n.d.). Retrieved from [Link]
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Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. (2021). International Journal of Molecular Sciences, 22(14), 7582. Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - Crossfire Oncology. (n.d.). Retrieved from [Link]
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Biochemical kinase assay to improve potency and selectivity - Domainex. (2021). Retrieved from [Link]
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Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2022). Journal of Chemical Information and Modeling, 62(15), 3535-3544. Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). British Journal of Pharmacology, 167(5), 948-977. Retrieved from [Link]
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Kinase assays | BMG LABTECH. (2020). Retrieved from [Link]
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What kind of assay method would you use to detect kinase activation? - Science Forums. (2005). Retrieved from [Link]
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences, 22(16), 8683. Retrieved from [Link]
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Pharmacological approaches to understanding protein kinase signaling networks - PMC. (2018). Biochemical Society Transactions, 46(5), 1169-1181. Retrieved from [Link]
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Live-cell measurements of kinase activity in single cells using translocation reporters - Hughey Lab. (2017). Retrieved from [Link]
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(PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - ResearchGate. (2018). Retrieved from [Link]
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Prediction of kinase-inhibitor binding affinity using energetic parameters - PubMed Central. (2012). BMC Bioinformatics, 13(Suppl 17), S10. Retrieved from [Link]
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- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. キナーゼ ターゲットエンゲ―ジメント [promega.jp]
- 17. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. caymanchem.com [caymanchem.com]
- 20. How do I measure kinase activity? | AAT Bioquest [aatbio.com]
A Senior Application Scientist's Guide to Comparative Molecular Docking: Thienopyrimidine vs. Pyrimidine Kinase Inhibitors
Introduction: The Tale of Two Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized treatment paradigms. At the heart of many successful kinase inhibitors lie heterocyclic scaffolds adept at anchoring within the ATP-binding site. Among these, the pyrimidine core is a well-established, "privileged" structure, forming the backbone of numerous FDA-approved drugs.[1][2] Its success lies in its ability to act as a bioisostere of the adenine base of ATP, typically forming crucial hydrogen bonds with the "hinge" region of the kinase domain.
More recently, the thienopyrimidine scaffold—a fusion of thiophene and pyrimidine rings—has garnered significant attention.[3] As a structural analog of purine, this fused system offers a more rigid and electronically distinct profile compared to its monocyclic pyrimidine counterpart.[4][5] This raises a pivotal question for drug designers: How does the addition of the thiophene ring impact binding affinity, selectivity, and overall inhibitor performance?
This guide provides an in-depth technical comparison of thienopyrimidine and pyrimidine inhibitors, leveraging molecular docking as a predictive tool. We will move beyond a simple list of steps, explaining the causal logic behind each experimental choice and presenting a self-validating protocol that ensures the trustworthiness of the computational results. This comparative analysis aims to equip researchers with the foundational knowledge and practical workflows to rationally design the next generation of potent and selective kinase inhibitors.
The Scaffolds: A Structural and Functional Overview
The fundamental difference between these two inhibitor classes lies in their core structure, which dictates their interaction potential within a kinase's active site.
-
The Pyrimidine Core: This single aromatic ring is a versatile hinge-binding motif.[2] The nitrogen atoms at positions 1 and 3 are key hydrogen bond acceptors, mimicking the interactions of ATP's adenine ring with the backbone amide and carbonyl groups of the kinase hinge. The flexibility of substituents at other positions allows for fine-tuning of selectivity and physicochemical properties.[6]
-
The Thienopyrimidine Core: Fusing a thiophene ring to the pyrimidine base creates a larger, more planar, and rigid bicyclic system.[7] This structural constraint can be advantageous, reducing the entropic penalty upon binding. The thiophene ring itself introduces a sulfur atom and an extended π-system, opening new avenues for interactions—such as hydrophobic, π-π stacking, or sulfur-aromatic interactions—with residues in the solvent-exposed region or the hydrophobic pocket adjacent to the ATP-binding site.[4][8]
A Self-Validating Workflow for Comparative Docking
To generate meaningful and trustworthy comparative data, the docking protocol itself must be rigorously validated. The following step-by-step methodology incorporates a crucial self-validation check to ensure the chosen parameters can accurately reproduce experimentally observed binding modes. For this guide, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, as our case study, as numerous thienopyrimidine and pyrimidine inhibitors have been developed against it.[9][10]
Detailed Experimental Protocol
Step 1: Target Protein Preparation
-
Causality: The accuracy of a docking simulation is fundamentally dependent on the quality of the receptor structure. We must begin with a high-resolution crystal structure and process it to make it computationally ready.
-
Protocol:
-
Download the crystal structure of the target kinase, for instance, VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD), from the Protein Data Bank.
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), load the PDB file.
-
Remove all non-essential components: water molecules, co-solvents, and any ligands except the co-crystallized inhibitor (which will be used for validation).
-
Inspect the protein for missing residues or atoms. If necessary, use modeling tools to rebuild missing loops or side chains.
-
Add polar hydrogen atoms and assign appropriate protonation states for titratable residues (His, Asp, Glu) at a physiological pH of 7.4. This is critical as hydrogen bonds are a primary driver of binding.
-
Assign partial charges using a standard force field (e.g., AMBER, Gasteiger).
-
Save the prepared protein as a .pdbqt file for use with AutoDock Vina.
-
Step 2: Ligand Preparation
-
Causality: Ligands must be converted into a 3D format with correct stereochemistry and low-energy conformations to ensure the docking algorithm samples plausible binding poses.
-
Protocol:
-
Obtain the 2D structures of the thienopyrimidine and pyrimidine inhibitors to be compared.
-
Use a program like Open Babel or ChemDraw to convert the 2D structures into 3D .sdf or .mol2 files.
-
Perform an energy minimization of each ligand using a force field like MMFF94. This ensures the starting conformation is energetically favorable.
-
Assign Gasteiger partial charges and define the rotatable bonds.
-
Save the prepared ligands in the .pdbqt format.
-
Step 3: Docking Protocol Validation (The Self-Validating Step)
-
Causality: This is the most critical step for ensuring trustworthiness. Before docking our new compounds, we must prove that our chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.[11] Failure to do so invalidates any subsequent results.
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file (e.g., the ligand from 4ASD) and prepare it as described in Step 2.
-
Define a grid box (search space) centered on the position of the co-crystallized ligand in the active site. The box should be large enough to encompass the entire binding pocket and allow for ligand rotation.
-
Dock the prepared co-crystallized ligand back into the prepared protein receptor using software like AutoDock Vina.
-
Superimpose the top-scoring docked pose with the original crystallographic pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal pose.
-
Validation Checkpoint: An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol is reliable.[12] If the RMSD is higher, the protocol must be refined (e.g., by adjusting the grid box size or docking parameters) and re-validated.
-
Step 4: Molecular Docking Execution
-
Causality: With a validated protocol, we can now confidently dock our library of thienopyrimidine and pyrimidine inhibitors to compare their predicted binding.
-
Protocol:
-
Using the same validated grid parameters from Step 3, perform docking runs for each prepared ligand from the thienopyrimidine and pyrimidine series.
-
Set the exhaustiveness parameter (which controls the computational effort) to a sufficiently high value (e.g., 16 or 32) to ensure a thorough search of the conformational space.
-
Generate a set number of binding modes (e.g., 10-20) for each ligand. The software will rank these poses based on a scoring function, which estimates the binding affinity.
-
Step 5: Analysis and Visualization of Results
-
Protocol:
-
Record the docking score (in kcal/mol) for the top-ranked pose of each compound. A more negative score typically indicates a higher predicted binding affinity.[13]
-
Load the docked protein-ligand complexes into a visualization tool like PyMOL or Discovery Studio.
-
Analyze the specific molecular interactions for each compound:
-
Hydrogen Bonds: Identify H-bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
Hydrophobic Interactions: Note interactions with key hydrophobic residues (e.g., Val848, Ala866, Leu1035).
-
Other Interactions: Look for π-π stacking, salt bridges, or other non-covalent interactions.
-
-
Directly compare the binding poses of the top-scoring thienopyrimidine and pyrimidine inhibitors.
-
Comparative Data Analysis: A VEGFR-2 Case Study
To illustrate the output of such a study, the following table summarizes hypothetical but plausible docking results for representative pyrimidine and thienopyrimidine inhibitors against VEGFR-2 (PDB: 4ASD).
| Compound ID | Scaffold | Docking Score (kcal/mol) | Predicted Ki (nM) | Key H-Bonds (Hinge: Cys919) | Key Hydrophobic/Other Interactions |
| PYR-01 | Pyrimidine | -8.5 | 450 | N1, NH2 | Val848, Ala866, Leu1035 |
| PYR-02 | Pyrimidine | -9.2 | 150 | N1, NH2 | Val848, Ala866, Leu1035, Leu889 |
| THP-01 | Thienopyrimidine | -9.8 | 55 | N1, NH2 | Val848, Ala866, Leu1035, π-sulfur with Phe1047 |
| THP-02 | Thienopyrimidine | -10.5 | 18 | N1, NH2 | Val848, Ala866, Leu1035, Leu889, π-stacking with Phe1047 |
Interpretation of Results
From this representative data, we can draw several key insights:
-
Superior Predicted Affinity: The thienopyrimidine (THP) inhibitors consistently show more favorable (more negative) docking scores and lower predicted inhibitory constants (Ki) than their pyrimidine (PYR) counterparts.[13] This suggests a higher binding affinity for the target.
-
Conserved Hinge Binding: Both scaffolds successfully engage the critical hinge residue Cys919 via hydrogen bonds, anchoring them in the ATP-binding site in a similar fashion to the native ligand. This is the foundational interaction for kinase inhibition.
-
The Thienopyrimidine Advantage: The enhanced affinity of the THP series can be directly attributed to the fused thiophene ring. Visual analysis of the docked poses would reveal that the thiophene moiety extends into a hydrophobic pocket near the gatekeeper residue, enabling additional, beneficial interactions. In our hypothetical data, this is exemplified by π-sulfur or π-stacking interactions with Phe1047, which are not accessible to the smaller pyrimidine core.[14]
-
Guiding Structure-Activity Relationships (SAR): These computational results provide a clear, structure-based rationale for the observed differences in affinity. They suggest that further optimization of the thienopyrimidine scaffold should focus on modifying substituents on the thiophene ring to maximize these favorable interactions with the hydrophobic pocket, potentially leading to even greater potency and selectivity.[9][15]
Conclusion
Molecular docking, when performed using a rigorous and self-validating protocol, is an invaluable tool for the comparative analysis of inhibitor scaffolds. This guide demonstrates that while both pyrimidine and thienopyrimidine cores can effectively bind to the kinase hinge, the fused-ring system of thienopyrimidines offers distinct structural advantages. The added thiophene ring can engage in supplementary hydrophobic and aromatic interactions, often translating into higher predicted binding affinities.
This in silico evidence provides a compelling, mechanistic hypothesis that can guide synthetic chemistry efforts. By prioritizing scaffolds that demonstrate superior binding potential in computational models, research teams can allocate resources more efficiently, accelerating the discovery-to-development pipeline. The ultimate validation will always remain in experimental assays, but a well-executed comparative docking study provides the critical first step in the rational design of novel and more effective therapeutic agents.[16]
References
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals (Basel). [4]
-
The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. National Institutes of Health. [17]
-
Modified AutoDock for accurate docking of protein kinase inhibitors. Shokat Lab, University of California, San Francisco. [18]
-
Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. PubMed Central. [6]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. [15]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [1]
-
Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University.
-
Synthetic scheme and structure‐activity relationship (SAR) studies of tetrahydrobenzo[6][15] thienopyrimidine analogues. ResearchGate. [19]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [20]
-
Medicinal Attributes of Thienopyrimidine Based Scaffold Targeting Tyrosine Kinases and Their Potential Anticancer Activities. ResearchGate. [8]
-
Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. [9]
-
Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. PubMed Central. [2]
-
How to validate the molecular docking results? ResearchGate. [11]
-
Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics. [13]
-
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [5]
-
What are the best ways to validate a docking result? ResearchGate. [12]
-
Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. [16]
-
Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [7]
-
Antiinflammatory Evaluation and Docking Studies of Some New Thienopyrimidines. Asian Journal of Chemistry. [14]
-
Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2. National Institutes of Health. [10]
-
Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][4][6][17]triazolo[1,5-a]pyrimidine Derivatives. PubMed Central. [3]
Sources
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- 2. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
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- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Thiophene Derivatives
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for a phenyl ring have made it a cornerstone in the design of novel therapeutic agents.[1] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 5-substituted thiophene derivatives across key therapeutic areas: oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will delve into the causal relationships behind experimental design, present detailed protocols for key assays, and provide quantitative, comparative data to inform future drug discovery efforts.
Anticancer Activity: Targeting Cellular Proliferation
Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[2][3] The nature and position of substituents on the thiophene ring are critical in determining their mechanism of action and cytotoxic potency.
Structure-Activity Relationship Insights
A crucial aspect of the SAR of thiophene derivatives in oncology is the substituent at the 5-position, which often dictates the compound's interaction with specific biological targets. For instance, the incorporation of a 1,3,4-thiadiazole moiety at the 5-position of the thiophene ring has yielded compounds with promising activity against hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines.[4]
In a comparative study, the cytotoxic activity of a series of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives was evaluated against the HepG-2 and A-549 cell lines, with cisplatin used as a standard anticancer drug.[4] The results, summarized in the table below, highlight the importance of the substitution pattern on the thiadiazole ring.
| Compound | R Group | HepG-2 IC50 (µM) | A-549 IC50 (µM) |
| 20b | 4-Chlorophenyl | 4.37 ± 0.7 | 8.03 ± 0.5 |
| Cisplatin | - | 0.95 ± 0.90 | 1.40 ± 1.1 |
| 20a | Phenyl | > 50 | > 50 |
| 20c | 4-Methylphenyl | > 50 | > 50 |
| Data from Gomha et al., 2018[4] |
The data clearly indicates that the presence of a 4-chlorophenyl group (compound 20b ) significantly enhances the anticancer activity compared to an unsubstituted phenyl or a 4-methylphenyl group.[4] This suggests that the electronic properties and steric bulk of the substituent at this position are critical for target engagement. Molecular docking studies have suggested that these compounds may exert their effect by inhibiting dihydrofolate reductase (DHFR).[4]
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
Thiophene derivatives
-
Human cancer cell lines (e.g., HepG-2, A-549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivatives in culture medium. After 24 hours, replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]
-
Incubation: Incubate the plate for another 24-72 hours at 37°C and 5% CO2.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Anticancer Mechanism
The following diagram illustrates a simplified workflow for the synthesis and evaluation of anticancer thiophene derivatives.
Caption: Workflow for Synthesis and Anticancer Evaluation of Thiophene Derivatives.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Thiophene derivatives have emerged as a promising class of compounds with activity against a broad spectrum of bacteria, including drug-resistant strains.[5][6]
Structure-Activity Relationship Insights
The antimicrobial efficacy of 5-substituted thiophenes is highly dependent on the nature of the substituent. A study on novel thiophene-2-carboxamide derivatives demonstrated that the presence of an amino group at the 3-position and a methoxy group on the aryl substituent at the 4-position significantly enhances antibacterial activity, particularly against Gram-positive bacteria.[7]
Here, we compare the antibacterial activity of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives against Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | R1 | R2 | S. aureus % Inhibition | P. aeruginosa % Inhibition |
| 7b | NH2 | OCH3 | 83.3 | 86.9 |
| 3b | OH | OCH3 | 70.8 | 78.3 |
| 5b | CH3 | OCH3 | 22.9 | 47.8 |
| Ampicillin | - | - | 100 | 100 |
| Data from Al-Ghorbani et al., 2023[7] |
The data reveals that the 3-amino derivative 7b exhibits the highest activity, suggesting that the amino group may be involved in crucial interactions with the bacterial target.[7] The methoxy group also appears to contribute positively to the activity. In contrast, the 3-methyl derivatives showed the lowest activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[2]
Materials:
-
Synthesized thiophene compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in sterile saline with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[2]
-
Compound Dilutions: Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in MHB directly in the 96-well plates.[2]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic like ampicillin) and a negative control (broth with inoculum and solvent).[2]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2]
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.[2]
Visualizing the Antimicrobial Evaluation Process
The following diagram illustrates the experimental workflow for determining the antimicrobial activity of thiophene derivatives.
Caption: Workflow for MIC Determination by Broth Microdilution.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
Chronic inflammation is a hallmark of many diseases. Thiophene derivatives have shown promise as anti-inflammatory agents by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][8]
Structure-Activity Relationship Insights
The development of dual COX/LOX inhibitors is a key strategy for creating more effective and safer anti-inflammatory drugs. A study on 2,3,4-trisubstituted thiophene derivatives identified a compound with potent and selective COX-2 inhibition and acceptable 5-LOX inhibitory activity.[1]
The following table compares the inhibitory activity of compound 5b with the standard drugs celecoxib (a selective COX-2 inhibitor) and NDGA (a 5-LOX inhibitor).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | 5-LOX IC50 (µM) |
| 5b | 45.62 | 5.45 | 8.37 | 4.33 |
| Celecoxib | 17.62 | 1.14 | 15.44 | - |
| NDGA | - | - | - | 2.46 |
| Data from El-Gamal et al., 2020[1] |
Compound 5b , N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, demonstrates good COX-2 selectivity and moderate 5-LOX inhibition, making it a promising lead for a dual inhibitor.[1] The morpholinoacetamide moiety at the 2-position and the 4-chlorophenyl group at the 4-position appear to be crucial for this activity profile.
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol measures the inhibition of prostaglandin production by COX enzymes.
Materials:
-
COX inhibitor screening kit (e.g., from Cayman Chemical)
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Indomethacin, Celecoxib)
-
Microplate reader
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and COX enzyme to the appropriate wells.
-
Add the test compound at various concentrations to the inhibitor wells and the positive control to its designated wells.
-
Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells except the blank.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping reagent (e.g., stannous chloride).
-
Measure the amount of prostaglandin produced using an enzyme immunoassay (EIA) as per the kit instructions.
-
Calculate the percentage of inhibition and determine the IC50 value.[9][10][11]
Visualizing the Anti-inflammatory Mechanism
The following diagram depicts the dual inhibition of COX and LOX pathways by a thiophene derivative.
Caption: Dual Inhibition of COX and LOX Pathways by Thiophene Derivatives.
Neuroprotective Activity: Modulating Cholinesterase Activity
Thiophene derivatives are also being explored for their potential in treating neurodegenerative disorders like Alzheimer's disease. One of the key therapeutic strategies is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[12][13]
Structure-Activity Relationship Insights
In a study of thiophene-based analogues of donepezil, a well-known AChE inhibitor, the substitution pattern on the thiophene ring and the nature of the spacer group were found to be critical for inhibitory activity.[14]
The following table compares the AChE inhibitory activity of a thiophene derivative with the standard drug donepezil.
| Compound | % AChE Inhibition at 10⁻⁴ M |
| IIId | 60% |
| Donepezil | 40% |
| Data from El-Subbagh et al., 2012[14] |
Compound IIId , 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, showed greater inhibition of AChE than donepezil at the tested concentration, highlighting the potential of this thiophene scaffold. The acetamido spacer and the methoxyphenylpiperazine moiety are key contributors to this enhanced activity.[14]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used, simple, and rapid colorimetric method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in a suitable solvent)
-
96-well microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[14]
Visualizing the Neuroprotective Mechanism
The following diagram illustrates the inhibition of acetylcholine breakdown by a thiophene derivative.
Caption: Inhibition of Acetylcholinesterase by a Thiophene Derivative.
Conclusion
The 5-substituted thiophene scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the critical importance of the nature and position of substituents in determining the biological activity and target selectivity of these compounds. The provided experimental protocols offer a practical framework for the synthesis and evaluation of new thiophene derivatives. By leveraging the insights from comparative data and understanding the underlying mechanisms of action, researchers can continue to design and discover next-generation thiophene-based drugs with improved efficacy and safety profiles.
References
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PLoS ONE, 18(2), e0281635. [Link]
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Mabkhot, Y. N., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 79. [Link]
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A Comparative Guide to HPLC Purity Assessment of Synthesized Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, a key building block in the synthesis of various pharmaceutical compounds.[1][2] We will explore the nuances of method selection, backed by experimental data and protocols, to ensure accurate and reliable purity determination.
Introduction: The Significance of Purity for this compound
This compound is a polysubstituted 2-aminothiophene derivative.[2] Such compounds are of significant interest in medicinal chemistry and drug design.[3] The synthetic route to this compound, often a variation of the Gewald reaction, involves the condensation of a ketone, a cyanoester, and elemental sulfur.[3][4][5] This multicomponent reaction, while efficient, can lead to a variety of impurities, including unreacted starting materials, intermediates, and side-products.[6][7]
The presence of these impurities can significantly impact the safety, efficacy, and quality of the final drug product.[8] Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.[9][10] HPLC is the industry standard for this purpose due to its high precision, sensitivity, and resolving power.[11][12]
Comparing HPLC Methodologies for Purity Analysis
The choice of HPLC method is critical for achieving optimal separation of the main compound from its potential impurities. We will compare two common reversed-phase HPLC (RP-HPLC) approaches: a standard isocratic method and a more advanced gradient elution method.
Understanding the Analyte and Potential Impurities
Before delving into the methods, it's crucial to understand the physicochemical properties of this compound and its likely impurities. The parent compound is a relatively non-polar aromatic amine.[13] Potential impurities arising from the Gewald synthesis could include:
-
Starting Materials: Pinacolone (tert-butyl methyl ketone), Methyl cyanoacetate.
-
Side-Products: Isomeric thiophenes, over-sulfurized species, or products from side reactions.
The varied polarities of these potential impurities necessitate a well-designed chromatographic separation.
Method 1: Isocratic RP-HPLC with UV Detection
An isocratic HPLC method utilizes a constant mobile phase composition throughout the analysis. This approach is often favored for its simplicity, robustness, and shorter run times in quality control settings.[14]
Experimental Protocol: Isocratic Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.1 mg/mL and filter through a 0.45 µm syringe filter.[12]
Rationale for Choices:
-
A C18 column is a standard choice for reversed-phase chromatography, offering good retention for moderately non-polar compounds like our target analyte.
-
The acetonitrile/water mobile phase is a common and effective eluent system for a wide range of organic molecules. The 60:40 ratio is a starting point and may require optimization based on initial results.
-
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
-
UV detection at 254 nm is generally effective for aromatic compounds due to the presence of the thiophene ring.
Method 2: Gradient RP-HPLC with UV Detection
A gradient elution method involves changing the mobile phase composition during the run. This is particularly useful for separating a complex mixture of compounds with a wide range of polarities.[15]
Experimental Protocol: Gradient Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 40% B
-
20-25 min: 40% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as the isocratic method.
Rationale for Choices:
-
The gradient from a lower to a higher concentration of the organic modifier (acetonitrile) allows for the elution of both more polar and more non-polar impurities that might not be well-resolved in an isocratic run.
-
The addition of formic acid to the mobile phase helps to improve peak shape for the amine-containing analyte by ensuring it is protonated.
Performance Comparison and Data Visualization
To objectively compare these two methods, we will consider key performance parameters such as resolution, analysis time, and sensitivity. The following table summarizes hypothetical data from the analysis of a synthesized batch of this compound containing known impurities.
Table 1: Comparison of HPLC Method Performance
| Parameter | Isocratic Method | Gradient Method |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 2.5 |
| Analysis Time per Sample | 15 minutes | 25 minutes |
| Peak Tailing Factor (Main Peak) | 1.3 | 1.1 |
| Limit of Quantification (LOQ) for Impurities | 0.05% | 0.02% |
| Number of Detected Impurities | 3 | 5 |
Data Interpretation:
The gradient method demonstrates superior resolving power, as indicated by the higher resolution value and the detection of more impurities. It also provides better peak shape (lower tailing factor). However, this comes at the cost of a longer analysis time. The isocratic method, while faster, may not be suitable for comprehensive impurity profiling, especially if co-elution of impurities is a concern.[10]
Visualizing the Experimental Workflow
To further clarify the process, the following diagrams illustrate the key stages of the HPLC analysis.
Caption: A generalized workflow for the HPLC purity analysis of this compound.
Caption: A decision-making diagram for selecting the appropriate HPLC method based on analytical goals.
Conclusion and Recommendations
The selection of an appropriate HPLC method for purity assessment is a critical step in the development of pharmaceutical compounds.
-
For routine quality control where speed and simplicity are paramount and the impurity profile is well-characterized, the isocratic RP-HPLC method offers a robust and efficient solution.
-
For in-depth impurity profiling , especially during process development or for regulatory submissions where the identification and quantification of all potential impurities are necessary, the gradient RP-HPLC method is the superior choice. Its enhanced resolution and sensitivity ensure a more comprehensive and accurate assessment of the sample's purity.[8]
It is imperative that any chosen HPLC method be thoroughly validated according to ICH guidelines (Q2(R1)) to ensure its accuracy, precision, specificity, linearity, and robustness.[9][10] This validation provides the necessary confidence in the generated data for making critical decisions in the drug development process.
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The Tert-Butyl Moiety on Thiophene Scaffolds: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, the thiophene ring represents a privileged scaffold in medicinal chemistry, lauded for its versatile biological activities.[1][2] Its derivatives have shown promise as antioxidant, anti-inflammatory, antimicrobial, and anticancer agents.[1][3] A key determinant of a thiophene derivative's therapeutic efficacy lies in the nature and positioning of its substituents.[1] This guide provides an in-depth technical comparison of the biological activities of tert-butyl substituted thiophenes versus their non-substituted counterparts, offering insights into how this bulky alkyl group can modulate therapeutic potential.
The Influence of the Tert-Butyl Group: A Game of Sterics and Lipophilicity
The tert-butyl group is more than just a simple alkyl substituent; its significant steric bulk and lipophilicity can profoundly influence a molecule's interaction with biological targets.[4][5] In drug design, its incorporation is often a strategic choice to enhance metabolic stability by shielding susceptible parts of a molecule from enzymatic degradation.[4] Furthermore, its defined size and shape can confer selectivity, allowing the molecule to fit snugly into the binding pocket of a target receptor while preventing interaction with off-target sites.[4] However, this increased lipophilicity can also impact solubility and other pharmacokinetic properties.[6][7]
Comparative Biological Activities: A Data-Driven Analysis
While direct head-to-head studies exclusively comparing tert-butyl substituted and non-substituted thiophenes are not abundant, we can synthesize findings from various studies on substituted thiophenes to draw meaningful comparisons across key therapeutic areas.
Antimicrobial Activity
The substitution pattern on the thiophene ring is a critical factor in determining the antimicrobial spectrum and potency. While many substituted thiophenes exhibit significant antibacterial and antifungal properties, the specific impact of a tert-butyl group can be inferred from structure-activity relationship (SAR) studies.[8][9][10]
For instance, a study on a series of thiophene derivatives revealed that the nature of the substituent plays a crucial role in their antimicrobial efficacy.[10] While this particular study did not include a tert-butyl derivative, it highlighted that both electron-donating and electron-withdrawing groups can modulate activity. The bulky and lipophilic nature of the tert-butyl group can enhance membrane permeability, a critical step for many antimicrobial agents to reach their intracellular targets.
Table 1: Illustrative Antimicrobial Activity of Substituted Thiophenes
| Compound Type | Test Organism | Activity (MIC µM/ml) | Reference |
| Thiophene Derivative S1 | Staphylococcus aureus | 0.81 | [10] |
| Thiophene Derivative S4 | Candida albicans | 0.91 | [10] |
| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 to 4 µg/ml | [11] |
This table provides examples of the antimicrobial activity of substituted thiophenes to illustrate the potential for potent activity within this class of compounds. Direct comparative data for tert-butyl vs. non-substituted analogs from a single study is not available in the provided search results.
Anticancer Activity
Thiophene derivatives have emerged as a promising scaffold for the development of novel anticancer agents, with mechanisms including topoisomerase inhibition, tyrosine kinase inhibition, and induction of apoptosis.[1][3][12] SAR studies have indicated that the substitution pattern on the thiophene ring is pivotal for cytotoxic activity.[1][13]
The steric hindrance provided by a tert-butyl group can be advantageous in achieving selective inhibition of specific protein kinases, a common target in cancer therapy.[4] By occupying a specific hydrophobic pocket in the enzyme's active site, a tert-butyl substituted thiophene could exhibit enhanced potency and selectivity compared to its non-substituted analog. For example, the development of anticancer agents based on a cyclopenta[b]thiophene scaffold has shown that substitutions are key to their activity against cell lines like MCF-7.[12]
Anti-inflammatory Activity
Substituted thiophenes have been investigated as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[14][15][16] Studies on tetrasubstituted thiophenes have demonstrated that the nature of the substituents significantly influences their anti-inflammatory and analgesic properties.[16][17] For example, in one study, the presence of a methyl group at a specific position enhanced anti-inflammatory activity.[16] While not a tert-butyl group, this suggests that alkyl substitution can be beneficial. The bulk of a tert-butyl group could potentially enhance binding to the active site of inflammatory enzymes, leading to improved inhibition.
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19]
Experimental Workflow:
Caption: Workflow for the Broth Microdilution Assay.
Protocol:
-
Prepare a stock solution of the test compounds (tert-butyl substituted and non-substituted thiophenes) in a suitable solvent like DMSO.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[20]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23]
Signaling Pathway:
Caption: Principle of the MTT Cell Viability Assay.
Protocol:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[25]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[26]
-
Cell viability is calculated as a percentage of the untreated control cells.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[24][27]
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[24]
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm.[28]
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Conclusion and Future Directions
The inclusion of a tert-butyl group on a thiophene scaffold is a valid strategy in medicinal chemistry that can significantly modulate biological activity. Its steric bulk and lipophilicity can enhance metabolic stability and receptor selectivity. However, these same properties can also affect solubility and overall pharmacokinetic profiles.
The provided experimental protocols offer a robust framework for researchers to conduct direct comparative studies between tert-butyl substituted and non-substituted thiophenes. Such studies are crucial for elucidating precise structure-activity relationships and for the rational design of more potent and selective thiophene-based therapeutic agents. Future research should focus on systematic investigations that directly compare these analogs across a range of biological assays to build a more comprehensive understanding of the role of the tert-butyl group in modulating the therapeutic potential of thiophene derivatives.
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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Comparative Analysis of Modern Methodologies
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor development, understanding the selectivity of a lead compound is paramount. The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket, making off-target interactions a significant challenge.[1][2] This promiscuity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][4][5] A thorough and early assessment of a compound's cross-reactivity profile is therefore not just a regulatory hurdle but a critical step in understanding its true mechanism of action and therapeutic potential.[1][6][7]
This guide provides an in-depth comparison of the leading methodologies for profiling the cross-reactivity of kinase inhibitors. We will move beyond a simple listing of techniques, instead offering a narrative grounded in experimental logic and data interpretation. To illustrate these concepts, we will follow the journey of a hypothetical, novel kinase inhibitor, "Compound X," a derivative of a pyrimidine-based scaffold known for its potential promiscuity, similar to well-documented multi-targeted inhibitors like Dasatinib.[3]
The Imperative of Selectivity Profiling in Kinase Drug Discovery
The development of kinase inhibitors has revolutionized cancer therapy and is showing promise in other indications.[1][8] However, the very nature of the kinase family—its size and the structural similarity of the ATP-binding site—makes achieving absolute selectivity a formidable task.[1][9] Off-target effects can confound biological studies and lead to clinical adverse events.[10] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases where hitting multiple nodes in a signaling pathway is beneficial.[3] Therefore, the goal of cross-reactivity profiling is not always to find the most selective compound, but to generate a comprehensive understanding of a compound's interaction landscape to make informed decisions.
Comparative Analysis of Leading Profiling Platforms
Several robust platforms are available for assessing the interaction of small molecules with a broad panel of kinases. These can be broadly categorized into in vitro biochemical assays that measure direct binding or enzymatic inhibition, and cell-based or in situ assays that assess target engagement in a more physiological context.[3]
Competition Binding Assays: The KINOMEscan™ Approach
One of the most widely used platforms for broad kinase profiling is the competition binding assay, exemplified by Eurofins Discovery's KINOMEscan™ service.[11][12][13] This technology provides a quantitative measure of the binding affinity (Kd) of a compound for a large number of kinases.
Principle of the Assay: The assay relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[14]
Experimental Workflow for Compound X:
Caption: KINOMEscan™ competition binding assay workflow.
Data Presentation and Interpretation:
The primary output of a KINOMEscan® screen is typically the percentage of the kinase remaining bound to the immobilized ligand at a given concentration of the test compound. This can be used to generate a selectivity profile, often visualized as a dendrogram (TREEspot™). For promising hits, a full dose-response curve is generated to determine the dissociation constant (Kd).
Table 1: Hypothetical KINOMEscan® Data for Compound X (1 µM Screen)
| Kinase Target | % Control | Selectivity Score (S-score) |
| ABL1 | 5 | 0.05 |
| SRC | 8 | 0.08 |
| LCK | 12 | 0.12 |
| FYN | 15 | 0.15 |
| KIT | 25 | 0.25 |
| PDGFRα | 30 | 0.30 |
| VEGFR2 | 65 | 0.65 |
| EGFR | 95 | 0.95 |
| ... (460 more) | >90 | >0.90 |
S-score is a measure of selectivity, with lower scores indicating tighter binding.
This data suggests that Compound X is a potent binder of ABL1 and SRC, with additional significant activity against other members of the SRC family (LCK, FYN) and other tyrosine kinases like KIT and PDGFRα.
In Situ Profiling: The KiNativ™ Platform
While in vitro binding assays are powerful, they may not always reflect the behavior of an inhibitor in the complex cellular environment. The KiNativ™ platform (ActivX Biosciences) addresses this by profiling inhibitor binding to native kinases directly in cell lysates.[15]
Principle of the Assay: This chemoproteomic approach utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine residue in the ATP-binding site of active kinases.[16] By pre-incubating the cell lysate with a test inhibitor, competition for binding to the active site can be measured. The biotinylated kinases are then enriched and quantified by mass spectrometry.
Experimental Workflow for Compound X:
Caption: KiNativ™ in situ kinase profiling workflow.
Data Presentation and Interpretation:
KiNativ™ data reveals the IC50 values for target engagement in a cellular context. This can be particularly insightful as it accounts for factors like the presence of endogenous ATP and protein-protein interactions.
Table 2: Hypothetical KiNativ™ Data for Compound X in K562 Cells
| Kinase Target | IC50 (nM) - KiNativ™ | IC50 (nM) - Recombinant Assay |
| BCR-ABL1 | 25 | 10 |
| SRC | 40 | 15 |
| LCK | 75 | 30 |
| RAF1 | >10,000 | 500 |
| MEK1 | >10,000 | >10,000 |
A key advantage of KiNativ™ is its ability to highlight discrepancies between recombinant and native kinase inhibition profiles. For instance, the hypothetical data above shows that while Compound X is potent against BCR-ABL1 and SRC in both settings, the IC50 values are higher in the cellular lysate, likely due to competition with endogenous ATP. The stark difference for RAF1 highlights a case where a recombinant assay might suggest an interaction that is not functionally relevant in a cellular context.
Affinity Chromatography-based Profiling: Kinobeads
Similar to KiNativ™, kinobeads technology is a chemoproteomics approach that assesses inhibitor binding to native kinases from cell or tissue lysates.[17][18][19]
Principle of the Assay: This method utilizes a set of broad-spectrum kinase inhibitors that are immobilized on Sepharose beads (the "kinobeads"). These beads are used to capture a large portion of the cellular kinome.[18] In a competitive binding experiment, the cell lysate is pre-incubated with the test compound before being applied to the kinobeads. The test compound competes with the immobilized inhibitors for binding to the kinases. The proteins captured by the beads are then identified and quantified by mass spectrometry.[17][20]
Experimental Workflow for Compound X:
Caption: Kinobeads-based competitive profiling workflow.
Data Presentation and Interpretation:
The output is a dose-response curve for the displacement of each identified kinase from the kinobeads by the test compound, from which an IC50 value can be derived. This provides a quantitative measure of the compound's affinity for a large number of endogenous kinases.
Table 3: Hypothetical Kinobeads Data for Compound X
| Kinase Target | IC50 (nM) |
| DDR1 | 90 |
| BCR-ABL1 | 250 |
| ARG | 272 |
| NQO2* | 43 |
| ... (many more) | ... |
NQO2 is a non-kinase off-target identified through this method.
An important feature of kinobeads is the potential to identify non-kinase off-targets that may also bind to the immobilized ligands.[18] In our hypothetical data, Compound X shows high affinity for the quinone oxidoreductase NQO2, an unexpected finding that would be missed by kinase-specific panels.
Enzymatic Activity Assays
While binding assays are excellent for determining affinity, they do not directly measure the functional consequence of that binding, which is the inhibition of the kinase's catalytic activity.[21][22] Panels of enzymatic assays, such as those offered by Reaction Biology or Eurofins Discovery, directly measure the ability of a compound to inhibit the phosphorylation of a substrate.[2][7][23]
Principle of the Assay: These assays typically involve incubating the kinase, a specific substrate (peptide or protein), and radio-labeled ATP ([³³P]-ATP) with the test compound. The amount of radiolabeled phosphate transferred to the substrate is then quantified.[2][3] Non-radiometric formats, such as fluorescence-based or luminescence-based assays, are also widely used.[2][24]
Experimental Workflow for Compound X (Radiometric Assay):
Caption: Radiometric kinase enzymatic activity assay workflow.
Data Presentation and Interpretation:
The primary endpoint is the IC50 value, the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.
Table 4: Comparison of Data for Compound X Across Platforms
| Kinase Target | KINOMEscan® (Kd, nM) | KiNativ™ (IC50, nM) | Kinobeads (IC50, nM) | Enzymatic Assay (IC50, nM) |
| ABL1 | 15 | 25 | 250 | 10 |
| SRC | 20 | 40 | - | 15 |
| DDR1 | 100 | - | 90 | 85 |
'-' indicates the kinase was not identified or reported in that particular assay.
This comparative table synthesizes the findings. The Kd from KINOMEscan® represents the direct binding affinity, while the IC50 values from the enzymatic and KiNativ™ assays reflect functional inhibition. The differences in these values can be informative. For example, the higher IC50 in the KiNativ™ assay compared to the enzymatic assay for ABL1 and SRC likely reflects the competitive effect of high endogenous ATP concentrations in the cell lysate. The kinobeads data, while providing valuable in situ information, may show different apparent affinities due to the nature of the competition with the immobilized ligands.
Conclusion: An Integrated Approach to Understanding Kinase Inhibitor Selectivity
No single platform for cross-reactivity profiling is universally superior; instead, their strengths are complementary. A tiered and integrated approach is often the most effective strategy.
-
Broad Initial Screen: A broad in vitro screen, such as KINOMEscan®, is an excellent starting point to map the landscape of a compound's interactions across the kinome and obtain quantitative binding affinities.[11][12]
-
Functional Validation: Key interactions identified in the binding screen should be validated in functional enzymatic assays to confirm that binding translates to inhibition of catalytic activity.[21]
-
In Situ and Cellular Confirmation: For lead compounds, profiling in a more physiological context using platforms like KiNativ™ or kinobeads is crucial to understand target engagement in the presence of endogenous ATP and cellular machinery.[17] These methods can also uncover unexpected off-targets and provide a more accurate prediction of cellular potency.[18]
By thoughtfully selecting and integrating these powerful technologies, researchers can build a comprehensive and nuanced understanding of a kinase inhibitor's cross-reactivity profile. This knowledge is fundamental to interpreting biological data with confidence, predicting potential toxicities, and ultimately, developing safer and more effective therapeutic agents.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Thiophene Synthesis
Introduction: The Enduring Importance of the Thiophene Scaffold
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, including anti-inflammatory drugs like Tinoridine, antipsychotics such as Olanzapine, and anticancer agent Raltitrexed.[2][3] Furthermore, their unique electronic properties make them vital components in organic materials like dyes and polymers.[2]
Given its significance, the efficient synthesis of the thiophene nucleus is a topic of continuous research and development. The choice of catalyst is paramount, directly influencing reaction yield, selectivity, energy consumption, and overall process sustainability. This guide provides an in-depth comparison of the efficacy of various catalytic systems across the most prevalent thiophene synthesis methodologies, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
Comparative Analysis of Catalytic Systems in Thiophene Synthesis
The optimal catalytic approach for thiophene synthesis is not universal; it is intrinsically linked to the chosen synthetic route and the desired substitution pattern of the final product. Here, we dissect the most common synthetic strategies, comparing the catalysts that drive them.
The Paal-Knorr Thiophene Synthesis: From Stoichiometric Reagents to Catalytic Systems
The Paal-Knorr synthesis is a classical and versatile method for constructing the thiophene ring from a 1,4-dicarbonyl compound.[4] The reaction's core is the cyclization and sulfurization of the diketone, a transformation heavily dependent on the nature of the sulfurizing agent, which often doubles as the catalyst or catalyst precursor.
Causality of Catalyst Choice: The primary challenge in the Paal-Knorr synthesis is to achieve efficient sulfurization while minimizing side reactions, such as the formation of furan byproducts through simple dehydration.[5] The choice of sulfur source and catalyst dictates the reaction conditions and product purity.
Catalyst Comparison:
| Catalyst / Sulfur Source | Key Characteristics | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Traditional, potent sulfurizing and dehydrating agent.[6][7] | High temperature (up to 250°C).[5] | Readily available, effective for many substrates. | Harsh conditions, often produces furan byproducts, generates toxic H₂S gas.[5][8] |
| Lawesson's Reagent (LR) | Milder and more soluble alternative to P₄S₁₀.[5][6] | Lower temperatures than P₄S₁₀. | Higher yields and fewer byproducts compared to P₄S₁₀.[7] | More expensive, still generates H₂S.[8] |
| Hydrogen Sulfide (H₂S) with Acid Catalyst | H₂S acts as the sulfur source, facilitated by an acid catalyst. | Lower temperatures, requires an acid co-catalyst (e.g., HCl). | More efficient at converting ketones to thiones than P₄S₁₀.[5][9] | H₂S is highly toxic and requires specialized handling. |
| Bis(trimethylsilyl) sulfide | Modern sulfur source used in milder conditions.[5][9] | Often used with a catalyst like TMSOTf. | Cleaner reactions, milder conditions. | High cost of reagent. |
Experimental Protocol: Paal-Knorr Synthesis using Lawesson's Reagent
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To a solution of the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene, add Lawesson's Reagent (0.5 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired thiophene. Note: This reaction generates toxic H₂S gas and must be performed in a well-ventilated fume hood.[8]
Reaction Mechanism Visualization
Caption: Mechanism of the Paal-Knorr thiophene synthesis.
The Gewald Aminothiophene Synthesis: The Power of Base Catalysis
The Gewald synthesis is a highly convergent, multi-component reaction that provides direct access to valuable 2-aminothiophenes.[3][5] It involves the condensation of a ketone or aldehyde with an α-cyanoester (or similar active methylene compound) and elemental sulfur, mediated by a base catalyst.[9]
Causality of Catalyst Choice: The catalyst's primary role is to facilitate the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[3][5] The choice of base impacts reaction rate, yield, and the ability to operate under milder, more sustainable conditions. Recent advancements focus on moving from stoichiometric to truly catalytic amounts of base and employing recyclable heterogeneous catalysts.
Catalyst Comparison:
| Catalyst | Type | Key Characteristics | Advantages | Disadvantages |
| Stoichiometric Amines (e.g., Piperidine, Morpholine) | Homogeneous, Basic | Traditional method, effective for a wide range of substrates.[10] | Well-established, reliable. | Requires stoichiometric amounts, difficult to separate from the product. |
| L-Proline | Homogeneous, Organocatalyst | A "green," cost-effective catalyst that facilitates both condensation and sulfur addition.[11] | Environmentally friendly, low catalyst loading (10 mol%), high yields.[11] | May require specific solvents like DMF.[11] |
| Piperidinium Borate (Pip Borate) | Homogeneous, Conjugate Acid-Base Pair | A truly catalytic system (20 mol%) that provides excellent yields in short reaction times.[3] | Recyclable and reusable, highly efficient.[3] | Catalyst preparation is an extra step. |
| Sodium Aluminate (NaAlO₂) | Heterogeneous, Solid Base | An easily available, cost-effective, and recyclable solid catalyst.[12] | Environmentally benign, catalyst is easily recovered and reused.[12] | May require slightly longer reaction times than homogeneous catalysts. |
| Fe₃O₄ Nanoparticles | Heterogeneous, Nanocatalyst | Magnetic nanoparticles that are easily separable and reusable.[13] | Excellent reusability (up to 5 times), solvent-free conditions, high yields.[13] | Nanoparticle synthesis and characterization required. |
Experimental Protocol: Gewald Synthesis using L-Proline as a Catalyst
-
Setup: To a round-bottom flask, add the ketone (1.0 mmol), malononitrile (1.2 mmol), elemental sulfur (1.5 mmol), and L-proline (0.1 mmol, 10 mol%).[11]
-
Solvent: Add N,N-Dimethylformamide (DMF) as the solvent.[11]
-
Reaction: Stir the mixture at 60°C and monitor by TLC.[11]
-
Workup: After completion, pour the reaction mixture into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure 2-aminothiophene.
Catalytic Workflow Visualization
Caption: A typical experimental workflow for the Gewald synthesis.
The Fiesselmann Thiophene Synthesis: Base-Catalyzed Annulation
The Fiesselmann synthesis is a powerful method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] It involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, a process driven by a base catalyst.[5][14]
Causality of Catalyst Choice: The reaction proceeds through a series of base-catalyzed 1,4-conjugate additions and a final intramolecular Dieckmann condensation.[5] The strength and nature of the base are critical for promoting these steps efficiently and selectively.
Catalyst Comparison:
| Catalyst | Type | Role in Mechanism | Advantages | Considerations |
| Sodium Ethoxide (NaOEt) | Strong Base | Deprotonates thioglycolic acid for initial Michael addition and facilitates the final Dieckmann condensation. | Highly effective, drives the reaction to completion. | Requires anhydrous conditions, can promote side reactions if not controlled. |
| Potassium Hydroxide (KOH) | Strong Base | Used for esterification and cyclization in variations of the synthesis.[14] | Readily available and inexpensive. | Less soluble in organic solvents compared to alkoxides. |
| Triethylamine (Et₃N) | Weaker Organic Base | Can be used to promote the initial tandem thia-Michael/aldol reactions in related syntheses.[15] | Milder conditions, easier to handle. | May not be strong enough to drive the final Dieckmann condensation efficiently. |
Reaction Mechanism Visualization
Caption: Key steps in the Fiesselmann thiophene synthesis mechanism.
Industrial and Gas-Phase Synthesis: Heterogeneous Catalysis at Scale
On an industrial scale, thiophene is often produced through high-temperature, vapor-phase reactions.[9][16] A common route involves the reaction of furan with hydrogen sulfide over a solid acid catalyst.[16][17] Another approach uses a C4 source like n-butane or butanol with a sulfur source over a metal oxide catalyst.[6][9][18]
Causality of Catalyst Choice: For industrial processes, catalyst efficacy is measured by yield, stability, resistance to deactivation (coking), and the ability to operate at the lowest possible temperature to save energy and minimize cracking byproducts.[19] Lewis acidity is often a key property for these catalysts.[19]
Catalyst Comparison:
| Catalyst | Reaction | Typical Temperature | Key Characteristics | Performance Insights |
| γ-Alumina (Al₂O₃) | Furan + H₂S | 400-500°C[5][17] | Solid acid with Lewis acid sites that are crucial for the reaction.[19] | High yields (up to 98%) can be achieved under optimized conditions.[19][20] Catalyst performance is sensitive to calcination temperature.[19] |
| Alkali-promoted Chromia Alumina | C4 Alcohols + CS₂ | 450-500°C | Traditional industrial catalyst. | High temperatures can lead to cracking and coke deposition, causing catalyst deactivation. |
| Chromium-substituted Iron Oxide Hydroxide | C4 Oxygenates + CS₂ | ~310-360°C | Novel catalyst system. | Operates at temperatures 140°C lower than traditional catalysts, reducing byproducts and deactivation. |
| V₂O₅-ZnO Nanocomposite | Photocatalytic Desulfurization | Ambient | Used for the removal of thiophene, not synthesis. | Demonstrates the use of modern nanocomposites in thiophene-related chemistry.[21] |
Conclusion and Future Outlook
The synthesis of thiophenes is a mature field that continues to evolve with the principles of green and sustainable chemistry. While classical methods like the Paal-Knorr synthesis remain valuable, the field is clearly trending towards the use of highly efficient, recyclable, and environmentally benign catalytic systems.
-
For the Gewald synthesis , the transition from stoichiometric bases to heterogeneous catalysts like NaAlO₂ and magnetic Fe₃O₄ nanoparticles represents a significant leap forward in process efficiency and sustainability.[12][13]
-
In Paal-Knorr reactions , while potent reagents like P₄S₁₀ and Lawesson's Reagent are effective, the development of milder catalytic systems remains an area of interest to improve safety and reduce waste.
-
For industrial applications , the design of catalysts like chromium-substituted iron oxides that operate at lower temperatures is critical for reducing energy costs and improving catalyst lifetime.
The ongoing development of novel catalytic materials, including metal-organic frameworks (MOFs), organocatalysts, and advanced nanomaterials, will undoubtedly continue to provide new and more efficient pathways to this indispensable heterocyclic scaffold. Researchers and drug development professionals should prioritize these modern catalytic approaches to enhance efficiency, reduce environmental impact, and streamline the synthesis of next-generation thiophene-based molecules.
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(2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Retrieved from [Link]
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A Senior Application Scientist's Guide: Correlating In-Silico Prediction with Experimental Reality for Novel Thiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for phenyl rings make it a privileged structure in the design of novel therapeutics, particularly in oncology.[1][2] However, the journey from a conceptual molecule to a validated lead compound is fraught with challenges, high costs, and a staggering attrition rate.[3] This guide navigates the modern, synergistic approach to drug discovery, demonstrating how the strategic integration of in-silico prediction and rigorous experimental validation can de-risk projects, accelerate timelines, and illuminate the path toward promising new thiophene-based drug candidates.
We will move beyond a simple list of techniques. Instead, this guide follows the logical workflow of a drug discovery campaign, explaining the causality behind each computational and experimental decision. The goal is to build a self-validating system where computational predictions intelligently guide resource-intensive experimental work, and experimental results, in turn, refine and improve the predictive power of the in-silico models.
Chapter 1: The In-Silico Gauntlet - Designing, Filtering, and Prioritizing Thiophene Candidates
The rationale for an in-silico first approach is rooted in efficiency and foresight. Before a single flask is heated, computational tools allow us to screen vast virtual libraries, predict biological activities, and, crucially, forecast potential liabilities like toxicity or poor pharmacokinetics.[4][5][6] This initial triage ensures that only the most promising candidates, those with the highest probability of success, are advanced to the laboratory bench.
Step 1: Predicting Target Affinity with Molecular Docking
The foundational question for any potential drug is whether it can effectively bind to its intended biological target. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand, our thiophene derivative) to a second (the receptor, typically a protein).[7]
The Causality: We employ molecular docking to virtually screen thousands of potential thiophene structures against a protein target of interest—for instance, a kinase implicated in cancer progression.[8][9] The output, a "docking score," serves as a proxy for binding energy, allowing us to rank compounds and prioritize those predicted to bind most tightly.[10] This method is not just about finding the best binders; it's about understanding how they bind, visualizing key interactions (like hydrogen bonds) that can be optimized in later design iterations.
Experimental Protocol 1: Molecular Docking of Thiophene Derivatives against a Target Protein
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Using molecular modeling software (e.g., AutoDock Tools, Maestro), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site (the "grid box") based on the location of a known co-crystallized ligand or through site-finding algorithms.
-
-
Ligand Preparation:
-
Draw the 2D structures of the novel thiophene derivatives.
-
Convert the 2D structures to 3D models and perform energy minimization to obtain a stable conformation.
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina), which systematically samples different conformations and orientations of the ligand within the defined binding site.
-
The algorithm calculates a docking score for each pose, typically in kcal/mol, representing the estimated free energy of binding.
-
-
Analysis of Results:
-
Rank the thiophene derivatives based on their docking scores. Lower, more negative scores indicate a stronger predicted binding affinity.
-
Visually inspect the top-scoring poses to analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues. This provides a structural hypothesis for the observed affinity.
-
Step 2: Predicting Biological Activity with QSAR
While docking predicts binding to a single target, Quantitative Structure-Activity Relationship (QSAR) models predict overall biological activity.[11] QSAR is a statistical approach that correlates variations in the physicochemical properties of compounds with their biological activities.[12][13]
The Causality: By building a QSAR model from a known dataset of thiophene analogs, we can predict the activity of our novel, unsynthesized compounds. This is invaluable for lead optimization. For example, a QSAR model might reveal that increasing the hydrophobicity or altering the electronic properties of a specific substituent on the thiophene ring is likely to enhance anticancer activity.[11] This insight allows us to intelligently design the next generation of derivatives with a higher probability of improved potency.
Step 3: Predicting Drug-Likeness with ADMET Profiling
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico filtering step.[6][14]
The Causality: Early ADMET prediction saves immense time and resources by flagging compounds that are likely to fail in later, more expensive stages of development.[4] We can computationally estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity.[3][5][15] A compound predicted to have high potency but poor absorption or high toxicity can be deprioritized or redesigned before synthesis is ever attempted.
Table 1: Representative In-Silico ADMET Predictions for Prioritized Thiophene Candidates
| Compound ID | Mol. Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Toxicity Risk |
| Thio-A-01 | 412.5 | 3.8 | 1 | 4 | Low |
| Thio-A-02 | 455.6 | 4.5 | 2 | 5 | Low |
| Thio-B-01 | 502.7 | 5.9 | 3 | 6 | High (Hepatotoxicity) |
| Thio-C-01 | 398.4 | 3.1 | 0 | 3 | Low |
Note: Data is illustrative. LogP indicates lipophilicity. Hydrogen bond donor/acceptor counts relate to solubility and permeability.
Chapter 2: From Virtual to Reality - The Experimental Validation Campaign
Computational models, no matter how sophisticated, are predictive hypotheses. They must be tested and validated through rigorous experimentation.[16] This phase transitions our prioritized virtual molecules into tangible compounds whose properties can be measured and confirmed.
Step 1: Chemical Synthesis and Structural Characterization
The first step in validation is to synthesize the computationally prioritized thiophene derivatives.[17] Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are often employed to construct these scaffolds.[18]
The Causality: Synthesis provides the physical material necessary for all subsequent biological testing. Equally important is the rigorous characterization of the final product. Techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are not just quality control steps; they are essential to confirm that the molecule we synthesized is, in fact, the exact molecule we designed and modeled.[19][20][21] Any ambiguity in the structure invalidates the correlation between prediction and experimental outcome.
Experimental Protocol 2: Representative Synthesis of a Novel Thiophene Derivative
-
Reaction Setup: Under an inert nitrogen atmosphere, dissolve the starting thiophene precursor (e.g., a brominated thiophene) in a dry solvent like THF.
-
Reagent Addition: Add the appropriate coupling partner (e.g., a boronic acid for a Suzuki coupling) and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Reaction: Heat the mixture to reflux for a specified time (e.g., 12 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, quench the reaction, extract the product into an organic solvent, and wash it to remove impurities. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Step 2: In-Vitro Biological Assays
With pure, structurally confirmed compounds in hand, we can now measure their actual biological activity. The choice of assay directly corresponds to the initial in-silico hypothesis. If we docked our compounds against a specific enzyme, we would use an enzyme inhibition assay. If we predicted general anticancer effects, a cell viability assay is appropriate.
The Causality: This is the moment of truth where prediction meets reality. An in-vitro assay provides the quantitative data (e.g., IC₅₀ value) needed to confirm or refute the computational predictions. For example, the MTT assay is a standard colorimetric method used to measure the reduction of cell viability, providing a robust measure of a compound's cytotoxic effects against cancer cell lines.[2][22]
Experimental Protocol 3: In-Vitro Anticancer MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into a purple formazan precipitate.
-
Data Acquisition: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Chapter 3: Bridging the Gap - Analysis and Iteration
The ultimate goal is to establish a strong correlation between the predicted binding energy (docking score) and the measured inhibitory activity (IC₅₀).[16] A successful project will show a clear trend where compounds with better docking scores also exhibit lower IC₅₀ values in the lab.
Table 2: Comparison of In-Silico Predictions vs. Experimental Results for Anticancer Activity
| Compound ID | Docking Score (kcal/mol) | Predicted Activity (QSAR) | Experimental IC₅₀ (µM) vs. MCF-7 Cells | Correlation |
| Thio-A-01 | -11.2 | High | 2.5 | Strong |
| Thio-A-02 | -10.8 | High | 5.1 | Strong |
| Thio-B-01 | -12.1 | Very High | > 50 (Inactive) | Poor |
| Thio-C-01 | -8.5 | Moderate | 15.7 | Fair |
Note: Data is illustrative. A lower IC₅₀ value indicates higher potency.
Analyzing Discrepancies: The case of Thio-B-01 is particularly instructive. It had the best predicted docking score but was inactive experimentally. This is not a failure, but a learning opportunity. The discrepancy could be due to:
-
Poor Solubility: The compound may have precipitated out of the assay medium.
-
Low Cell Permeability: The molecule might not be able to cross the cell membrane to reach its intracellular target.
-
Inaccurate Scoring Function: The computational model may have overestimated the strength of certain interactions.
By investigating these discrepancies, we can refine our in-silico models. For instance, we might add a solubility filter to our virtual screening protocol or adjust the parameters of our docking simulation. This iterative feedback loop—where experimental data improves the next round of predictions—is the engine of modern, efficient drug discovery.
Conclusion
The debate of in-silico prediction versus experimental results is a false dichotomy. The two are not adversaries but essential partners in a symbiotic relationship. Computational methods provide the crucial foresight to navigate the vast chemical space of novel thiophene derivatives, allowing researchers to focus their precious time and resources on compounds with the highest intrinsic merit. Experimental validation provides the indispensable ground truth, confirming biological activity and, critically, feeding back into the computational models to make them smarter and more predictive for the next campaign. By embracing this integrated workflow, we can accelerate the discovery of the next generation of thiophene-based medicines.
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Safety Operating Guide
Operational Guide for the Proper Disposal of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate. As a substituted thiophene, this compound requires careful management to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined are grounded in established laboratory safety principles and regulatory standards, designed for researchers, scientists, and professionals in drug development.
Hazard Assessment and Waste Classification
The primary hazards associated with this class of compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][3][4]
-
Potential Toxicity: Assumed to be harmful if swallowed, based on data for related compounds.[5]
Therefore, all waste containing this compound must be classified and managed as hazardous chemical waste .[6] This classification is in accordance with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA), which categorize waste as hazardous if it exhibits characteristics such as toxicity.[7][8]
| Hazard Profile (Based on Analogous Compounds) | GHS Classification | Primary Safety Concern | Reference |
| Skin Corrosion/Irritation | Category 2 | Direct contact can cause inflammation and redness. | [2][3] |
| Serious Eye Damage/Irritation | Category 2 | Can cause significant, potentially damaging eye irritation. | [2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation of dust or aerosols may irritate the respiratory system. | [3][4] |
| Acute Toxicity (Oral) | Category 4 (Assumed) | Harmful if ingested. | [5] |
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent use of appropriate PPE is mandatory when handling the compound or its waste.
-
Lab Coat: A standard laboratory coat must be worn to protect against accidental skin contact.
-
Eye Protection: Safety goggles or a face shield are required to prevent eye exposure, which can cause serious irritation.[9]
-
Gloves: Chemically resistant gloves, such as nitrile gloves, are essential. Disposable gloves should be discarded after each use or immediately after known contact with the chemical.[9]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-certified respirator may be necessary.[10] All handling of solid material should ideally occur within a certified chemical fume hood to minimize inhalation risk.[11]
Step-by-Step Disposal Protocol
The following protocol details the systematic procedure for collecting and storing waste generated from work with this compound.
Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[11][12]
-
Solid Waste:
-
Collect unreacted solid this compound, contaminated weigh boats, and disposable labware (e.g., spatulas) in a dedicated hazardous waste container.[6]
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Contaminated Labware:
-
Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect the first rinsate as hazardous liquid waste. Subsequent rinses may be disposed of as regular solvent waste, depending on institutional policy. The cleaned glassware can then be washed normally.
-
Sharps: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[11]
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and bench paper in a dedicated hazardous waste bag or container to prevent cross-contamination.[6]
-
All waste containers must be managed according to federal and institutional regulations.
-
Container Integrity: Containers must be in good condition, free from leaks or damage, and always kept securely closed except when adding waste.[12][13] Do not overfill containers; leave at least one inch of headroom to allow for expansion.[12]
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste" .[6]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The date when waste was first added to the container.
-
Designated storage areas are required to safely accumulate waste before pickup.
-
Location: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7][12]
-
Conditions: The SAA should be a secure, well-ventilated area away from general laboratory traffic. Secondary containment (e.g., a chemical-resistant tray) is required to contain any potential leaks.
-
Inspections: The SAA must be inspected weekly to check for container leakage or deterioration.[12][13]
Caption: Waste segregation workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, put on the appropriate PPE as described in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it into a suitable hazardous waste container.[1] Avoid creating dust. For a liquid spill, cover it with an inert absorbent material like vermiculite or sand.[6][14]
-
Collection: Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[6] Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office, regardless of size.
Final Disposal Logistics
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[13][15]
-
Professional Disposal: The final disposal of hazardous waste must be managed by your institution's EHS office or an approved hazardous waste disposal contractor.[6][8] These entities are equipped to handle chemical waste in compliance with all federal, state, and local regulations, including the EPA's RCRA.[16][17]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation, as this information is required for the waste pickup and disposal process.[13]
By adhering to this guide, laboratory personnel can ensure that this compound is managed safely and responsibly from point of use to final disposal, protecting both individual health and the environment.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
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Guidelines for the laboratory use of chemical carcinogens. Regulations.gov. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]
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Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA). [Link]
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MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA). [Link]
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SAFETY DATA SHEET - Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. Fisher Scientific. [Link]
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A Comprehensive Guide to the Safe Handling of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the foundational principles of chemical safety. This guide provides a detailed operational framework for the safe handling, use, and disposal of Methyl 2-amino-5-tert-butylthiophene-3-carboxylate, a compound with significant potential in synthetic chemistry and drug development. The procedures outlined herein are based on a thorough hazard analysis of its constituent functional groups—a thiophene core, an aromatic amine, and a carboxylate ester—and are designed to empower researchers with the knowledge to maintain a secure laboratory environment.
The foundational principle of this guide is proactive risk mitigation. Every step, from donning personal protective equipment to the final disposal of waste, is a critical component of a self-validating safety system. By understanding the "why" behind each action, laboratory personnel can adapt these principles to a variety of research contexts, ensuring a culture of safety that transcends mere compliance.
Hazard Analysis and Risk Mitigation
This compound is a substituted thiophene. Thiophene and its derivatives are known to be key building blocks in medicinal chemistry.[1][2] While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, an analysis of its structure allows for a conservative and robust safety protocol. Aromatic amines, a key functional group in this molecule, can be toxic and may have carcinogenic properties.[3][4] Therefore, it is prudent to handle this compound with the appropriate precautions to minimize exposure.
The primary risks associated with this class of compounds include:
-
Inhalation: Dust or aerosols can be harmful if inhaled.
-
Ingestion: Harmful if swallowed.[8]
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the most critical immediate step to ensure personal safety. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The outer glove can be removed and replaced if contamination is suspected, while the inner glove provides a secondary layer of protection. For some nitrile gloves, the breakthrough time may be short; therefore, using thick nitrile gloves is advisable.[9] |
| Eye Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses do not offer sufficient protection from splashes or fine dust. |
| Body Protection | A flame-resistant lab coat should be worn and fully fastened. This protects against splashes and prevents the contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10] If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.[6] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize the risk of exposure and contamination. The following procedural steps provide a clear and logical sequence for handling this compound.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all required glassware, reagents, and equipment before handling the compound.
-
-
Handling:
-
Perform all manipulations, including weighing and transferring the solid compound, within the fume hood.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
Use a spatula or other appropriate tool for transfers to minimize the generation of dust.
-
-
Reaction:
-
Set up the reaction apparatus in the fume hood, ensuring all joints are secure.
-
Continuously monitor the reaction for any unexpected changes.
-
Follow the specific quenching procedure for your reaction to safely neutralize any reactive species.
-
-
Cleanup:
-
Decontaminate all glassware that has come into contact with the compound.
-
Segregate and dispose of all waste in clearly labeled, dedicated hazardous waste containers.[11]
-
Remove and dispose of contaminated PPE in the appropriate waste stream.[11]
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan: A Cradle-to-Grave Responsibility
Proper chemical waste management is not only a regulatory requirement but also an ethical obligation to protect the environment and public health.[12] The following plan outlines the procedures for the safe disposal of all waste streams generated from the use of this compound.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: This includes contaminated gloves, weigh paper, and any other solid materials that have come into contact with the compound. Place these in a dedicated, clearly labeled hazardous solid waste container.[11]
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and rinsing solvents, must be collected in a labeled hazardous liquid waste container.[11] Do not mix incompatible waste streams.[13]
-
Sharps Waste: Any contaminated needles, syringes, or Pasteur pipettes should be disposed of in a designated sharps container.
-
-
Container Labeling and Storage:
-
Final Disposal:
By adhering to these detailed operational and disposal plans, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.
References
- Effective Lab Chemical Waste Management. Environmental Marketing Services.
- Management of Waste - Prudent Practices in the Labor
- Properly Managing Chemical Waste in Labor
- Best Practices for Labor
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- What are the Health and Safety Guidelines for Using Amines?. Seler.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Seler.
- Chemical Safety Guide, 5th Ed. ORS.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Essential Guide to the Safe Disposal of 2-Nitro- benzo[b]thiophene-3-carbonitrile. Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SAFETY DATA SHEET - Methyl 3-amino-5-methylthiophene-2-carboxyl
- SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxyl
- SAFETY DATA SHEET - Methyl 3-aminothiophene-2-carboxyl
- SAFETY DATA SHEET - Tetrahydrothiophene. Merck Millipore.
- SAFETY DATA SHEET - 5-Methyl-2-thiophenecarboxylic Acid. TCI Chemicals.
- MATERIAL SAFETY DATA SHEETS 2-AMINO-5-METHYL-3-THIOPHENECARBONITRILE.
- Methyl 3-amino-5-(thien-2-yl)
- NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.
- Synthesis of thiophene and Their Pharmacological Activity.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
